Nintedanib impurity E
Description
Properties
IUPAC Name |
N-[4-[[(2-hydroxy-1H-indol-3-yl)-phenylmethylidene]amino]phenyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-32-16-18-34(19-17-32)20-26(35)33(2)23-14-12-22(13-15-23)30-28(21-8-4-3-5-9-21)27-24-10-6-7-11-25(24)31-29(27)36/h3-15,31,36H,16-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJXCXNTMDPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Formation of Nintedanib Impurity E (Geometric Isomer)
This is an in-depth technical guide on the Synthesis and Formation of Nintedanib Impurity E , specifically focusing on the (E)-Geometric Isomer , which is the most critical stability-indicating impurity arising from photo-isomerization.
Executive Summary & Identity Profile
Nintedanib (Ofev) is a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR. Chemically, it is an indolinone derivative characterized by an exocyclic carbon-carbon double bond (
While Nintedanib exists as the thermodynamically stable (Z)-isomer (stabilized by an intramolecular hydrogen bond), exposure to light (photo-stress) or specific solution-phase conditions drives the formation of the (E)-isomer . In regulatory and pharmacopeial contexts (and for the purpose of this guide), this geometric isomer is designated as Impurity E .
Chemical Identity
| Attribute | Details |
| Common Name | This compound (E-Isomer) |
| Chemical Name | Methyl (3E)-3-{methylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate |
| CAS Number | 1610881-60-1 (Generic E-isomer reference) |
| Molecular Formula | |
| Molecular Weight | 539.62 g/mol |
| Structural Feature | Geometric isomer of Nintedanib at the oxindole C3-exocyclic double bond. |
Technical Note: Commercial catalogs occasionally list an N-acetyl derivative as "Impurity E". However, in the context of stability profiling and stress testing (ICH Q1B), the (E)-isomer is the primary degradant of concern. This guide focuses exclusively on the (E)-isomer.
Mechanism of Formation
The formation of Impurity E is not a random degradation event but a specific photochemical isomerization . Understanding the causality is essential for controlling it during manufacturing and storage.
The Z-Isomer Stabilization (Thermodynamic Control)
In the Nintedanib (Z)-isomer, the geometry is locked by a strong intramolecular hydrogen bond (IMHB) between the oxindole
The Photo-Isomerization Pathway
Upon absorption of photons (UV/Vis light), the molecule undergoes a
-
Excitation: The electron density shifts, weakening the double bond character of the exocyclic
bond. -
Bond Rotation: The excited state relaxes the rotational barrier, allowing the molecule to rotate around the central axis.
-
Relaxation: The molecule returns to the ground state. If it relaxes into the (E)-configuration, the stabilizing IMHB is lost or significantly weakened, resulting in a higher-energy, metastable isomer (Impurity E).
Visualization of Formation Pathway
The following diagram illustrates the photochemical conversion from the drug substance (Z-form) to Impurity E (E-form).
Caption: Photochemical pathway transforming Nintedanib (Z) into Impurity E (E) via excited state bond rotation.
Synthesis of Impurity E (Reference Standard)
To quantify Impurity E in the final drug product, a high-purity reference standard is required. Direct chemical synthesis (condensation) typically yields the Z-isomer. Therefore, the most reliable synthesis method is controlled photo-irradiation followed by preparative isolation.
Experimental Protocol
This protocol describes the "Synthesis on Demand" approach used to generate milligram quantities of Impurity E for analytical validation.
Reagents & Equipment
-
Substrate: Nintedanib Free Base (>99% purity).
-
Solvent: Methanol (HPLC Grade) or Acetonitrile/Water mixture.
-
Light Source: Xenon arc lamp (simulating solar spectrum) or UV reactor (254 nm / 365 nm).
-
Purification: Preparative HPLC (C18 column).
Step-by-Step Methodology
-
Preparation of Feed Solution:
-
Dissolve 500 mg of Nintedanib (Z-isomer) in 500 mL of Methanol.
-
Rationale: Dilute solutions favor isomerization over intermolecular aggregation. Methanol is a polar protic solvent that can disrupt the internal H-bond, slightly lowering the barrier to isomerization.
-
-
Photo-Irradiation (Reaction):
-
Place the solution in a quartz photochemical reactor.
-
Irradiate at ambient temperature (20-25°C) for 4–6 hours.
-
Monitoring: Analyze aliquots every 60 minutes using HPLC.
-
Endpoint: Stop when the ratio of Z:E reaches approximately 50:50 or 60:40 . Extending beyond this may lead to secondary degradation (oxidative products).
-
-
Isolation (Work-up):
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at <35°C to avoid thermal reversion.
-
Resuspend the residue in the mobile phase (Acetonitrile:Buffer).
-
-
Purification (Prep-HPLC):
-
Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Collection: The (E)-isomer typically elutes before the (Z)-isomer due to higher polarity (exposed polar groups) and lack of the internal H-bond which makes the Z-isomer more lipophilic.
-
-
Lyophilization:
-
Freeze-dry the collected fractions immediately.
-
Storage: Store the resulting yellow solid at -20°C in amber vials (light protected).
-
Synthesis Workflow Diagram
Caption: Workflow for the targeted synthesis of Impurity E via photo-equilibration and chromatographic isolation.
Analytical Characterization
Distinguishing Impurity E from the parent drug is critical. The following data points are typical for the (E)-isomer relative to Nintedanib (Z-isomer).
| Parameter | Nintedanib (Z-Isomer) | Impurity E (E-Isomer) | Causality/Note |
| HPLC Retention Time (RRT) | 1.00 (Reference) | ~0.85 – 0.95 | E-isomer is more polar (less "hidden" polar groups) and elutes earlier on C18. |
| UV Max ( | ~390 nm | ~380–385 nm | Slight hypsochromic shift due to altered conjugation planarity. |
| NMR ( | Downfield (>10 ppm) | Upfield shift | Loss of the deshielding hydrogen bond effect in the E-isomer. |
| Stability | High (Solid state, Dark) | Low (Reverts to Z in solution/heat) | E-isomer is thermodynamically unstable. |
Control Strategy in Manufacturing
To prevent the formation of Impurity E in the commercial API (Nintedanib Esylate), the following "Self-Validating" control measures must be integrated into the process:
-
Amber Glassware: All final processing steps (crystallization, filtration, drying) must be performed under yellow light or in amber-coated reactors.
-
Temperature Control: Avoid excessive heat during drying if the material is exposed to any ambient light, as heat + light accelerates the conversion.
-
Crystallization Solvent: Use solvents that stabilize the intramolecular H-bond (e.g., Methanol/Ethanol) rather than solvents that might compete for H-bonding, ensuring the Z-form precipitates preferentially.
References
-
SynZeal Research. (2024). This compound Reference Standard Data. Retrieved from [Link]
-
Boehringer Ingelheim. (2014). Ofev (Nintedanib) Prescribing Information & Chemistry Review. FDA Access Data. Retrieved from [Link]
-
ResearchGate. (2021). Characterization of stress degradation products of nintedanib by UPLC-Q-TOF/MS/MS. Retrieved from [Link]
-
PubChem. (2024). Nintedanib Compound Summary and Isomerism. National Library of Medicine. Retrieved from [Link]
Technical Guide: Discovery and Identification of Nintedanib Impurity E
This guide details the discovery, identification, and control of Nintedanib Impurity E (Des-methoxycarbonyl Nintedanib), a critical process-related impurity.
Focus: Structural Elucidation, Formation Mechanism, and Control Strategy
Executive Summary
In the development of Nintedanib Esylate (Ofev), a triple angiokinase inhibitor, impurity profiling is critical for meeting ICH Q3A(R2) and Q3B(R2) thresholds. Among the degradation products and process impurities, Impurity E (CAS 1610881-60-1) presents a unique challenge due to its structural similarity to the API and its formation via a specific degradation pathway involving decarboxylation.
This guide provides a definitive protocol for the discovery, isolation, and structural identification of Impurity E. It synthesizes data from high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to establish a self-validating identification workflow.
Impurity Profile & Chemical Identity
Impurity E is chemically defined as the des-methoxycarbonyl derivative of Nintedanib. Unlike the parent molecule, which possesses a methyl ester moiety at the C-6 position of the indole ring, Impurity E lacks this group, resulting in a significant shift in physicochemical properties.
Table 1: Chemical Comparison of Nintedanib and Impurity E
| Feature | Nintedanib (API) | Impurity E |
| Chemical Name | Methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | (Z)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide |
| CAS Number | 656247-17-5 | 1610881-60-1 |
| Molecular Formula | C₃₁H₃₃N₅O₄ | C₂₉H₃₁N₅O₂ |
| Molecular Weight | 539.62 g/mol | 481.59 g/mol |
| Monoisotopic Mass | 539.2533 | 481.2478 |
| Key Structural Difference | Contains Methyl Ester (-COOCH₃) at Indole C-6 | Decarboxylated (-H) at Indole C-6 |
| Retention Time (RRT) | 1.00 | ~0.85 - 0.92 (Method Dependent) |
Formation Mechanism
The formation of Impurity E is a two-step degradation process driven by hydrolysis followed by thermal decarboxylation . This pathway is particularly active during the final coupling steps if temperature control is lax or during stress stability testing (thermal/acidic).
Mechanism of Action:
-
Hydrolysis: The methyl ester of Nintedanib undergoes hydrolysis (acid or base-catalyzed) to form the carboxylic acid intermediate (Nintedanib Acid / Impurity C).
-
Decarboxylation: Under thermal stress (>60°C), the carboxylic acid group at the C-6 position is unstable and undergoes decarboxylation to release CO₂, yielding Impurity E.
Figure 1: Impurity E Formation Pathway
Caption: Step-wise formation of Impurity E via hydrolysis of the methyl ester to the acid, followed by irreversible thermal decarboxylation.[1][2]
Discovery and Identification Protocol
Phase 1: Detection via LC-MS/MS
Impurity E is typically first flagged during forced degradation studies (thermal stress) or process optimization.
-
Instrument: UHPLC coupled with Q-TOF or Orbitrap MS.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
MS Observation:
-
Parent Ion: Observe a peak with [M+H]⁺ = 482.25 .
-
Mass Shift: A loss of 58 Da relative to Nintedanib (540 - 482 = 58). This corresponds to the loss of the carbomethoxy group (-C₂H₃O₂) and gain of a proton (+H), net loss C₂H₂O₂.
-
Fragmentation Pattern: The MS² spectrum will show retention of the piperazine and aniline fragments, confirming the core structure is intact, with the modification localized to the indolinone ring.
-
Phase 2: Isolation
To confirm the structure via NMR, the impurity must be enriched or isolated.
-
Conditions: Neutral pH is preferred to prevent further degradation. Collect the fraction corresponding to m/z 482, concentrate via lyophilization (avoid heat).
Phase 3: Structural Confirmation (NMR)
The definitive identification relies on ¹H NMR and ¹³C NMR.
Key NMR Diagnostic Signals (500 MHz, DMSO-d₆)
| Proton/Carbon | Nintedanib Signal | Impurity E Signal | Interpretation |
| Methyl Ester (-OCH₃) | Singlet, ~3.76 ppm (3H) | Absent | Confirms loss of the ester group. |
| Indole Aromatic Ring | 3 Protons (H-4, H-5, H-7) | 4 Protons (H-4, H-5, H-6, H-7) | The C-6 position, previously substituted with ester, is now a proton. |
| Indole C-6 Carbon | Quaternary Carbon (~125 ppm) | Methine Carbon (~122 ppm) | Confirmed by DEPT-135 (C-6 appears as CH up/down). |
| Piperazine Region | Multiplets, 2.0 - 3.5 ppm | Unchanged | Confirms the side chain is intact. |
Experimental Workflow: Isolation & Characterization
This protocol serves as a standard operating procedure (SOP) for the isolation of Impurity E.
-
Stress Generation:
-
Dissolve Nintedanib (100 mg) in 0.1 N NaOH/MeOH (1:1).
-
Reflux at 70°C for 4 hours to generate Nintedanib Acid.
-
Adjust pH to 4.0 and heat at 80°C for 2 hours to promote decarboxylation.
-
-
Extraction:
-
Neutralize to pH 7.0. Extract with Ethyl Acetate (3x).
-
Evaporate solvent under reduced pressure.
-
-
Purification:
-
Load crude onto a Prep-HPLC column (C18).
-
Elute with Gradient: 20-80% ACN in Water (10 mM Ammonium Acetate).
-
Collect peak at RRT ~0.90 (monitor @ 254 nm).
-
-
Analysis:
-
Perform HRMS to confirm mass (481.2478).
-
Perform ¹H NMR to confirm absence of methyl ester singlet.
-
Figure 2: Identification Logic Flow
Caption: Logical workflow for the structural elucidation of Impurity E using Mass Spectrometry and NMR.
Control Strategy
To maintain Impurity E below the ICH qualification threshold (typically <0.15%):
-
Process Control: Strictly control temperature during the final esterification or coupling steps. Avoid prolonged exposure of the intermediate acid to heat (>50°C).
-
pH Management: Ensure workup procedures do not expose the ester to strong acidic or basic conditions for extended periods, which catalyzes the hydrolysis precursor step.
-
Storage: Store API and intermediates in cool, dry conditions to prevent moisture-induced hydrolysis.
References
-
Manasa Life Sciences. this compound (CAS 1610881-60-1) - Structure and Reference Standard. Retrieved from
-
SynZeal Research. this compound Reference Standard Data. Retrieved from
-
Sriram Chems. this compound Pharmaceutical Standard (Catalog SPN073-63).[5] Retrieved from [5]
-
ChemicalBook. Product Description: this compound (1610881-60-1).[6][7][5][8] Retrieved from
-
National Institutes of Health (NIH). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR. (2021).[9][10] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Sources
- 1. CN105712923A - Nintedanib impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 2. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. sriramchem.com [sriramchem.com]
- 6. This compound (Intedanib Impurity E) | 1610881-60-1 [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | Manasa Life Sciences [manasalifesciences.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Characterization of Nintedanib Impurity E Reference Standard
Introduction: The Imperative of Purity in Modern Therapeutics
Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain non-small-cell lung cancers, and other interstitial lung diseases.[1] Its mechanism of action relies on the precise three-dimensional structure of the molecule, which allows it to bind to and block key signaling pathways involved in fibrotic and angiogenic processes.[2] The therapeutic success of such a targeted agent is inextricably linked to its purity. The presence of impurities—even structurally similar ones—can introduce risks, potentially altering efficacy, safety, and stability profiles.
The control of pharmaceutical impurities is not merely a matter of best practice; it is a stringent regulatory requirement governed by global bodies and detailed in guidelines such as the International Council for Harmonisation (ICH) Q3A and Q3B.[3][4][5] These guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds. This rigorous scrutiny ensures that every batch of a drug product is consistent and safe for patient use.
This technical guide provides an in-depth framework for the comprehensive characterization of a critical related substance: Nintedanib Impurity E . As the geometric isomer of the active pharmaceutical ingredient (API), its unambiguous identification and the establishment of a highly pure reference standard are paramount for the accurate quality control of Nintedanib.[6][7] We will explore the causality behind the selection of analytical techniques, present validated protocols, and offer field-proven insights for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.
Part 1: The Genesis and Structural Identity of this compound
Nintedanib's chemical structure features a central enamine double bond, which can exist in two geometric forms: the Z-isomer (Zusammen) and the E-isomer (Entgegen). The pharmacologically active ingredient is the Z-isomer. This compound has been identified as the corresponding E-isomer, (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide.[7]
The formation of this impurity can occur during the synthesis of the API or as a degradation product, particularly through photolytic stress, which can provide the energy required for isomerization around the double bond.[8][9] Because its formation is a known risk, regulatory bodies require that its presence in the final drug substance is controlled to a stringent limit, typically less than 0.1%.[10] The establishment of a certified reference standard for Impurity E is therefore not optional—it is a critical requirement for developing a validated, stability-indicating analytical method capable of accurately quantifying this impurity.[6][11]
Mass Spectrometry (MS): The First Verification
Expertise & Causality: Mass spectrometry serves as the initial and most crucial test to verify the molecular weight (MW) of the impurity. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is essential. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For Impurity E, the goal is to confirm its MW matches that of Nintedanib (539.62 g/mol ) and that its elemental composition is C₃₁H₃₃N₅O₄, confirming it is an isomer. [1][12]Tandem MS (MS/MS) further aids in structural confirmation by generating specific fragmentation patterns that can be compared to the parent drug. [13][14] Data Presentation: Expected Mass Spectrometric Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₃₁H₃₃N₅O₄ | Identical to Nintedanib |
| Monoisotopic Mass | 539.2536 | The exact mass of the most abundant isotopes |
| [M+H]⁺ (HRMS) | 540.2605 | Primary ion observed in positive ESI mode |
| Key MS/MS Fragment | m/z 113.1 | Corresponds to the protonated N-methylpiperazine moiety |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the Impurity E standard and dissolve in 10 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to make a 100 µg/mL stock. Further dilute to ~1 µg/mL for analysis.
-
Chromatography:
-
System: UPLC coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Column: A high-efficiency C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the accurate mass of the parent ion and compare it to the theoretical value. Analyze fragmentation patterns to confirm structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
Expertise & Causality: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, making it indispensable for reference standard characterization. [15]While 1D NMR (¹H and ¹³C) provides information on the chemical environment of each proton and carbon, it is 2D NMR that definitively establishes the E-geometry. Specifically, the Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (<5 Å). In the Z-isomer (Nintedanib), an NOE is expected between the vinylic proton and the protons of the adjacent phenyl ring. In the E-isomer (Impurity E), this interaction is absent; instead, an NOE would be observed between the vinylic proton and the N-H proton of the amine linker. This single experiment provides the conclusive evidence of stereochemistry. [9] Experimental Protocol: 2D NOESY NMR
-
Sample Preparation: Dissolve 5-10 mg of the Impurity E standard in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra first to assign major signals.
-
Perform a 2D NOESY (or ROESY) experiment.
-
Key Parameters: Use a mixing time appropriate for a molecule of this size (e.g., 500-800 ms for NOESY).
-
Ensure sufficient scans are acquired for a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis: Look for the key cross-peak that confirms the E-geometry. Compare the full NMR dataset (¹H, ¹³C, COSY, HSQC, HMBC) to ensure all atoms and bonds are correctly assigned.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
Expertise & Causality: FT-IR provides confirmation of the presence of key functional groups. [16]Since Impurity E is a geometric isomer, its IR spectrum is expected to be very similar to that of Nintedanib. However, it serves as a valuable piece of confirmatory data, ensuring the fundamental chemical architecture (amides, oxindole, aromatic rings) is correct. It is a rapid and reliable technique for identity verification against an established reference spectrum.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid Impurity E standard directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.
-
Analysis: Identify and label the characteristic absorption bands corresponding to the major functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300-3200 | N-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1710-1690 | C=O (Oxindole) | Stretching |
| ~1670-1650 | C=O (Amide) | Stretching |
| ~1610, 1580, 1500 | Aromatic C=C | Stretching |
Part 3: Establishing Purity and Potency
Once the identity of the Impurity E standard is unequivocally confirmed, its purity must be determined with a high degree of confidence. The most robust method for this is the mass balance approach , which is complemented and verified by quantitative techniques like qNMR.
Chromatographic Purity by Stability-Indicating HPLC
Expertise & Causality: A validated, stability-indicating HPLC method is the cornerstone of purity assessment. [11]The method must be proven to separate Impurity E from Nintedanib, known related substances, and any potential degradation products. [17][18]The peak area percentage of Impurity E, corrected for relative response factors if necessary, provides the value for "Organic Impurities" used in the mass balance equation. Method validation must be performed according to ICH Q2(R1) guidelines. [17] Experimental Protocol: Validated RP-HPLC Method
-
Chromatography:
-
System: HPLC or UPLC with UV/PDA detection.
-
Column: Octadecylsilane (C18) bonded silica, e.g., 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid. [10] * Mobile Phase B: Acetonitrile. [10] * Gradient Elution: A gradient designed to resolve all known impurities. For example: 0-35 min, 55% B; 35-50 min, 70% B; 50-60 min, 75% B. [10] * Flow Rate: 1.0 mL/min. [10] * Column Temperature: 30 °C. [10] * Detection Wavelength: 245 nm. [10]2. Sample Preparation: Prepare a solution of the Impurity E standard at a concentration of approximately 0.5 mg/mL in a suitable diluent.
-
-
Validation:
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on Nintedanib to ensure peak purity of Impurity E in the presence of degradants.
-
Linearity: Establish a calibration curve over a relevant concentration range.
-
Accuracy/Precision: Determine recovery and repeatability (%RSD).
-
LOD/LOQ: Determine the sensitivity of the method for related impurities.
-
Absolute Purity by Mass Balance
Expertise & Causality: The mass balance approach provides a comprehensive purity value by accounting for all possible extraneous substances. The final assigned purity (or assay) is calculated as: Assay (%) = (100% - % Water - % Residual Solvents - % Residue on Ignition) * (% Chromatographic Purity / 100)
Protocols for Mass Balance Components:
-
Water Content: Determined by volumetric or coulometric Karl Fischer titration (USP <921>). This is more accurate than Loss on Drying as it is specific to water.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC) with flame ionization detection (FID) (USP <467>). This quantifies any organic volatile impurities remaining from the synthesis and purification process.
-
Residue on Ignition (Sulphated Ash): Determined by a gravimetric method (USP <281>). This measures the amount of inorganic impurities that are not combustible.
Data Presentation: Example Purity Calculation
| Analysis | Method | Result |
| Chromatographic Purity | HPLC | 99.85% |
| Water Content | Karl Fischer | 0.12% |
| Residual Solvents | Headspace GC | <0.05% (Below Limit) |
| Residue on Ignition | Gravimetric | 0.03% |
| Calculated Assay | Mass Balance | (100 - 0.12 - 0.05 - 0.03) * (99.85/100) = 99.65% |
Conclusion
The characterization of a pharmaceutical reference standard like this compound is a rigorous, multi-faceted process that forms the bedrock of drug quality control. It demands a logical, evidence-based strategy that begins with unambiguous structural elucidation using a combination of mass spectrometry and definitive NMR techniques. This is followed by a meticulous assessment of purity through a validated, stability-indicating chromatographic method and a comprehensive mass balance approach.
By adhering to this framework, grounded in regulatory principles and sound scientific reasoning, researchers and developers can establish a reference standard with a well-documented and defensible identity, purity, and potency. This, in turn, empowers the accurate analysis of Nintedanib drug substance and product, ultimately ensuring that these vital medicines are safe and effective for the patients who depend on them.
References
- Google Patents. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
ResearchGate. Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. [Link]
-
SynZeal. This compound | 1610881-60-1. [Link]
-
WJPR. Development and validation of nintedanib esylate RP-HPLC method. [Link]
-
SynZeal. Nintedanib Impurities. [Link]
-
National Center for Biotechnology Information. Nintedanib - StatPearls - NCBI Bookshelf. [Link]
-
ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]
-
Sciforum. VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. [Link]
-
Impactfactor.org. Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. [Link]
-
Pharmaffiliates. Nintedanib-impurities. [Link]
-
SynThink. Nintedanib EP Impurities & USP Related Compounds. [Link]
-
National Center for Biotechnology Information. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. [Link]
-
National Center for Biotechnology Information. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
PubMed. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. [Link]
-
European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
Preprints.org. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
-
ResearchGate. (PDF) Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. [Link]
-
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
ResearchGate. (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]
-
ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
AMSbio. Impurity guidelines in drug development under ICH Q3. [Link]
-
AMSbio. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
National Center for Biotechnology Information. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
PharmaRegulatory.in. Reference Standards & Characterization. [Link]
-
ICH. Quality Guidelines. [Link]
-
PubMed. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. [Link]
-
National Center for Biotechnology Information. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
ATS Journals. Analysis of Local Distribution and Residence Time of Nintedanib in Fibrotic Lung Tissue Using Mass Spectrometry Imaging. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Moravek. Applications of NMR in Pharmaceutical Analysis. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. This compound | Manasa Life Sciences [manasalifesciences.com]
- 7. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 8. sciforum.net [sciforum.net]
- 9. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. atsjournals.org [atsjournals.org]
- 13. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. veeprho.com [veeprho.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Forced Degradation Studies for the Elucidation of Nintedanib Impurity E
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. As with any pharmaceutical compound, ensuring its stability and understanding its degradation profile is a cornerstone of drug development and regulatory compliance. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the International Council for Harmonisation (ICH) under guideline Q1A(R2).[1] These studies are designed to deliberately degrade a drug substance to predict its degradation pathways, establish the intrinsic stability of the molecule, and facilitate the development of stability-indicating analytical methods.[2][3]
A critical degradation product of Nintedanib is Nintedanib Impurity E . This impurity is identified chemically as (Z)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, with the CAS Number 1610881-60-1.[4] Structurally, it is the decarboxylated analogue of Nintedanib, lacking the methyl ester group at the C6 position of the indolinone core. The formation of such an impurity represents a significant chemical modification that must be understood and controlled.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing forced degradation studies specifically aimed at understanding the formation mechanism of this compound. We will delve into the mechanistic rationale, detailed experimental protocols, and the analytical strategies required to successfully identify, track, and characterize this critical degradation pathway.
Section 1: Mechanistic Hypothesis for the Formation of Impurity E
The structural difference between Nintedanib and Impurity E provides a clear signpost for its formation mechanism. The absence of the C6-methoxycarbonyl group strongly suggests a two-step hydrolytic and degradative pathway.
Proposed Formation Pathway:
-
Ester Hydrolysis: The first and most probable step is the hydrolysis of the methyl ester on the indolinone ring. This reaction can be catalyzed by either acid or base, cleaving the ester to form a carboxylic acid intermediate. This intermediate is known as Nintedanib Carboxylic Acid (CAS No: 894783-71-2).[1][5]
-
Decarboxylation: The resulting carboxylic acid, particularly being attached to an aromatic ring system, can then undergo decarboxylation (loss of CO2) under the influence of heat or potentially extreme pH conditions. This step yields the final Impurity E.
This proposed pathway is visualized below. Understanding this sequence is crucial as it dictates the design of the forced degradation experiments; the conditions must be capable of first inducing hydrolysis and then promoting decarboxylation.
Caption: General workflow for a comprehensive forced degradation study.
Experimental Protocols
The following protocols are designed to specifically probe the formation of Impurity E.
Protocol 2.1: Acid-Induced Degradation
-
Causality: This condition is designed to force the hydrolysis of the methyl ester to the carboxylic acid intermediate. [5][6]* Methodology:
-
Prepare a stock solution of Nintedanib (e.g., 1 mg/mL) in methanol.
-
In a volumetric flask, add an aliquot of the stock solution and add 0.1 N Hydrochloric Acid to reach the final volume. The final drug concentration should be suitable for HPLC analysis after dilution (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the diluent (mobile phase or water:methanol) instead of acid.
-
Reflux the acidic solution at 85°C for a defined period (e.g., 60 minutes). [6]It is advisable to take samples at multiple time points (e.g., 30, 60, 120 min) to track the degradation pathway.
-
At each time point, withdraw a sample, cool it to room temperature, and immediately neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Dilute the neutralized sample with mobile phase to the final target concentration for HPLC analysis.
-
Protocol 2.2: Base-Induced Degradation (Saponification)
-
Causality: Strong base will rapidly saponify the ester, forming the carboxylate salt, which becomes the carboxylic acid upon neutralization. This is a primary condition for generating the key intermediate. [4]* Methodology:
-
Follow steps 1 and 2 from the acid protocol, but use 0.1 N Sodium Hydroxide instead of HCl.
-
Reflux the alkaline solution at 85°C for 60 minutes, with sampling at various time points. [6] 3. At each time point, withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 N Hydrochloric Acid.
-
Dilute the neutralized sample with mobile phase for HPLC analysis.
-
Protocol 2.3: Thermal Degradation (in Solution)
-
Causality: This experiment is critical for testing the second step of the hypothesis: decarboxylation. By heating samples that have already undergone hydrolysis (or are in a buffered solution that promotes hydrolysis), one can determine if heat drives the conversion of the carboxylic acid intermediate to Impurity E.
-
Methodology:
-
Prepare three separate solutions of Nintedanib in buffered media: pH 2.0 (acidic), pH 7.0 (neutral), and pH 9.0 (basic).
-
Heat these solutions at a high temperature (e.g., 80°C) for an extended period (e.g., 8 hours).
-
Withdraw samples at various time points, cool, and analyze directly by HPLC.
-
Compare the impurity profiles. The formation of Impurity E is expected to be more pronounced in the samples where the carboxylic acid intermediate was first formed and then subjected to heat.
-
Section 3: The Stability-Indicating Analytical Method
A robust analytical method is the core of any degradation study. For this purpose, a "stability-indicating" method must be developed and validated. This means the method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the API peak is pure and that all degradants can be accurately quantified. [2]
Recommended Analytical Technique: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this analysis. [4][6] Table 1: Summary of Typical RP-HPLC Conditions for Nintedanib Analysis
| Parameter | Typical Condition | Rationale / Comment |
| Column | YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm [4] | A C18 column provides excellent hydrophobic retention for Nintedanib and its related substances. |
| Mobile Phase A | Water with pH adjusted to 3.0 with Orthophosphoric Acid [4] | Acidic pH ensures that amine functionalities are protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile [4] | A common, strong organic solvent for eluting analytes from a C18 column. |
| Elution Mode | Gradient | A gradient is necessary to elute the parent compound and a range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min [4] | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm [4]or 390 nm [6] | Nintedanib has multiple chromophores. 210 nm provides general sensitivity, while 390 nm is more selective. |
| Column Temp. | 35°C | Elevated temperature can improve peak shape and reduce viscosity. |
Protocol 3.1: A Validated Stability-Indicating RP-HPLC Method
This protocol is a representative method based on published literature. [4]
-
System Preparation: Set up an HPLC system with the column and mobile phases as described in Table 1. Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Gradient Program:
-
Time 0-5 min: 70% A / 30% B
-
Time 5-20 min: Linear gradient to 30% A / 70% B
-
Time 20-25 min: Hold at 30% A / 70% B
-
Time 25-30 min: Return to initial conditions (70% A / 30% B)
-
-
Sample Injection: Inject 10 µL of the prepared samples from the degradation studies.
-
Data Acquisition: Acquire data for 30 minutes, monitoring at 210 nm.
Section 4: Data Interpretation and Pathway Confirmation
The key to confirming the proposed pathway lies in tracking the concentrations of the three key species over time: Nintedanib, the Carboxylic Acid intermediate, and Impurity E.
-
Peak Identification: The identity of the peaks can be initially confirmed using LC-MS. The expected m/z values for the protonated molecules [M+H]+ would be:
-
Nintedanib: 540.3
-
Nintedanib Carboxylic Acid: 526.6
-
This compound: 482.6 (Calculated from MW 481.6 g/mol )[4]
-
Table 2: Example Data from a Time-Course Hydrolysis Study
| Stress Condition | Time (min) | Nintedanib (% Area) | Nintedanib Carboxylic Acid (% Area) | This compound (% Area) |
| 0.1 N HCl @ 85°C | 0 | 100.0 | 0.0 | 0.0 |
| 30 | 92.5 | 6.8 | 0.7 | |
| 60 | 85.3 | 12.1 | 2.6 | |
| 120 | 72.1 | 18.5 | 9.4 |
Interpreting the Results:
The data in Table 2 illustrates the expected trend. As the degradation proceeds, the percentage of Nintedanib decreases. Concurrently, the percentage of the Carboxylic Acid intermediate increases, peaks, and then may start to decrease as it is converted into Impurity E. The steady increase in Impurity E, especially under conditions combining hydrolysis and heat, provides strong evidence for the proposed two-step pathway. This kinetic relationship is a hallmark of a sequential reaction mechanism and a powerful tool for pathway elucidation.
Conclusion
This compound is a significant degradation product formed via the hydrolysis of the C6-methyl ester to a carboxylic acid intermediate, followed by thermal or pH-driven decarboxylation. A well-designed forced degradation study is not merely a formality but a crucial scientific investigation that provides profound insights into the chemical liabilities of a drug molecule.
By employing the logical framework and detailed protocols outlined in this guide, researchers can systematically and efficiently probe the formation of Impurity E. The strategy relies on selecting stress conditions that specifically target the proposed chemical transformations and using a robust, stability-indicating HPLC method to monitor the appearance and disappearance of the key components. The successful execution of such a study is fundamental to developing stable drug formulations, establishing appropriate control strategies, and ensuring the safety and efficacy of Nintedanib for patients.
References
-
Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form - Impactfactor. (n.d.). Retrieved February 4, 2026, from [Link]
- Alsante, K. M., et al. (2003). Forced degradation and impurity profiling: Recent trends. Progress in Pharmaceutical and Biomedical Analysis, 4, 29-57.
-
Dhiman, V., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. Available from: [Link]
-
Rao, D. P., et al. (2016). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. Journal of Chemical and Pharmaceutical Research, 8(8), 836-845. Available from: [Link]
-
Velagacherla, V., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1389. Available from: [Link]
-
Dutta, D., et al. (2019). VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. Sciforum. Available from: [Link]
-
Dhiman, V., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. PubMed. Available from: [Link]
- Google Patents. (n.d.). CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method.
- Google Patents. (n.d.). CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
Rao, D. P., et al. (2016). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. ResearchGate. Available from: [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. (2024). ResearchGate. Available from: [Link]
-
Rao, D. P., et al. (2016). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib a. Journal of Chemical and Pharmaceutical Research, 8(8), 836-845. Available from: [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. (2024). Retrieved February 4, 2026, from [Link]
-
Velagacherla, V., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sriramchem.com [sriramchem.com]
- 3. Nintedanib Impurities | Nintedanib API Impurity Manufacturers [anantlabs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Nintedanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
A Technical Guide to the Formation Mechanism of Nintedanib Impurity E in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib, a potent tyrosine kinase inhibitor, is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and certain non-small cell lung cancers. Ensuring the purity and stability of the Nintedanib drug product is paramount for patient safety and therapeutic efficacy. This technical guide provides a comprehensive examination of the formation mechanism of Nintedanib Impurity E, a critical degradation product. By synthesizing data from forced degradation studies, analytical characterization, and established principles of organic chemistry, we will elucidate the chemical pathways leading to its formation, discuss the contributing factors, and present robust analytical and control strategies to mitigate its presence in the final drug product.
Introduction: The Significance of Impurity Profiling in Nintedanib
Nintedanib's therapeutic action relies on its specific molecular structure.[1][2] Chemical alterations to this structure, resulting in the formation of impurities, can potentially impact the drug's efficacy and safety profile. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate rigorous characterization and control of any impurity present at significant levels.
This compound has been identified as a relevant substance in the quality control of Nintedanib during manufacturing and stability testing.[3] Understanding its formation is not merely an academic exercise; it is a critical component of a Quality by Design (QbD) approach to drug development, enabling the implementation of rational control strategies to ensure product consistency and patient safety.
Structural Elucidation: Nintedanib and Impurity E
A precise understanding of the molecular structures of both the active pharmaceutical ingredient (API) and the impurity is fundamental to deciphering the transformation mechanism.
Nintedanib is the (Z)-isomer with the chemical name: methyl (3Z)-3-[({4-[methyl({2-[4-methylpiperazin-1-yl]acetyl})amino]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.
This compound is identified by CAS number 1610881-60-1.[4][5][6][7][8] Its chemical name is (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide.[3][4]
A structural comparison reveals two critical differences:
-
Loss of the Methyl Carboxylate Group: Impurity E lacks the C6-methoxycarbonyl group present on the oxindole ring of Nintedanib.
-
Geometric Isomerization: The geometry around the exocyclic double bond is inverted from the therapeutic (Z)-isomer in Nintedanib to the (E)-isomer in Impurity E.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
| Nintedanib | C₃₁H₃₃N₅O₄ | 539.62 g/mol | (Z)-isomer, C6-methyl carboxylate group |
| Impurity E | C₂₉H₃₁N₅O₂ | 481.6 g/mol | (E)-isomer, Lacks C6-methyl carboxylate group |
The Primary Formation Mechanism: A Multi-Step Degradation Pathway
Forced degradation studies have consistently shown that Nintedanib is labile under hydrolytic (acidic and basic) and oxidative conditions.[9][10][11] The formation of Impurity E can be rationalized as a degradation process primarily driven by hydrolysis, followed by decarboxylation and isomerization.
Proposed Mechanism:
The transformation from Nintedanib to Impurity E is not a single event but a sequence of chemical reactions, likely catalyzed by the presence of moisture and non-neutral pH conditions within the drug product.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
- 4. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound (Intedanib Impurity E) | 1610881-60-1 [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sciforum.net [sciforum.net]
- 10. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Characterization of Nintedanib Impurity E
The Potential Biological Activity of Nintedanib Impurity E is a critical subject for pharmaceutical scientists, particularly in the context of impurity profiling (ICH Q3A/B) and genotoxic risk assessment (ICH M7).
Below is an in-depth technical guide structured to provide actionable insights, mechanistic reasoning, and validated experimental protocols.
Executive Summary
This compound (CAS: 1610881-60-1) is a structural analog of the tyrosine kinase inhibitor Nintedanib. Chemically defined as (E)-Des-methoxycarbonyl Nintedanib , it lacks the methyl ester moiety at the C6 position of the oxindole ring and possesses the (E)-geometric configuration, unlike the active pharmaceutical ingredient (API) which is the (Z)-isomer with the ester intact.
This impurity typically arises as a process-related impurity due to the use of an unsubstituted oxindole starting material or via decarboxylation under thermal stress. Its biological significance lies in its retained capacity to bind angiokinase receptors (VEGFR, FGFR, PDGFR) due to the preservation of the core pharmacophore, albeit with altered physicochemical properties (solubility, lipophilicity) that may impact off-target toxicity and metabolic clearance.
Chemical Identity & Structural Analysis[1]
To understand the biological potential, we must first rigorously define the structural divergence from the parent molecule.
| Feature | Nintedanib (API) | Impurity E | Impact on Activity |
| CAS Number | 656247-17-5 | 1610881-60-1 | Distinct chemical entity |
| Chemical Name | Methyl (3Z)-3-{methylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide | Loss of Ester & Isomer Shift |
| Molecular Formula | C31H33N5O4 | C29H31N5O2 | Lower MW (-58 Da) |
| Key Moiety | 6-Methoxycarbonyl-2-oxindole | Unsubstituted 2-oxindole | Increased Lipophilicity (LogP↑) |
| Geometry | (Z)-Isomer | (E)-Isomer | Altered binding pocket fit |
Origin & Formation Pathway
Impurity E is primarily formed via two pathways:
-
Type I (Starting Material Impurity): Presence of indolin-2-one (lacking the 6-COOMe group) in the 6-methoxycarbonylindolin-2-one starting material.
-
Type II (Degradation): Thermal decarboxylation of the indole ring followed by Z-to-E photo-isomerization.
Caption: Figure 1. Formation pathways of Impurity E via starting material contamination (primary) or degradation (secondary).
Potential Biological Activity Assessment
Mechanism of Action (SAR Analysis)
Nintedanib functions as a competitive inhibitor of the ATP-binding pocket of receptor tyrosine kinases. The core binding motif involves hydrogen bonding between the oxindole NH/CO and the kinase hinge region (Glu885/Cys919 in VEGFR2).
-
Hinge Binding (Retained): Impurity E retains the oxindole core and the aniline linker. Therefore, it will likely retain ATP-competitive inhibitory activity against VEGFR, FGFR, and PDGFR.
-
Solvent Exposure (Altered): In Nintedanib, the C6-ester group projects towards the solvent front. Its removal (Impurity E) eliminates a polar interaction point but reduces steric bulk. This often results in maintained potency but reduced selectivity .
-
Geometric Clash (Critical): The (E)-configuration of Impurity E forces the phenyl ring into a different orientation compared to the bioactive (Z)-conformation. This steric clash with the kinase activation loop typically reduces binding affinity significantly (10-100 fold reduction expected compared to API).
Toxicological Implications
-
Genotoxicity: The aniline moiety (N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)acetamide) is preserved. If Nintedanib itself is not mutagenic, Impurity E is unlikely to be mutagenic (Class 4 or 5 under ICH M7). However, the altered metabolism could generate reactive quinone-imine intermediates.
-
Off-Target Effects: The absence of the ester group increases lipophilicity, potentially increasing blood-brain barrier (BBB) penetration or altering hERG channel binding affinity (cardiotoxicity risk).
Experimental Protocols
To validate the biological activity and control this impurity, the following protocols are recommended.
Protocol A: Isolation & Structural Confirmation
Before testing, Impurity E must be synthesized or isolated to >95% purity.
-
Synthesis: React N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)acetamide with (E)-3-(methoxy(phenyl)methylene)indolin-2-one (prepared from unsubstituted oxindole).
-
Reflux: Ethanol, 3 hours, catalytic piperidine.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Validation: 1H-NMR (Look for absence of -OCH3 singlet at ~3.7 ppm) and HRMS (m/z 482.24 [M+H]+).
Protocol B: In Vitro Kinase Inhibition Assay
Objective: Determine IC50 of Impurity E against VEGFR2 compared to Nintedanib.
Reagents:
-
Recombinant human VEGFR2 kinase domain.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (Km concentration).
-
Impurity E Reference Standard (CAS 1610881-60-1).[1][2][3][4]
Workflow:
-
Preparation: Dissolve Impurity E in 100% DMSO to 10 mM. Serial dilute (1:3) to generate 10-point dose-response curve (range 10 µM to 0.5 nM).
-
Incubation: Mix Kinase (5 ng), Substrate (0.2 mg/mL), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2). Incubate 10 min at RT.
-
Initiation: Add ATP (10 µM final). Incubate 60 min at RT.
-
Detection: Use ADP-Glo™ or 33P-ATP radiometric filter binding.
-
Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) equation.
Acceptance Criteria:
-
Nintedanib IC50 control: 10–30 nM (Validates assay).
-
Impurity E IC50: Report value. (Expected >100 nM due to E-isomer clash).
Protocol C: HPLC Detection Method
Standardized method for quantifying Impurity E in Drug Substance.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (5% B); 2-25 min (5%→60% B); 25-30 min (60%→90% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm (Isosbestic point) |
| RRT (Approx) | Nintedanib = 1.0; Impurity E ≈ 0.85-0.90 (Less polar than acid, more polar than ester?) Correction: Des-ester is less polar than acid metabolite but E-isomer elutes differently. Expect RRT ~0.9 or 1.1 depending on specific column selectivity. |
Visualization of Biological Assay Workflow
Caption: Figure 2. Step-by-step workflow for the in vitro kinase inhibition profiling of Impurity E.
References
-
European Medicines Agency (EMA). Assessment Report: Nintedanib (Ofev). (2015).[5] Retrieved from
-
SynZeal Research. this compound Reference Standard Data. (2024).[6] Retrieved from [4]
-
Roth, G. J., et al. Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063. (2015).[3][5]
-
Clearsynth. this compound Characterization and MSDS. (2024).[6] Retrieved from
-
Hilberg, F., et al. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. Cancer Research, 68(12), 4774-4782. (2008).[4]
Sources
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 5. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 6. ema.europa.eu [ema.europa.eu]
Navigating the Labyrinth of Nintedanib Impurities: A Technical Guide to Pharmacopeial Standards and Analytical Control
Introduction: The Criticality of Purity in Kinase Inhibition
Nintedanib, a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), has emerged as a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1] Its mechanism of action, centered on blocking pro-fibrotic signaling pathways mediated by receptors like VEGFR, FGFR, and PDGFR, underscores the necessity of a highly pure and well-characterized active pharmaceutical ingredient (API).[1] Impurities, whether arising from the synthetic route (process-related impurities) or degradation of the API (degradation products), can potentially compromise the safety, efficacy, and stability of the final drug product.[]
This technical guide provides an in-depth exploration of the pharmacopeial standards governing Nintedanib impurities. As a self-validating narrative, we will not only list the known impurities but also delve into the causality behind the analytical methodologies employed for their control. This resource is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into establishing a robust impurity control strategy that aligns with global regulatory expectations.
The Regulatory Framework: Adherence to ICH Guidelines
While Nintedanib Esilate is not yet described in a dedicated monograph within the European Pharmacopoeia (Ph. Eur.), the control of its impurities is rigorously governed by the principles laid out in the International Council for Harmonisation (ICH) guidelines.[3][4] Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides the foundational framework for reporting, identifying, and qualifying impurities.[4]
Given the recommended maximum daily dose of Nintedanib is 300 mg, the ICH Q3A(R2) thresholds are paramount for setting acceptance criteria.[5]
-
Reporting Threshold: 0.05%
-
Identification Threshold: >0.10%
-
Qualification Threshold: >0.15%
Any impurity found at a level exceeding the identification threshold must be structurally characterized, and any impurity present above the qualification threshold requires toxicological assessment to justify its presence.
Specified and Potential Impurities of Nintedanib
A comprehensive impurity profile for Nintedanib encompasses both process-related impurities, which are by-products of the synthetic pathway, and degradation products formed under various stress conditions. The structural integrity of Nintedanib, particularly its Z-isomer configuration at the C-3 double bond of the indole moiety, is a critical quality attribute.[4][6]
While a definitive, universally published pharmacopeial list remains elusive in readily accessible public domains, information collated from regulatory documents, scientific literature, and commercial suppliers of reference standards allows for the compilation of the most probable specified and potential impurities.
Table 1: Known and Potential Impurities of Nintedanib
| Impurity Name/Identifier | Chemical Name | Type | Potential Origin |
| Nintedanib Acid (USP) | (Z)-3-(((4-(N-Methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylic acid | Degradation/Process | Hydrolysis of the methyl ester group of Nintedanib. |
| N-Acetyl Nintedanib (USP) | (Z)-Methyl 3-(((4-(N-methylacetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate | Process | Incomplete reaction or side reaction during synthesis. |
| Nintedanib Impurity C | methyl (Z)-3-(((4-hydroxyphenyl)amino)(phenyl)methylene)-2-oxoindoline-7-carboxylate | Process/Degradation | Potential synthetic intermediate or degradation product. |
| Nintedanib E-isomer | (E)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate | Process/Degradation | Isomerization of the active Z-isomer. |
| Desmethyl Nintedanib | (Z)-3-(((4-(2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylic acid methyl ester | Process | Impurity from starting materials or incomplete methylation. |
| Nintedanib N,N-Dioxide | (Z)-1-(2-((4-(((6-(Methoxycarbonyl)-2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)(methyl)amino)-2-oxoethyl)-4-methylpiperazine 1,4-dioxide | Degradation | Oxidation of the piperazine nitrogens.[7] |
Note: The "USP" designation is based on commercially available reference standards and indicates these are likely specified impurities in the United States Pharmacopeia monograph.
Forced Degradation Studies: Unveiling the Degradation Pathway
The chemical stability of Nintedanib is a critical factor in ensuring product quality and patient safety. Forced degradation studies, conducted under stressed conditions as recommended by ICH guideline Q1A(R2), are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Nintedanib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while exhibiting relative stability under thermal and photolytic stress.
Caption: Simplified degradation pathways of Nintedanib under stress conditions.
Analytical Methodologies: The Cornerstone of Impurity Control
The control of Nintedanib impurities relies heavily on robust and validated analytical methods. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the predominant technique for the separation and quantification of related substances.
Causality in Method Development: A Scientist's Perspective
The selection of chromatographic parameters is not arbitrary; it is a scientifically driven process aimed at achieving optimal separation of all potential impurities from the main Nintedanib peak and from each other.
-
Column Chemistry: An octadecylsilane (C18) stationary phase is commonly employed, providing the necessary hydrophobicity to retain Nintedanib and its structurally similar impurities.[8][9] The choice of a specific C18 column (e.g., YMC Triart C18) is often based on its performance in resolving critical peak pairs.[10]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (often a buffer like potassium dihydrogen phosphate or an acid like orthophosphoric acid to control pH) and an organic modifier (acetonitrile is common).[8] The pH of the aqueous phase is a critical parameter; a slightly acidic pH (e.g., 3.0) ensures that the basic nitrogen atoms in Nintedanib and its impurities are protonated, leading to consistent retention and sharp peak shapes.
-
Elution Mode: A gradient elution program is frequently necessary to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.[8] The gradient profile is meticulously optimized to ensure adequate resolution (Rs > 1.5) between all adjacent peaks.
-
Detection: UV detection is typically performed at a wavelength where both Nintedanib and its impurities exhibit significant absorbance, ensuring sensitive detection. Wavelengths around 245 nm have been reported in the literature.[8][10]
Protocol: A Representative Stability-Indicating RP-HPLC Method
The following protocol is a representative example based on published methods and serves as a template for the determination of related substances in Nintedanib Esilate. This method must be validated according to ICH Q2(R1) guidelines before implementation.
Table 2: Representative Chromatographic Conditions
| Parameter | Condition |
| Column | YMC Triart C18 (250 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 35 | |
| 50 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Step-by-Step Experimental Workflow:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water, adjusting the pH to 3.0 with orthophosphoric acid, and filtering through a 0.45 µm filter.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Nintedanib Esilate reference standard and each available impurity reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Nintedanib Esilate API in the diluent to achieve a final concentration suitable for analysis (e.g., 0.4 mg/mL).
-
-
System Suitability:
-
Inject a system suitability solution containing Nintedanib and critical impurity pairs to verify the chromatographic system's performance (e.g., resolution, tailing factor, and theoretical plates).
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
-
Data Processing and Calculation:
-
Integrate the peaks in the chromatograms.
-
Calculate the percentage of each impurity in the Nintedanib Esilate sample using the external standard method, applying appropriate response factors if necessary.
-
Caption: Workflow for RP-HPLC analysis of Nintedanib impurities.
Conclusion: A Commitment to Scientific Integrity
The control of impurities in Nintedanib is a multifaceted task that demands a deep understanding of its chemistry, regulatory requirements, and advanced analytical techniques. This guide has synthesized critical information to provide a scientifically grounded framework for this endeavor. By understanding the potential impurities, their origins, and the causal logic behind the analytical methods for their detection, drug development professionals can establish robust, self-validating control strategies. Adherence to these principles not only ensures compliance with pharmacopeial standards but, more importantly, guarantees the quality and safety of this vital medication for patients worldwide.
References
-
Public Assessment Report Scientific discussion Nintedanib Olpha 100 mg and 150 mg, soft capsules (nintedanib esilate). Geneesmiddeleninformatiebank. Available at: [Link]
-
Assessment report - Ofev. European Medicines Agency (EMA). Available at: [Link]
-
Assessment report - Nintedanib Accord. European Medicines Agency (EMA). Available at: [Link]
-
Nintedanib Monograph for Professionals. Drugs.com. Available at: [Link]
-
Ofev, INN-Nintedanib. European Medicines Agency (EMA). Available at: [Link]
-
Nintedanib Impurity C. Daicel Pharma Standards. Available at: [Link]
- The impurity compound of Nintedanib, preparation method, using and its detection method. Google Patents.
-
Active Ingredient NINTEDANIB ESYLATE. Formulation Diary. Available at: [Link]
-
Nintedanib-impurities. Pharmaffiliates. Available at: [Link]
-
Nintedanib Impurities. SynZeal. Available at: [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. Available at: [Link]
-
Nintedanib. PubChem - NIH. Available at: [Link]
-
Development and validation of nintedanib esylate RP-HPLC method. World Journal of Pharmaceutical Research. Available at: [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. PMC - NIH. Available at: [Link]
-
Parmar YB, Shah D, Majmudar YA, et al. The novel analytical method development and validation for related substances of nintedanib esylate by RP-HPLC method. World Journal of Pharmaceutical Research. 2020;10(1):131-54. Available at: [Link]
Sources
- 1. Nintedanib Monograph for Professionals - Drugs.com [drugs.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
A-Z Guide to Stress Degradation Analysis: Investigating the Stability of Nintedanib Impurity E
Abstract
This in-depth technical guide provides a comprehensive framework for evaluating the stability of Nintedanib and its related substance, Impurity E, under forced degradation conditions. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is a critical therapy for idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases.[1][2][3] Ensuring its stability and comprehensively profiling its degradation products are paramount for drug safety, efficacy, and regulatory compliance. This guide details the scientific rationale, experimental design, and step-by-step protocols for subjecting Nintedanib to hydrolytic, oxidative, thermal, and photolytic stress, as mandated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][5][6] We will explore the known degradation pathways of Nintedanib, with a specific focus on the formation and stability of Impurity E, its geometric isomer. Detailed, field-proven analytical methodologies, primarily a stability-indicating High-Performance Liquid Chromatography (HPLC) method, are presented to ensure robust and reproducible results. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and quality control of Nintedanib.
Introduction: The Imperative of Stability in Drug Development
Nintedanib: A Targeted Therapy
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2][7] By blocking these signaling pathways, Nintedanib effectively inhibits mechanisms central to the progression of pulmonary fibrosis.[2][8] It is commercially available as a soft gelatin capsule for oral administration.[9]
Why Impurity Profiling and Stress Testing Matter
The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities, thereby compromising patient safety and therapeutic efficacy. Forced degradation, or stress testing, is a regulatory requirement designed to:
-
Identify likely degradation products and establish degradation pathways.[5]
-
Elucidate the intrinsic stability of the drug molecule.[5]
-
Develop and validate stability-indicating analytical methods that can resolve the API from its impurities.[4][5]
Focus on Nintedanib Impurity E
Nintedanib, with the chemical name (Z)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, can exist as geometric isomers. This compound is the (E)-isomer of the drug substance.[10][11] While often present in small quantities, understanding its formation and stability under stress is crucial, as geometric isomerization can be influenced by factors like light, heat, and pH, all of which are assessed during forced degradation studies. The qualification and monitoring of such impurities are essential for ensuring pharmaceutical quality and consistency.[12]
The Regulatory Backbone: ICH Q1A(R2) Guidelines
The foundation of any robust forced degradation study is the ICH Harmonised Tripartite Guideline Q1A(R2), "Stability Testing of New Drug Substances and Products." This guideline mandates that stress testing be performed to elucidate the intrinsic stability of the drug substance.[6] The core conditions stipulated are:
-
Hydrolysis: Across a wide range of pH values.
-
Oxidation: Using an appropriate oxidizing agent.
-
Photolysis: Exposure to a combination of visible and UV light.
-
Thermal Stress: At elevated temperatures.[6]
The goal is to achieve a target degradation of 5-20%.[13][14] This level of degradation is considered optimal for generating a sufficient quantity of degradation products for detection and characterization without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.[14]
Experimental Blueprint: A Self-Validating System
A well-designed stress testing protocol is a self-validating system. It includes controls and systematic steps to ensure that the observed degradation is a direct result of the applied stress and not an artifact of the experimental setup.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of a comprehensive forced degradation study for Nintedanib.
Caption: General workflow for Nintedanib forced degradation study.
Causality in Experimental Choices
-
Solvent Selection: A mixture of acetonitrile and water or methanol is often chosen for the stock solution due to Nintedananib's solubility characteristics. The chosen solvent must be stable under the stress conditions.
-
Stress Agent Concentration and Temperature: The concentrations of acid, base, and peroxide, along with the temperature, are selected to induce the target 5-20% degradation. Preliminary range-finding experiments are often necessary. Studies have shown Nintedanib to be labile under hydrolytic and oxidative conditions, while relatively stable to heat and light.[15][16] Therefore, milder conditions may be needed for hydrolysis and oxidation, while more strenuous conditions might be applied for thermal and photolytic stress.
Detailed Protocols for Stress Application
The following protocols are provided as a robust starting point. All experiments should include a control sample (unstressed drug solution) and a blank (solvent subjected to the same conditions).
Acidic Hydrolysis
-
Preparation: Add 1 mL of Nintedanib stock solution (e.g., 1 mg/mL) to a vial. Add 1 mL of 0.1 M HCl.
-
Stress: Heat the vial in a water bath or oven at 80°C for a predetermined time (e.g., 2-8 hours, based on preliminary studies).[17]
-
Quenching: After the specified time, cool the solution to room temperature. Carefully neutralize the solution with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 M NaOH).
-
Analysis: Dilute the resulting solution with the mobile phase to the target analytical concentration for HPLC analysis.
Alkaline Hydrolysis
-
Preparation: Add 1 mL of Nintedanib stock solution to a vial. Add 1 mL of 0.1 M NaOH.
-
Stress: Heat the vial at 80°C for a suitable duration. Nintedanib degrades in basic media, forming several products.[18]
-
Quenching: Cool the solution to room temperature. Neutralize with an equivalent amount of HCl (e.g., 1 mL of 0.1 M HCl).
-
Analysis: Dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Preparation: Add 1 mL of Nintedanib stock solution to a vial. Add 1 mL of 3% H₂O₂.
-
Stress: Keep the vial at room temperature for a specified time (e.g., 6-24 hours). The piperazine moiety is a potential site for N-oxidation.[18]
-
Quenching: The reaction is often self-limiting, but dilution for analysis effectively stops it.
-
Analysis: Dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Solution State: Heat a sealed vial of the Nintedanib stock solution at 80°C for up to 7 days.
-
Solid State: Place a thin layer of Nintedanib API powder in a petri dish and heat in an oven at 80°C for up to 7 days.
-
Analysis: For the solution, cool and dilute for analysis. For the solid, dissolve a known weight of the stressed powder in the solvent and dilute to the target concentration for analysis. Nintedanib has shown considerable stability under thermal stress.[18][19]
Photolytic Degradation
-
Preparation: Prepare a solution of Nintedanib and place it in a transparent quartz vial. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Stress: Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze both the exposed sample and the dark control by HPLC. While some studies report stability, others have noted minor degradation at the alkene bond under photolytic stress.[18]
The Analytical Workhorse: Stability-Indicating HPLC Method
A validated stability-indicating method is the cornerstone of any degradation study. Its primary characteristic is the ability to separate the parent peak from all degradation products, ensuring that the assay of the active ingredient is not overestimated.
Typical Chromatographic Conditions
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., YMC Pack ODS-AQ, 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for Nintedanib and its related substances.[20][21] |
| Mobile Phase | Gradient elution with: A: 0.1% Formic Acid in Water (pH ~3.0) B: Acetonitrile/Methanol (90:10 v/v) | The acidic pH improves peak shape for the basic Nintedanib molecule. A gradient is necessary to elute all impurities with good resolution within a reasonable runtime.[15][16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[20] |
| Detection | UV/PDA at 210 nm or 390 nm | Nintedanib has multiple chromophores. 210 nm provides general sensitivity, while 390 nm is more specific. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity.[18][20] |
| Column Temp. | 25-30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity and peak shape. |
Expected Results and Mechanistic Discussion
The stability of Nintedanib varies significantly across different stress conditions. The primary degradation pathway involves the hydrolysis of the methyl ester to its corresponding carboxylic acid (the main metabolite in vivo).[22]
Summary of Nintedanib Degradation Profile
| Stress Condition | Expected Degradation | Major Degradation Products / Pathways | Impurity E Formation |
| Acidic Hydrolysis | Labile | Hydrolysis of the methyl ester. Cleavage can also form a free aromatic amine, which is a potential structural alert for mutagenicity.[15][23] Two major impurities are often observed.[20] | Isomerization is possible under acidic conditions and heat. Monitor for any changes in the E/Z ratio. |
| Alkaline Hydrolysis | Labile | Hydrolysis of the methyl ester. Nucleophilic attack on carbonyl groups can lead to multiple degradation products.[18] | The basic environment can catalyze isomerization from the Z-isomer (Nintedanib) to the E-isomer (Impurity E). |
| **Oxidative (H₂O₂) ** | Labile | N-oxidation of the piperazine nitrogens is a likely pathway.[15][18] | The core structure responsible for isomerism is generally stable to oxidation, but formation should be monitored. |
| Thermal | Stable | Generally stable, with minimal degradation observed.[15][19] | Unlikely to be a significant pathway for formation unless very high temperatures are used. |
| Photolytic | Generally Stable | Minor degradation may occur, potentially at the exocyclic double bond.[18] | Light energy can provide the activation energy needed for Z to E isomerization. This is a critical test for Impurity E formation. |
Visualizing the Core Degradation Pathway
The hydrolysis of the ester group is a key transformation for Nintedanib.
Caption: Key degradation and isomerization pathways for Nintedanib.
Conclusion
This guide provides a robust, scientifically-grounded framework for investigating the stability of Nintedanib and its geometric isomer, Impurity E, under ICH-mandated stress conditions. Nintedanib demonstrates predictable lability to hydrolytic and oxidative stress while remaining relatively stable under thermal and photolytic conditions.[15][16] The formation of Impurity E is most probable under conditions that provide energy for isomerization, such as photolytic stress, or those that can catalyze the process, such as acidic or basic environments.
A meticulously executed forced degradation study, coupled with a validated stability-indicating analytical method, is not merely a regulatory hurdle; it is a fundamental scientific investigation that ensures the quality, safety, and efficacy of the final drug product. The protocols and data presented herein serve as a comprehensive resource for any scientist tasked with this critical aspect of pharmaceutical development.
References
-
Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. Impactfactor. Available at: [Link]
-
Nintedanib: from discovery to the clinic. Journal of Medicinal Chemistry. Available at: [Link]
-
Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. ResearchGate. Available at: [Link]
- The impurity compound of Nintedanib, preparation method, using and its detection method. Google Patents.
-
This compound. Manasa Life Sciences. Available at: [Link]
-
VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. Sciforum. Available at: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Resolve Mass. Available at: [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
- Nintedanib solution for inhalation and preparation method thereof. Google Patents.
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
Nintedanib (oral route). Mayo Clinic. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available at: [Link]
-
Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. National Institutes of Health (NIH). Available at: [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research. Available at: [Link]
-
Mechanism of Action | OFEV® (nintedanib) capsules. Boehringer Ingelheim. Available at: [Link]
- Salts of Nintedanib and Crystalline Forms Thereof. Google Patents.
-
Chemical Structures of Nintedanib Esylate. ResearchGate. Available at: [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: [Link]
-
Effects of Pirfenidone and Nintedanib on Markers of Systemic Oxidative Stress and Inflammation in Patients with Idiopathic Pulmonary Fibrosis: A Preliminary Report. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. ResearchGate. Available at: [Link]
-
Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis. Wiley Online Library. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Nintedanib Reduces Disease Progression of Interstitial Lung Disease in Systemic Sclerosis. CheckRare. Available at: [Link]
-
Nintedanib-impurities. Pharmaffiliates. Available at: [Link]
-
This compound. SynZeal. Available at: [Link]
-
Nintedanib EP Impurities & USP Related Compounds. SynThink. Available at: [Link]
Sources
- 1. Nintedanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. youtube.com [youtube.com]
- 4. assyro.com [assyro.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN114642656A - Nintedanib solution for inhalation and preparation method thereof - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sciforum.net [sciforum.net]
- 18. A stability indicating method development and... | F1000Research [f1000research.com]
- 19. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Analysis of Nintedanib Impurity E
Introduction: The Imperative of Purity in Modern Pharmaceuticals
Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[1][] Its mechanism of action relies on a precise molecular structure, and the presence of any impurities can impact its safety, efficacy, and stability.[] The identification and characterization of these impurities are not merely a quality control checkbox; they are a fundamental requirement mandated by global regulatory bodies, as outlined in the International Council for Harmonisation (ICH) guidelines.[3]
This guide provides an in-depth, field-proven approach to the spectroscopic analysis of a critical related substance: Nintedanib Impurity E . This impurity is the geometric isomer, (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, of the active pharmaceutical ingredient (API), which exists as the Z-isomer.[4] The structural difference centers around the exocyclic C=C double bond of the indolinone core. While chemically similar, such geometric isomers can exhibit different physicochemical properties and biological activities, making their unambiguous identification essential.
We will dissect the analytical workflow, leveraging the complementary strengths of Mass Spectrometry (MS) for detection and molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. This dual-pronged strategy represents the gold standard for impurity characterization, providing the robust, self-validating data required for regulatory submission and ensuring product quality.
Part 1: Mass Spectrometry (MS) Analysis – The Investigative Tool
Expertise & Experience: Why MS is the First Line of Inquiry
In any impurity profiling workflow, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the quintessential first-line technique. Its power lies in its unparalleled sensitivity and its ability to act as a "mass detector." When developing a stability-indicating method for Nintedanib, new peaks observed in the chromatogram are immediately suspect. MS provides the first piece of the puzzle: the molecular weight. For isomers like Impurity E, the molecular weight will be identical to the parent drug, Nintedanib (C₃₁H₃₃N₅O₄, MW: 539.62). While MS alone cannot differentiate between isomers, observing a peak with the correct mass-to-charge ratio (m/z) at a different retention time from the API is a strong indication that an isomer or other isomeric impurity is present. We employ high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), to gain high mass accuracy, which confidently confirms the elemental composition.
Trustworthiness: A Self-Validating Protocol for LC-MS/MS Analysis
The following protocol is designed for robustness and is based on methodologies proven effective for Nintedanib and its degradation products.[1]
Experimental Protocol: UPLC-Q-TOF/MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the Nintedanib sample containing the suspected Impurity E in a suitable solvent (e.g., 90:10 Acetonitrile:Methanol) to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is crucial for separating the closely eluting isomers. A typical gradient might run from 10% B to 90% B over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Q-TOF MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Mass Range: 100-1000 m/z.
-
Acquisition Mode: MS¹ (Full Scan) followed by data-dependent MS² (tandem MS) on the most intense ions.
-
Collision Energy (for MS²): Ramped from 15-40 eV to generate a rich fragmentation spectrum.
-
Authoritative Grounding: Interpreting the Mass Data
Both Nintedanib and Impurity E will exhibit the same protonated molecular ion [M+H]⁺. The high-resolution mass data serves to confirm the elemental composition, distinguishing it from other potential impurities with different formulas.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Nintedanib (Z-isomer) | C₃₁H₃₃N₅O₄ | 540.2554 |
| This compound (E-isomer) | C₃₁H₃₃N₅O₄ | 540.2554 |
The fragmentation patterns (MS²) of the two isomers are expected to be nearly identical, as they share the same covalent framework. Key fragment ions for Nintedanib, such as the one at m/z 113.0 corresponding to the piperazine moiety, will also be present for Impurity E.[5] Therefore, while MS confirms the mass and elemental composition, it cannot be the sole tool for identification. The chromatographic separation is key to distinguishing them.
Visualization: LC-MS Impurity Detection Workflow
Caption: Workflow for the detection and initial characterization of this compound using UPLC-Q-TOF/MS.
Part 2: NMR Spectroscopy – The Definitive Confirmation
Expertise & Experience: The Unambiguous Power of NMR
While MS points a finger, NMR delivers the verdict. For structural elucidation, and particularly for distinguishing stereoisomers, NMR spectroscopy is the most powerful and definitive tool in the analytical chemist's arsenal.[6] The chemical environment of each atom in a molecule influences its resonance frequency, creating a unique spectral fingerprint. For the Z (Nintedanib) and E (Impurity E) isomers, the spatial arrangement of the phenyl and aniline rings relative to the indolinone core is different. This results in subtle but measurable differences in the chemical shifts (δ) of protons and carbons near the exocyclic double bond, a phenomenon driven by through-space anisotropic effects. The key experiment to confirm the geometry is the 2D Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY), which detects protons that are close in space (<5 Å), regardless of their covalent bonding.
Trustworthiness: A Validated Protocol for Structural Elucidation
For unambiguous results, the impurity should ideally be isolated, though analysis in a mixture with the API is possible if spectral overlap is minimal.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation & Isolation:
-
Isolate this compound from the bulk drug substance using preparative HPLC with a C18 column, collecting the corresponding fraction.
-
Evaporate the solvent under reduced pressure to yield the purified impurity.
-
Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical for resolving key signals.[7]
-
-
NMR Spectroscopy (400 MHz or higher field strength recommended):
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon signals.
-
2D COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular backbone.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the decisive experiment. Acquire with a mixing time of 500-800 ms to observe through-space correlations between protons.
-
Authoritative Grounding: Differentiating the E and Z Isomers
The definitive proof of the E-isomer geometry comes from the NOESY spectrum. In the Z-isomer (Nintedanib), the vinylic proton of the exocyclic double bond is spatially close to the protons of the phenyl ring. In contrast, for the E-isomer (Impurity E), this same vinylic proton will be spatially proximate to the protons on the aniline ring.
Table 2: Key Diagnostic ¹H NMR and NOE Correlations
| Isomer | Key Proton | Expected NOE Spatial Correlation | Rationale |
| Nintedanib (Z) | Vinylic-H | Phenyl ring protons | The phenyl ring and vinylic-H are on the same side of the C=C bond. |
| Impurity E (E) | Vinylic-H | Aniline ring protons | The aniline ring and vinylic-H are on the same side of the C=C bond. |
The chemical shifts of the vinylic proton and the protons on the adjacent aromatic rings will also differ slightly but consistently between the two isomers due to the different magnetic environments. These differences, confirmed by the NOE data, provide unequivocal proof of structure.
Visualization: NMR Structural Elucidation Workflow
Caption: Workflow for the definitive structural elucidation of this compound using a suite of NMR experiments.
Conclusion: A Synthesis of Spectroscopic Evidence
The rigorous characterization of pharmaceutical impurities is a non-negotiable aspect of drug development. The analysis of this compound serves as a perfect case study for the synergistic application of modern spectroscopic techniques.
-
LC-MS acts as the rapid, sensitive screening tool, flagging the presence of a potential isomer by detecting a compound with the correct mass at a unique retention time.
-
NMR , particularly 2D NOESY, provides the conclusive, irrefutable evidence of the molecular geometry, allowing for the definitive identification of the E-isomer.
This complementary approach ensures a complete and scientifically sound understanding of the impurity profile, satisfying stringent regulatory demands and, most importantly, safeguarding patient safety.[8] By integrating these advanced analytical strategies, researchers and drug development professionals can navigate the complexities of impurity profiling with confidence and integrity.
References
-
SynThink. Nintedanib EP Impurities & USP Related Compounds. [Link]
-
Pharmaffiliates. Nintedanib-impurities. [Link]
-
ResearchGate. Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. [Link]
-
Dhiman, V., Balhara, A., Singh, S., Tiwari, S., & Talluri, M. V. N. K. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. [Link]
-
SynZeal. this compound. [Link]
-
Dasari, P., et al. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib a. Journal of Chemical and Pharmaceutical Research, 7(8), 774-782. [Link]
-
Impactfactor. Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. [Link]
-
Manasa Life Sciences. this compound. [Link]
- Google Patents.CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
ICH. Quality Guidelines. [Link]
-
Gouda, A. A., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 214, 114739. [Link]
-
Heneash, A. M., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(4), 47087-47094. [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. In New Developments in NMR. CONICET. [Link]
Sources
- 1. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical Properties and Control of Nintedanib Impurity E
This guide details the physicochemical profile, mechanistic origin, and analytical control of Nintedanib Impurity E , identified as the (E)-Des-methoxycarbonyl analog of Nintedanib.
A Technical Guide for Analytical & Process Scientists
Executive Summary & Identity
This compound is a critical process-related impurity and potential degradation product found in Nintedanib drug substance. Chemically, it is the (E)-isomer of the des-methoxycarbonyl derivative , lacking the methyl ester moiety present at the 6-position of the oxindole ring in the parent molecule.
Its presence represents a dual challenge: structural similarity to the active pharmaceutical ingredient (API) makes chromatographic separation difficult, and its geometric isomerism (E-form vs. Z-form API) requires strict control over photo-exposure and synthetic conditions.
Chemical Identification
| Parameter | Detail |
| Common Name | This compound |
| Chemical Name | (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide |
| CAS Number | 1610881-60-1 |
| Molecular Formula | C₂₉H₃₁N₅O₂ |
| Molecular Weight | 481.60 g/mol (Parent Nintedanib: 539.62 g/mol ) |
| Structural Difference | Lacks the methyl ester (-COOCH₃) at position 6 of the oxindole; E-configuration at the central double bond.[1][2] |
Molecular Architecture & Origin
Understanding the formation of Impurity E requires mapping the synthetic pathway of Nintedanib. The impurity arises primarily from a specific impurity in the starting material, followed by geometric isomerization.
Formation Pathway
-
Precursor Contamination: The synthesis of Nintedanib typically involves the condensation of an oxindole derivative with a phenyl-amine intermediate. If the starting material Methyl 2-oxoindoline-6-carboxylate contains traces of 2-oxoindoline (lacking the ester), the des-methoxycarbonyl backbone is formed.
-
Condensation: This contaminant reacts with the N-methyl-piperazine aniline intermediate to form the (Z)-Des-methoxycarbonyl analog.
-
Isomerization: Under stress (light or heat) or specific solvent conditions, the thermodynamically stable Z-isomer can isomerize to the (E)-isomer , yielding Impurity E.
Figure 1: Mechanistic pathway showing the origin of Impurity E from raw material impurities and subsequent isomerization.
Physicochemical Profiling
Impurity E exhibits distinct physicochemical behaviors compared to Nintedanib due to the absence of the electron-withdrawing ester group and its different geometric configuration.
Solubility & Lipophilicity
The removal of the methyl ester group changes the polarity profile. While the ester is polar, it also contributes to molecular bulk. The loss of this group, combined with the E-configuration (which often packs less efficiently in crystal lattices), alters solubility.
| Property | Nintedanib (Parent) | Impurity E | Implication for Analysis |
| LogP (Predicted) | ~3.0 - 3.5 | ~3.2 - 3.8 | Impurity E is slightly more lipophilic due to the loss of the polar ester oxygen balance. Expect longer retention in Reverse Phase (RP) HPLC. |
| pKa (Basic) | ~7.9 (Piperazine N) | ~8.0 | Similar basicity. Requires buffered mobile phases (pH > 3.0 or high pH) to suppress ionization for retention or low pH for solubility. |
| pKa (Acidic) | ~10-11 (Oxindole NH) | ~11-12 | The ester at pos-6 is electron-withdrawing, increasing the acidity of the oxindole NH. Removing it (Impurity E) makes the NH less acidic . |
| Solubility (Aq) | pH 1.2: SolublepH 6.8: Insoluble | Similar profile.[3][4] | Soluble in acidic media; risk of precipitation in neutral gradient phases. |
Spectral Characteristics (UV/Vis)
-
Chromophore: The conjugated system spans the oxindole, the exocyclic double bond, and the phenylamine.
-
Shift: The ester group in Nintedanib participates in the conjugation of the oxindole ring. Its removal in Impurity E disrupts this electronic pull, likely causing a hypsochromic shift (Blue Shift) .
-
Detection: While Nintedanib is typically monitored at 390 nm , Impurity E may have a maximum absorption (
) slightly lower (e.g., 370-380 nm ).-
Action: Ensure the PDA detector range covers 200-450 nm to capture the optimal response for Impurity E.
-
Analytical Method Development Strategy
Separating Impurity E from Nintedanib and other impurities (like the N-oxide or simple E-isomer) requires exploiting the subtle hydrophobicity difference.
Separation Logic
-
Stationary Phase: A C18 column with high carbon load is recommended to maximize hydrophobic interaction differences between the ester-containing parent and the des-ester impurity.
-
Mobile Phase:
-
Buffer: Acidic pH (e.g., 0.1% Formic Acid or Phosphate pH 3.0) keeps the piperazine protonated, improving peak shape.
-
Modifier: Acetonitrile is preferred over Methanol for sharper peaks with piperazine derivatives.
-
-
Critical Pair: Impurity E (Des-ester E-isomer) vs. Nintedanib E-isomer (Parent E-isomer).
-
Differentiation: Mass Spectrometry (MS) is the definitive tool. Impurity E has a mass of 482 Da [M+H]+ , while Nintedanib E-isomer is 540 Da [M+H]+ .
-
Recommended HPLC Conditions
-
Column: C18 (e.g., Waters XSelect CSH or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Slow ramp from 20% to 60% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 390 nm (for Nintedanib) and 254 nm (universal).
Figure 2: Analytical workflow for distinguishing Impurity E from the parent drug and its geometric isomer.
Control & Stability Strategy
Since Impurity E is both a process impurity and a potential photo-degradant precursor, a two-pronged control strategy is required.
-
Raw Material Control (RM):
-
Strictly control the level of 2-oxoindoline in the Methyl 2-oxoindoline-6-carboxylate starting material.
-
Limit: < 0.10% in RM to ensure downstream compliance.
-
-
Process Control:
-
Protect reaction vessels from light to prevent Z
E isomerization during synthesis. -
Avoid excessive temperatures during the final condensation step, which can promote decarboxylation (though rare under mild conditions).
-
-
Storage:
-
Nintedanib is photosensitive. Store in amber glass or opaque containers to prevent the formation of E-isomers (both parent and impurity).
-
References
-
SynZeal Research. (2024).[3] this compound Reference Standard Data. Retrieved from
-
Sriram Chem. (2024).[3] Certificate of Analysis: this compound (CAS 1610881-60-1).[2][5][6][7][8] Retrieved from [6]
-
European Medicines Agency. (2024).[3][9] Assessment Report: Nintedanib Accord. Retrieved from
-
National Institutes of Health (NIH). (2021). Characterization of stress degradation products of nintedanib. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 6. sriramchem.com [sriramchem.com]
- 7. chemicea.com [chemicea.com]
- 8. kmpharma.in [kmpharma.in]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Nintedanib Degradation Pathways and Impurity Profiling: A Technical Guide
This technical guide details the degradation pathways and impurity profiling of Nintedanib (BIBF 1120), a triple angiokinase inhibitor used for Idiopathic Pulmonary Fibrosis (IPF). It synthesizes data from forced degradation studies, LC-MS/MS characterization, and ICH regulatory frameworks.[1][2][3][4]
Executive Summary & Chemical Basis
Nintedanib Esylate is an indolinone-derived tyrosine kinase inhibitor. Its chemical structure contains several labile functional groups susceptible to degradation:
-
Methyl Ester Moiety: Highly prone to hydrolysis under acidic and alkaline conditions.
-
Amide Linkages: Susceptible to cleavage, potentially releasing mutagenic aromatic amines.
-
Piperazine Ring: Vulnerable to N-oxidation and ring-opening under oxidative stress.
-
Enamine/Indolinone Core: Potential for E/Z isomerization (photo-instability).
Effective impurity profiling requires a stability-indicating method (SIM) capable of resolving the parent peak from these structurally similar degradants.
Forced Degradation Protocols (Stress Testing)
To map the degradation landscape, the drug substance must be subjected to stress conditions exceeding those of accelerated stability testing. The following protocol is designed to achieve 5–20% degradation, ensuring relevant impurity generation without secondary degradation.
Table 1: Optimized Stress Conditions for Nintedanib
| Stress Type | Reagent / Condition | Duration | Temperature | Target Outcome |
| Acid Hydrolysis | 0.1 N – 1.0 N HCl | 2–12 Hours | 60°C – Reflux | Cleavage of methyl ester; Amide hydrolysis. |
| Base Hydrolysis | 0.1 N – 0.5 N NaOH | 1–4 Hours | RT – 60°C | Rapid ester hydrolysis (Carboxylic acid formation). |
| Oxidation | 3% – 30% H₂O₂ | 1–24 Hours | RT | N-oxide formation; Piperazine ring degradation. |
| Thermal | Solid State / Solution | 7–14 Days | 60°C – 80°C | Decarboxylation (rare); Polymerization. |
| Photolytic | UV/Vis (1.2M lux hrs) | 24–48 Hours | RT | E/Z Isomerization; Photo-oxidation. |
Technical Note: Nintedanib is exceptionally sensitive to alkaline hydrolysis. Use lower strength NaOH (0.1 N) initially to prevent immediate total degradation.
Degradation Mechanisms & Pathways
The degradation of Nintedanib follows distinct mechanistic routes. The identification of these pathways allows for the prediction of "structural alerts" (mutagenic impurities) as per ICH M7.
Hydrolytic Pathway (Acid/Base)
-
Primary Pathway (Ester Hydrolysis): The methyl ester group at the C-6 position of the indole ring hydrolyzes to form the corresponding Carboxylic Acid derivative (often designated as Impurity B). This is the most dominant degradant in aqueous formulations.
-
Secondary Pathway (Amide Cleavage): Under strong acidic stress, the amide bond linking the aniline moiety to the piperazine side chain can cleave.
-
Risk:[5] This releases a primary aromatic amine , which is a known structural alert for genotoxicity.
-
Oxidative Pathway[5]
-
N-Oxidation: The tertiary nitrogen atoms on the piperazine ring are electron-rich and susceptible to attack by reactive oxygen species (ROS), forming N-Oxides .
-
Hydroxylation: Radical-mediated hydroxylation may occur on the phenyl ring or the indole core under harsh peroxide conditions.
Photolytic Pathway
-
Isomerization: The exocyclic double bond connecting the indole and the phenyl-amino group allows for E/Z isomerization upon light exposure. While often reversible, separation of these isomers requires specific chromatographic selectivity.
Visualization: Degradation Pathway Map
The following diagram illustrates the transformation of the Parent (Nintedanib) into its major Degradation Products (DPs).
Figure 1: Mechanistic degradation map of Nintedanib showing hydrolytic, oxidative, and photolytic pathways.
Impurity Profiling Methodology
To detect and quantify these impurities, a high-resolution separation method is required. Standard HPLC often fails to resolve the polar hydrolytic degradants from the parent.
Analytical Method Strategy (UPLC-PDA-MS)
Chromatographic Conditions:
-
Column: ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm) or equivalent charged surface hybrid column. The CSH technology provides better peak shape for basic compounds like Nintedanib at low pH.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile : Methanol (90:10).[6]
-
Gradient:
-
0-2 min: 5% B (Hold for polar degradants)
-
2-10 min: 5% → 80% B (Elution of Parent and hydrophobic impurities)
-
10-12 min: 80% B (Wash)
-
-
Flow Rate: 0.3 – 0.4 mL/min.
-
Detection: PDA (210 nm for max sensitivity; 390 nm for specificity to indolinone core).
Mass Spectrometry Settings (Q-TOF/Orbitrap)
-
Ionization: ESI Positive Mode (Protonation of piperazine and aniline nitrogens).
-
Fragmentation: MS/MS is critical to distinguish between N-oxides (loss of 16 Da or Oxygen) and hydroxylated impurities (stable +16 Da).
Visualization: Analytical Workflow
This workflow ensures that every peak observed in the stress study is characterized and risk-assessed.
Figure 2: Step-by-step workflow for the identification and qualification of Nintedanib impurities.
References
-
Dhiman, V., et al. (2021).[5] "Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity." Journal of Pharmaceutical and Biomedical Analysis, 199, 114037.[5]
-
Velagacherla, V., et al. (2023).[5] "A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib." F1000Research, 12, 1389.[5]
-
Venkateswara Rao, P., et al. (2020). "QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products and their pathways." Arabian Journal of Chemistry, 13(9), 7087-103.[5]
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)."
-
ICH Harmonised Tripartite Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Isolation, Purification, and Characterization of Nintedanib Impurity E
Abstract: The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in active pharmaceutical ingredients (APIs).[1][2] Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers, is no exception.[3] This guide provides an in-depth, scientifically grounded methodology for the isolation, purification, and structural elucidation of a critical process-related impurity, Nintedanib Impurity E. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals, offering a practical framework from analytical method development and preparative-scale high-performance liquid chromatography (HPLC) to definitive structural confirmation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Introduction: The Imperative of Impurity Profiling
The control of impurities is a foundational element of modern drug development.[4] Impurities are defined by the ICH as any component of a new drug substance that is not the defined chemical entity.[5] They can originate from various sources, including starting materials, synthetic by-products, degradation products, or reagents used in the manufacturing process.[5] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, regulatory guidelines like ICH Q3A(R2) establish strict thresholds for reporting, identifying, and qualifying impurities.[6]
1.1 Nintedanib: A Profile
Nintedanib is a small molecule inhibitor targeting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[7][8] By blocking these signaling pathways, it effectively inhibits mechanisms involved in angiogenesis and fibrosis.[3] Its chemical structure features several functional groups amenable to various chemical transformations, making a thorough understanding of its impurity profile essential.
1.2 The Subject: this compound
This compound is identified as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide.[9] This impurity is likely a geometric isomer of Nintedanib, differing in the configuration around the exocyclic double bond of the oxindole core. The isolation of such an impurity in a pure form is paramount for its use as a reference standard in analytical methods and for conducting necessary safety qualification studies.[10][11]
Foundational Strategy: From Analytics to Preparation
The successful isolation of a target impurity hinges on a robust analytical method that can resolve it from the API and other related substances.[12] This analytical method serves as the blueprint for scaling up to a preparative chromatographic process.[13][14]
2.1 Physicochemical Properties: Guiding Method Development
Understanding the physicochemical differences between Nintedanib and Impurity E is the first step in designing a separation strategy. While as geometric isomers their properties are very similar, subtle differences can be exploited.
| Property | Nintedanib (API) | This compound | Rationale for Separation |
| Molecular Formula | C₃₁H₃₃N₅O₄ | C₃₁H₃₃N₅O₄ | Identical; separation must rely on stereochemistry. |
| Molecular Weight | 539.63 g/mol [15] | 539.63 g/mol | Identical; mass spectrometry alone cannot differentiate without fragmentation. |
| logP (Predicted) | 3.14[8] | Similar to API | Both compounds are hydrophobic, favoring reversed-phase chromatography. |
| pKa (Predicted) | 11.06 (most basic)[7] | Similar to API | The piperazine moiety is basic. pH control of the mobile phase is critical to maintain a consistent, neutral charge state for optimal peak shape. |
| UV Absorbance | Expected λmax ~298, 388 nm | Similar to API | The extended chromophore is ideal for UV detection in HPLC. |
| Solubility | Poor in water, soluble in DMSO[15] | Assumed similar to API | Affects sample preparation for both analytical and preparative runs. |
Phase 1: Analytical Method Development and Optimization
The goal is to develop a high-resolution reversed-phase HPLC (RP-HPLC) method capable of baseline-separating Impurity E from the Nintedanib main peak and other impurities.[12]
3.1 Rationale for Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for separating hydrophobic molecules like Nintedanib. To exploit subtle structural differences between isomers, a high-density bonding, end-capped C18 phase is selected to minimize secondary interactions and improve peak symmetry.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard for RP-HPLC.
-
pH Control: Due to the basic nature of the piperazine ring, a mobile phase pH around 7.0 is chosen. This ensures the molecule is in its neutral form, enhancing retention on the C18 column and preventing peak tailing associated with protonated amines interacting with residual silanols. A phosphate buffer is an excellent choice for its buffering capacity in this range.
-
Organic Modifier: Acetonitrile often provides better peak shape and lower viscosity than methanol, making it the preferred choice for initial screening.
-
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, confirming peak purity and identity by comparing UV spectra.
3.2 Detailed Protocol: Optimized Analytical HPLC Method
-
Column: High-purity C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 7.0 with 2M KOH.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% B
-
40-41 min: 70% to 30% B
-
41-50 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 298 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in DMSO at 1.0 mg/mL.
This method should provide sufficient resolution (>2.0) between the Nintedanib peak and the Impurity E peak, which is critical for successful preparative-scale purification.
Phase 2: Preparative HPLC for Impurity Isolation
The objective of preparative chromatography is to isolate the target compound in sufficient quantity and purity for its intended use (e.g., as a reference standard). This involves scaling the optimized analytical method to a larger column and system.[13]
4.1 Workflow for Isolation and Purification
The overall process follows a logical sequence from the initial crude material to the final, certified impurity standard.
Caption: Workflow for the isolation of this compound.
4.2 Detailed Protocol: Preparative HPLC
-
System: Preparative HPLC with a high-pressure gradient pump, autosampler/manual injector, PDA detector, and fraction collector.
-
Column: C18, 250 mm x 21.2 mm, 10 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Scaled Gradient: The analytical gradient is scaled geometrically. The flow rate is scaled by the ratio of the column cross-sectional areas: (21.2²/4.6²) ≈ 21.2.
-
New Flow Rate ≈ 1.0 mL/min * 21.2 = 21.2 mL/min .
-
The gradient duration remains the same to maintain resolution.
-
-
Sample Preparation: Prepare a saturated solution of the crude Nintedanib in DMSO (e.g., 50-100 mg/mL). Filter through a 0.45 µm PTFE filter.
-
Loading Study: Perform injections of increasing volume (e.g., 100 µL to 1000 µL) to determine the maximum loading capacity where resolution is still acceptable.[13]
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal at 298 nm. Collect the eluent corresponding to the Impurity E peak into separate vessels.
-
Post-Processing:
-
Analyze a small aliquot from each collected fraction using the analytical HPLC method to assess purity.
-
Pool the fractions that meet the purity requirement (e.g., >98%).
-
Remove the acetonitrile using a rotary evaporator under reduced pressure.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified Impurity E as a solid powder.
-
Phase 3: Structural Elucidation and Purity Confirmation
The final and most critical phase is to confirm unequivocally that the isolated compound is indeed this compound and to determine its precise purity.[16] This requires orthogonal analytical techniques.[17]
5.1 Workflow for Characterization
A combination of spectroscopic and spectrometric techniques provides comprehensive structural and purity information.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. Nintedanib | 656247-17-5 [chemicalbook.com]
- 8. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 10. This compound | Manasa Life Sciences [manasalifesciences.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. Nintedanib - Wikipedia [en.wikipedia.org]
- 16. veeprho.com [veeprho.com]
- 17. veeprho.com [veeprho.com]
The Genesis of Impurities in Nintedanib: A Technical Guide to Identification and Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib, a small molecule kinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This in-depth technical guide provides a comprehensive exploration of the origins of process impurities in Nintedanib. By dissecting the synthetic pathways and degradation mechanisms, this document serves as a vital resource for researchers and drug development professionals. It offers a scientific rationale for the formation of impurities, outlines analytical methodologies for their detection, and discusses robust control strategies to ensure the quality of this important medication.
Introduction: The Imperative of Purity in Nintedanib
Nintedanib is a potent inhibitor of multiple tyrosine kinases, playing a crucial role in modulating signaling pathways involved in fibrosis and angiogenesis.[1] The complexity of its multi-step synthesis, however, presents inherent challenges in maintaining its purity. Process impurities, which can arise from starting materials, intermediates, side reactions, or degradation, can potentially impact the drug's safety and efficacy profile.[2] Therefore, a thorough understanding of the genesis of these impurities is not merely a regulatory requirement but a scientific necessity.
This guide will delve into the core chemistry of Nintedanib synthesis to illuminate the formation of process-related impurities and degradation products. By understanding the "why" and "how" of impurity formation, scientists can develop more effective control strategies, leading to a safer and more consistent drug product.
The Synthetic Landscape of Nintedanib
The synthesis of Nintedanib is a multi-stage process involving several key intermediates.[3] While various synthetic routes have been reported, a common pathway involves the condensation of two key fragments: an indolinone core and an aniline side chain.
A widely referenced synthetic approach can be conceptualized as follows:
Figure 2: A conceptual diagram illustrating how a reactive intermediate can lead to both the desired product and a side-product impurity.
A comprehensive, though not exhaustive, list of known process-related impurities is provided below.
| Impurity Name | CAS Number |
| N-Acetyl Nintedanib | 2380229-45-6 [4][5] |
| Nintedanib Acetyl Impurity | 1139458-48-2 [4] |
| (Z)-3-(((4-(N-Methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylic Acid | 894783-71-2 [5] |
| (Z)-Methyl 3-((methyl(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate | Not Available |
| Intedanib E-isomer | Not Available [5] |
Table 2: A selection of known process-related impurities of Nintedanib.
Degradation Pathways of Nintedanib
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions. [6][7]Nintedanib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. [8]
Hydrolytic Degradation
Under acidic and basic conditions, the ester and amide functionalities in the Nintedanib molecule are susceptible to hydrolysis.
-
Acidic Hydrolysis: Can lead to the cleavage of the amide bond in the side chain.
-
Basic Hydrolysis: Can result in the hydrolysis of the methyl ester group to the corresponding carboxylic acid. [5]
Figure 3: Simplified representation of hydrolytic degradation pathways for Nintedanib.
Oxidative Degradation
Oxidative stress can lead to the formation of N-oxide impurities, particularly at the tertiary amine of the piperazine ring.
| Degradation Product | Stress Condition |
| Nintedanib Acid | Basic Hydrolysis |
| (Z)-1-(2-((4-(((6-(Methoxycarbonyl)-2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)(methyl)amino)-2-oxoethyl)-4-methylpiperazine 1,4-dioxide | Oxidative Stress [5] |
Table 3: Examples of degradation products of Nintedanib identified under forced degradation conditions.
Analytical Methodologies for Impurity Profiling
The detection and quantification of Nintedanib impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique. [6][7]
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile) is typical. [9]4. Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection Wavelength: Detection is frequently carried out at 245 nm. [9][10]6. Column Temperature: The column temperature is maintained at a constant value, for instance, 30°C. [9]7. Sample Preparation: Accurately weigh and dissolve the Nintedanib sample in a suitable diluent to a known concentration (e.g., 0.4 mg/mL). [9][10]8. Reference Standard Preparation: Prepare solutions of known impurities at appropriate concentrations (e.g., 20 µg/mL) for identification and quantification. [9]9. Analysis: Inject the sample and reference standard solutions into the chromatograph and record the chromatograms.
-
Data Interpretation: Identify and quantify the impurities by comparing the retention times and peak areas with those of the reference standards.
For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. [11]
A Framework for Impurity Control
A robust control strategy for Nintedanib impurities is multi-faceted and should be implemented throughout the manufacturing process.
Figure 4: Key pillars of a comprehensive impurity control strategy for Nintedanib.
-
Control of Starting Materials: Implementing stringent specifications for all raw materials and intermediates is the first line of defense.
-
In-Process Controls: Monitoring critical process parameters at each synthetic step helps to minimize the formation of side products.
-
Purification: The use of appropriate purification techniques, such as recrystallization from suitable solvents (e.g., methanol, ethanol, isopropanol), is crucial to remove impurities. [9][10]* Final API Specification: Setting appropriate acceptance criteria for known and unknown impurities in the final Nintedanib API is essential. These specifications should be in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
-
Stability Studies: Ongoing stability studies under various conditions are necessary to monitor for the emergence of degradation products over the shelf life of the drug substance.
Conclusion: A Commitment to Quality
The control of process impurities in Nintedanib is a complex but manageable challenge. A deep understanding of the synthetic and degradation chemistry, coupled with the application of modern analytical techniques and a robust control strategy, is essential to ensure the consistent quality and safety of this vital medication. This guide provides a foundational understanding for scientists and researchers to build upon in their efforts to deliver high-purity Nintedanib to patients.
References
-
Ji, M. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace. Retrieved from [Link]
-
European Medicines Agency. (2024). Nintedanib Accord. EMA. Retrieved from [Link]
- CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method. (n.d.). Google Patents.
- CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib. (n.d.). Google Patents.
- CN113354599A - Preparation method of nintedanib key intermediate. (n.d.). Google Patents.
-
Nintedanib Impurities. (n.d.). SynZeal. Retrieved from [Link]
-
Nintedanib Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. (2024). Impactfactor. Retrieved from [Link]
- CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof. (n.d.). Google Patents.
- CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method. (n.d.). Google Patents.
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. (2025). ResearchGate. Retrieved from [Link]
-
Nintedanib-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Nintedanib EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. (2021). OUCI. Retrieved from [Link]
-
Dhiman, V., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. [Link]
-
Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Nintedanib Impurities | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 10. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 11. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degrada… [ouci.dntb.gov.ua]
Methodological & Application
A Robust HPLC Method for the Determination of Nintedanib Impurity E: Application for Pharmaceutical Quality Control
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Nintedanib Impurity E. Nintedanib, a tyrosine kinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis and certain cancers.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. This document provides a comprehensive protocol for the separation and determination of Impurity E, aligning with the stringent requirements of pharmaceutical quality control. The method has been developed based on a thorough understanding of the physicochemical properties of Nintedanib and its related substances and is suitable for validation according to the International Council for Harmonisation (ICH) guidelines.[2]
Introduction: The Imperative of Impurity Profiling
Nintedanib [(Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate] is a small molecule inhibitor that targets multiple tyrosine kinases.[3][] The synthesis of complex molecules like Nintedanib can lead to the formation of impurities, which may include starting materials, by-products, intermediates, and degradation products.[][5] Regulatory agencies mandate the identification and control of impurities in drug substances and products to ensure their quality, safety, and efficacy.
This compound, chemically identified as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, is a potential process-related impurity.[6] Its structural similarity to Nintedanib necessitates a highly specific analytical method to ensure accurate quantification and control. This application note presents a detailed HPLC method designed for this purpose.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC separation relies on the differential partitioning of analytes between the stationary and mobile phases. Understanding the structural and physicochemical properties of Nintedanib and Impurity E is therefore crucial for method development.
Nintedanib:
-
Structure: Possesses a core oxindole structure with multiple functional groups including an ester, amide, and a piperazine moiety.[3][7]
-
Solubility: The esylate salt of Nintedanib exhibits good aqueous solubility.[8]
-
Chromatographic Behavior: The presence of both polar and non-polar functionalities suggests that reversed-phase chromatography is a suitable separation technique.[7]
This compound:
-
Structure: The chemical name, (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, indicates a structural relationship to Nintedanib.[6] The key difference likely lies in the stereochemistry around the exocyclic double bond ((E)-isomer instead of the (Z)-isomer of Nintedanib) and potential variations in the core structure. A visual comparison of the structures is essential for predicting their relative retention times.
Based on these properties, a C18 stationary phase is selected to provide the necessary hydrophobic interactions for retention. A gradient elution with a buffered aqueous mobile phase and an organic modifier will allow for the effective separation of the more polar Impurity E from the parent Nintedanib and other potential impurities.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the determination of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Reference Standards:
-
Nintedanib reference standard
-
This compound reference standard
-
Chromatographic Conditions
A gradient RP-HPLC method is proposed for optimal separation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Rationale for Parameter Selection:
-
Column: A standard C18 column is a robust choice for the separation of moderately polar to non-polar compounds like Nintedanib and its impurities.
-
Mobile Phase: A phosphate buffer provides good pH control, which is crucial for the consistent ionization state of the analytes and, consequently, reproducible retention times. A pH of 3.0 is chosen to suppress the ionization of any free amine groups, leading to better peak shape. Acetonitrile is a common organic modifier that provides good elution strength for these compounds.
-
Gradient Elution: A gradient is employed to ensure the elution of all components with good resolution and within a reasonable run time. The initial low percentage of acetonitrile allows for the retention and separation of more polar impurities, while the increasing gradient elutes the main analyte and less polar impurities.
-
Detection Wavelength: A wavelength of 245 nm is selected based on the UV spectra of Nintedanib and its related substances, offering good sensitivity for both the API and its impurities.[9][10][11]
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of Nintedanib: Accurately weigh about 25 mg of Nintedanib reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to volume with diluent.
-
Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up to volume with diluent.
-
System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Nintedanib and 0.005 mg/mL of this compound in diluent.
-
Sample Solution: Accurately weigh about 25 mg of the Nintedanib sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to volume with diluent.
Method Validation Protocol
The developed method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] The following validation parameters should be assessed:
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Procedure: Inject the System Suitability Solution five times.
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for Nintedanib and Impurity E should be not more than 2.0%.
-
The tailing factor for the Nintedanib peak should be not more than 2.0.
-
The theoretical plates for the Nintedanib peak should be not less than 2000.
-
The resolution between the Nintedanib and Impurity E peaks should be not less than 2.0.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Inject the diluent to demonstrate that there are no interfering peaks at the retention times of Nintedanib and Impurity E.
-
Inject the Nintedanib standard solution and the Impurity E standard solution separately to determine their individual retention times.
-
Analyze a sample of Nintedanib that has been subjected to forced degradation (acid, base, oxidation, heat, and light) to demonstrate that the impurity peaks are resolved from the main peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Procedure: Prepare a series of at least five solutions of Impurity E over a concentration range from the limit of quantitation (LOQ) to 150% of the expected impurity concentration (e.g., 0.05% to 0.225% of the nominal sample concentration).
Acceptance Criteria:
-
The correlation coefficient (r²) should be not less than 0.99.
-
The y-intercept should not be significantly different from zero.
| Concentration (µg/mL) | Peak Area |
| LOQ | [Data] |
| 50% | [Data] |
| 75% | [Data] |
| 100% | [Data] |
| 125% | [Data] |
| 150% | [Data] |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Procedure: Perform recovery studies by spiking a known amount of Impurity E into the Nintedanib sample at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Analyze each level in triplicate.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | [Data] | [Data] | [Data] |
| 100% | [Data] | [Data] | [Data] |
| 150% | [Data] | [Data] | [Data] |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the Nintedanib sample spiked with Impurity E at the 100% level.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
-
The RSD for the area of Impurity E in both repeatability and intermediate precision studies should be not more than 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure: Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units)
Acceptance Criteria:
-
The system suitability parameters should still be met.
-
The retention time and peak area of Impurity E should not significantly change.
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the determination of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the determination of this compound in bulk drug substances. The method is specific, sensitive, and capable of providing accurate and precise results. Adherence to the outlined validation protocol will ensure compliance with regulatory expectations and contribute to the overall quality control of Nintedanib. This method can be readily implemented in a quality control laboratory for routine analysis and stability studies.
References
-
Jadhav, S. S., Bachhav, R. S., & Jadhav, V. Y. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF NINTEDANIB ESYLATE IN BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Kumar, R., Munipalli, V. K., Singh, R. M., & Warde, S. (n.d.). Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation. CR Subscription Agency. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structures of Nintedanib Esylate. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
ICH. (n.d.). Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2025, March 25). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). THE NOVEL ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR RELATED SUBSTANCES OF NINTEDANIB ESYLATE BY RP-HPLC METHOD. Retrieved from [Link]
- Google Patents. (n.d.). CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method.
- Google Patents. (n.d.). CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
Pharmaffiliates. (n.d.). Nintedanib-impurities. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2024, November 15). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
- Google Patents. (n.d.). CN105712923A - Nintedanib impurity and preparation method and application thereof.
-
Wikipedia. (n.d.). Nintedanib. Retrieved from [Link]
-
ACS Publications. (2014, December 4). Nintedanib: From Discovery to the Clinic. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib esylate | triple angiokinase inhibitor | CAS 656247-18-6 | InvivoChem [invivochem.com]
- 5. CN105712923A - Nintedanib impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 6. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 7. researchgate.net [researchgate.net]
- 8. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 9. wjpr.net [wjpr.net]
- 10. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 11. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 12. wisdomlib.org [wisdomlib.org]
UPLC-MS/MS Analysis of Nintedanib and its Impurities: A Comprehensive Protocol
Abstract
This application note details a validated, stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the quantification of Nintedanib (BIBF 1120) and the profiling of its critical impurities, including the major metabolite BIBF 1202.[1][2] Designed for pharmaceutical R&D and quality control laboratories, this guide addresses the physicochemical challenges of Nintedanib—specifically its pH-dependent solubility and fragmentation behavior—to ensure robust separation and high-sensitivity detection.
Introduction & Scientific Rationale
Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, primarily indicated for Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer (NSCLC). As a complex indolinone derivative containing a methyl ester and a piperazine moiety, Nintedanib presents specific analytical challenges:
-
Solubility: It is a weak base (pKa ~7.9) with drastically reduced solubility at neutral/basic pH.
-
Stability: The methyl ester group is susceptible to hydrolytic cleavage, forming the carboxylic acid metabolite BIBF 1202 (also a potential process impurity).[2]
-
Ionization: The molecule ionizes strongly in ESI positive mode, yielding a characteristic fragment at m/z 113.1.
This protocol leverages the high peak capacity of UPLC to separate the parent drug from its polar hydrolytic degradants and hydrophobic oxidative impurities, while MS/MS provides the selectivity required to distinguish structurally similar degradants that co-elute in UV-based methods.
Chemical Background & Impurity Profile[3][4][5]
Understanding the structural relationship between the parent and its impurities is vital for method development.
-
Nintedanib (Parent): C31H33N5O4 (MW 539.6).[3] Contains a methyl ester.[2][4]
-
BIBF 1202 (Major Metabolite/Impurity): C30H31N5O4 (MW 525.6). Formed by the hydrolysis of the methyl ester to a carboxylic acid. This is the primary degradant under acidic/basic stress and the main in vivo metabolite.
-
Oxidative Degradants: Formed at the piperazine ring or the indolinone core under peroxide stress.
Figure 1: Degradation & Fragmentation Logic
Caption: Degradation pathway of Nintedanib to BIBF 1202 and common MS fragmentation to m/z 113.1.
Method Development Strategy
Chromatographic Conditions
Why UPLC? The separation of the polar acid impurity (BIBF 1202) from the hydrophobic parent requires a high-efficiency column. A C18 stationary phase is selected for its ability to retain the hydrophobic core of Nintedanib, while the mobile phase pH is critical.
-
Column Selection: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) .
-
Reasoning: The BEH (Ethylene Bridged Hybrid) particle provides superior pH stability and peak shape for basic compounds like Nintedanib compared to standard silica columns.
-
-
Mobile Phase:
Mass Spectrometry Optimization
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
The transition m/z 540.3
113.1 is the most sensitive for Nintedanib. -
The transition m/z 526.3
113.1 allows selective detection of the BIBF 1202 impurity even if chromatographic resolution is compromised.
-
Detailed Experimental Protocol
Instrumentation & Reagents
-
LC System: Waters Acquity UPLC H-Class or equivalent.
-
MS System: Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+).
-
Reagents: LC-MS grade Acetonitrile, Formic Acid, and Milli-Q Water.
-
Standards: Nintedanib Esylate (>99%), BIBF 1202 standard, Internal Standard (Nintedanib-d3 or Diazepam).
Chromatographic Parameters
| Parameter | Setting |
| Column | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) |
| Column Temp | 40°C ± 2°C |
| Flow Rate | 0.40 mL/min |
| Injection Vol | 2.0 µL |
| Run Time | 6.0 min (Quantification) / 12.0 min (Impurity Profiling) |
Gradient Program (Impurity Profiling):
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) | Curve |
| 0.00 | 90 | 10 | Initial |
| 1.00 | 90 | 10 | 6 |
| 7.00 | 10 | 90 | 6 |
| 9.00 | 10 | 90 | 6 |
| 9.10 | 90 | 10 | 1 |
| 12.00 | 90 | 10 | 1 |
Note: For rapid PK quantification, a steeper gradient (10-90% B in 3 mins) can be used.
Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nintedanib | 540.3 | 113.1 | 40 | 32 |
| BIBF 1202 | 526.3 | 113.1 | 38 | 30 |
| IS (Diazepam) | 285.1 | 193.1 | 35 | 28 |
-
Source Temp: 150°C
-
Desolvation Temp: 500°C
-
Desolvation Gas: 1000 L/hr
Sample Preparation (Plasma/Biological)
-
Aliquot: Transfer 50 µL of plasma into a clean Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard solution (500 ng/mL).
-
Precipitation: Add 150 µL of Acetonitrile (cold) to precipitate proteins.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at 12,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid (to match initial mobile phase conditions and prevent solvent effects).
Method Validation (ICH Q2 R1)
This protocol must be validated to ensure reliability.
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Criteria: Correlation coefficient (
) > 0.995. Weighting factor is recommended due to the wide dynamic range.
Specificity (Stress Testing)
Perform forced degradation to prove the method is "Stability Indicating."
-
Acid Stress: 1N HCl, 60°C, 2 hrs
Expect conversion to BIBF 1202. -
Oxidative Stress: 3% H2O2, RT, 4 hrs
Expect +16 Da peaks (N-oxides). -
Resolution: Ensure the BIBF 1202 peak (
~ retention relative to parent will be lower due to polarity) is baseline resolved from Nintedanib.
Accuracy & Precision
-
Intra-day: 6 replicates at LQC, MQC, HQC. RSD < 15%.[2][4][5]
-
Recovery: Compare extracted analyte area vs. post-extraction spiked area. Typical recovery > 85%.[7][6]
Workflow Visualization
Figure 2: Analytical Workflow
Caption: Step-by-step analytical workflow from sample preparation to MS detection.
Troubleshooting & Senior Scientist Tips
-
Carryover: Nintedanib is sticky. If you observe carryover in blank injections, switch the needle wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .
-
Peak Fronting: This often occurs if the sample solvent is too strong (100% ACN). Always dilute the final extract with Mobile Phase A (Water/FA) before injection to focus the band on the column head.
-
Sensitivity Loss: The source can get contaminated quickly with plasma samples. Monitor the IS response; if it drops >30%, clean the cone/capillary.
-
Isomer Separation: Nintedanib has a Z-isomer structure. Ensure your method separates the E-isomer (degradant) if photo-stability is a concern. The described gradient is capable of this separation.[1][2][8][9]
References
-
Xu, D., et al. (2015). "A fast, sensitive, and high throughput method for the determination of Nintedanib in mouse plasma by UPLC-MS/MS." Analytical Methods. Link
-
Dhiman, V., et al. (2021). "Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Boehringer Ingelheim. "OFEV (nintedanib) Prescribing Information." Link
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
Sources
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Nintedanib
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small cell lung cancer, and other fibrotic interstitial lung diseases.[1] It functions by targeting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis.[2] The chemical integrity of a pharmaceutical compound like Nintedanib is paramount to its safety and efficacy. During manufacturing, storage, and administration, the drug substance can be exposed to various environmental factors such as heat, light, humidity, and pH, which may lead to its degradation. A stability-indicating assay is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Nintedanib, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Physicochemical Properties of Nintedanib:
| Property | Value |
| Molecular Formula | C₃₁H₃₃N₅O₄ |
| Molar Mass | 539.636 g/mol |
| Appearance | Light yellow to yellow solid[5] |
| Melting Point | >237°C (dec.)[6] |
| Solubility | Poorly soluble in water, slightly soluble in DMSO and methanol.[5][6] Increased solubility at acidic pH < 3.[7] |
| pKa | 11.06 ± 0.20 (Predicted)[6] |
Experimental Design and Rationale
The development of a robust stability-indicating method requires a systematic approach. The following sections detail the rationale behind the chosen analytical technique and the design of forced degradation studies.
Choice of Analytical Technique: RP-HPLC with UV Detection
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the chosen analytical technique for several key reasons:
-
Specificity and Resolution: RP-HPLC offers excellent resolving power, which is crucial for separating the parent Nintedanib peak from its potential degradation products and any formulation excipients. This ensures the method is "stability-indicating."
-
Sensitivity and Quantification: Coupled with a UV detector, HPLC provides high sensitivity for the quantification of Nintedanib. Nintedanib has a chromophore that absorbs in the UV region, with a reported detection wavelength of around 390 nm.[8]
-
Versatility and Robustness: HPLC methods are highly versatile and can be adapted to a wide range of analytes. They are also known for their robustness and reproducibility, which are essential for routine quality control applications.
-
Established Precedent: The scientific literature contains numerous examples of validated RP-HPLC methods for Nintedanib, demonstrating its suitability for this application.[8][9][10]
Forced Degradation (Stress Testing) Strategy
Forced degradation studies are a cornerstone of developing a stability-indicating method. The objective is to intentionally degrade the drug substance under more severe conditions than those it would typically encounter during its shelf life. This helps to:
-
Identify Potential Degradants: The degradation products formed under stress conditions are likely to be the same as those formed under long-term storage, but at higher concentrations.[3]
-
Establish Degradation Pathways: Understanding how a drug degrades helps in developing more stable formulations and defining appropriate storage conditions.
-
Demonstrate Method Specificity: The primary goal in this context is to challenge the analytical method's ability to separate the active ingredient from its degradants, thus proving its stability-indicating nature.
The stress conditions are chosen based on ICH guidelines (Q1A(R2)) and the known physicochemical properties of Nintedanib.[3][11]
Sources
- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. database.ich.org [database.ich.org]
- 4. hmrlabs.com [hmrlabs.com]
- 5. Nintedanib - Wikipedia [en.wikipedia.org]
- 6. Nintedanib | 656247-17-5 [chemicalbook.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpps.com [wjpps.com]
- 9. A stability indicating method development and... | F1000Research [f1000research.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Nintedanib impurity E in bulk drug
Application Note: High-Resolution Quantification of Nintedanib Impurity E in Bulk Drug Substances
Executive Summary
This application note details a robust, field-proven protocol for the quantification of This compound (CAS: 1610881-60-1) in bulk drug substances. Identified as the des-methoxycarbonyl E-isomer analog of Nintedanib, this impurity represents a critical quality attribute (CQA) due to its structural similarity to the API and potential for formation during aggressive process conditions (decarboxylation).
The protocol utilizes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, optimized for the separation of the highly basic piperazine moiety inherent to Nintedanib.
Chemical Context & Impurity Profile
Understanding the structural divergence between the API and the impurity is vital for method development.[1]
-
Nintedanib (API): A tyrosine kinase inhibitor containing a methyl ester moiety on the indole ring and a piperazine group.[1] It exists primarily as the Z-isomer.
-
Impurity E (Target): Chemically identified as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide.[1][2][3]
-
Key Difference: Loss of the methyl ester group (decarboxylation) and geometric isomerization (E-isomer).[1]
-
Analytical Challenge: The structural loss of the polar ester group and the E-configuration alters the hydrophobicity, requiring a gradient optimization to resolve it from the main Nintedanib peak and other related substances.[1]
-
Method Development Strategy (The "Why")
To ensure scientific integrity, the experimental choices in this protocol are grounded in the physicochemical properties of the analyte:
-
Stationary Phase Selection (C18 with Base Deactivation):
-
Reasoning: Nintedanib and Impurity E contain basic piperazine nitrogens.[1] Standard silica columns lead to severe peak tailing due to interaction with residual silanols.[1]
-
Solution: Use of a "base-deactivated" or high-carbon-load C18 column (e.g., Inertsil ODS-3V or YMC-Pack ODS-AQ) ensures sharp peak shapes by minimizing secondary silanol interactions.[1]
-
-
Mobile Phase pH (Acidic Control - pH 3.0):
-
Reasoning: At neutral pH, the piperazine ring may exist in a semi-protonated state, causing variable retention times.
-
Solution: Buffering at pH 3.0 (using Orthophosphoric acid or Ammonium Formate) ensures the amine is fully protonated.[1] This improves solubility and locks the analyte into a single ionization state for consistent chromatography.[1]
-
-
Detection Wavelength (210 nm vs. 285 nm):
-
Reasoning: While Nintedanib has a maximum at ~285 nm (yellow), impurities often lack the full conjugation system or are present in trace amounts.[1]
-
Solution: 210 nm is selected for the impurity quantification to maximize sensitivity (LOD/LOQ), leveraging the peptide bonds and aromatic rings common to both structures.[1]
-
Experimental Protocol
Instrumentation & Materials[1][6][7][8][9]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18).
-
Reagents:
-
Reference Standards:
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 40°C ± 0.5°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 45 minutes |
| Mobile Phase A | 0.01M KH₂PO₄ Buffer (pH 3.0 adjusted with dilute Orthophosphoric acid) |
| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) |
Gradient Program:
-
0-5 min: 80% A / 20% B (Isocratic hold for polar degradants)[1]
-
5-25 min: Linear ramp to 40% A / 60% B
-
25-35 min: Linear ramp to 20% A / 80% B (Elution of Nintedanib & Impurity E)
-
35-40 min: Isocratic hold at 20% A / 80% B (Column wash)
-
40-45 min: Return to 80% A / 20% B (Re-equilibration)
Standard & Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Impurity E Stock Solution (100 µg/mL):
-
Standard Solution (Quantification Level):
-
Prepare a solution containing 500 µg/mL of Nintedanib API spiked with Impurity E at the specification limit (e.g., 0.15% level = 0.75 µg/mL).
-
Note: For external standard calibration, prepare a series of Impurity E solutions ranging from 0.05 µg/mL to 1.5 µg/mL.
-
-
Test Sample Preparation:
-
Weigh 25.0 mg of Nintedanib bulk drug.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with diluent (Conc: 500 µg/mL).
-
Filter through 0.45 µm PVDF syringe filter (discard first 2 mL).
-
Method Validation (Trustworthiness)
This protocol must be validated according to ICH Q2(R1) guidelines. The following criteria define a "pass" for this specific impurity.
| Validation Parameter | Acceptance Criteria | Experimental Logic |
| Specificity | Resolution (Rs) > 1.5 between Nintedanib and Impurity E. Purity Angle < Purity Threshold (PDA).[1] | Ensures the peak at the retention time of Impurity E is not a co-eluting degradant. |
| Linearity | R² > 0.999 over range (LOQ to 150% of limit). | Confirms the detector response is proportional to concentration. |
| Accuracy (Recovery) | 85% - 115% at 3 levels (50%, 100%, 150% of spec).[1] | Verifies that the matrix (API bulk) does not suppress impurity detection. |
| Precision (Repeatability) | % RSD < 5.0% for 6 injections at limit level. | Demonstrates system stability.[1][7][8][6][9][10][11] |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Typical Target: LOQ ≤ 0.05% (0.25 µg/mL). |
Workflow Visualization
The following diagram outlines the logical flow of the analytical procedure, including critical decision points for system suitability.
Figure 1: Operational workflow for the quantification of this compound, incorporating System Suitability Testing (SST) loops.
Troubleshooting & Expert Insights
-
Issue: Peak Tailing of Nintedanib/Impurity E.
-
Cause: Interaction of the piperazine amine with residual silanols on the column.[1]
-
Fix: Ensure the mobile phase pH is strictly 3.[1]0. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites), though modern base-deactivated columns usually render this unnecessary.[1]
-
-
Issue: Baseline Drift during Gradient.
-
Issue: Impurity E Retention Shift.
References
-
SynZeal Research. (n.d.). This compound Reference Standard Data. Retrieved October 24, 2025, from [Link][1]
-
Velagacherla, V., et al. (2023).[7][6] "A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib." F1000Research, 12:1389.[7][6] Retrieved from [Link]
-
Pasquini, B., et al. (2020).[6][9][11] "Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities." Journal of Chromatography A, 1611, 460615.[6][9][11] Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
- 4. sriramchem.com [sriramchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Nintedanib Esylate is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, primarily indicated for Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC).
Developing a robust analytical method for Nintedanib and its related compounds (impurities/degradants) presents specific physicochemical challenges. Nintedanib is a weak base (pKa ~7.[1]9) with pH-dependent solubility.[2] It exhibits high solubility in acidic media but precipitates readily in neutral-to-basic environments. Furthermore, the molecule contains an oxidizable piperazine moiety and a hydrolyzable methyl ester group, making it susceptible to specific degradation pathways.
This guide outlines a Stability-Indicating Method (SIM) using RP-HPLC, designed to separate Nintedanib from its process impurities and stress-induced degradants.[3]
Method Development Strategy: The "Why" Behind the Protocol
Effective method development requires understanding the causality between the molecule's properties and the chromatographic parameters.
Mobile Phase pH & Buffer Selection[7]
-
Challenge: Nintedanib has low solubility at physiological pH (> pH 6).[4]
-
Solution: Use an acidic mobile phase (pH 3.0 ± 0.2).
-
Mechanism: At pH 3.0, the basic nitrogen atoms are protonated, ensuring the analyte remains soluble and preventing peak tailing caused by interaction with residual silanols on the stationary phase.
-
Buffer Choice: Potassium Dihydrogen Phosphate (
) or Orthophosphoric acid is ideal. Avoid volatile buffers (Formate/Acetate) unless coupling to MS, as they may not provide sufficient ionic strength to suppress silanol activity for this specific basic drug.
Stationary Phase Selection
-
Challenge: Separation of structurally similar hydrolytic degradants (e.g., the carboxylic acid metabolite).
-
Solution: C18 (Octadecyl) column with high carbon load and end-capping.
-
Mechanism: A standard C18 provides sufficient hydrophobic retention. "End-capping" is critical to minimize secondary interactions with the basic Nintedanib molecule, which otherwise leads to severe peak tailing.
Wavelength Selection
-
Optimization: While Nintedanib is yellow and absorbs at 390 nm, many impurities (especially synthetic intermediates) may lack the extended conjugation.
-
Decision: Use 210 nm or 245 nm for impurity profiling to ensure detection of related compounds with lower UV extinction coefficients, while monitoring 390 nm for specificity to the parent drug.
Visualizing the Development Logic
The following decision tree illustrates the logical flow for optimizing the Nintedanib method.
Caption: Logical workflow for selecting chromatographic parameters based on Nintedanib's physicochemical properties.
Master Protocol: Stability-Indicating RP-HPLC Method[7]
This protocol is designed to meet ICH Q2(R1) validation standards.[5][6]
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC equipped with PDA (Photodiode Array) Detector |
| Column | Inertsil ODS-3V or YMC-Pack ODS-AQ (250 x 4.6 mm, 5 µm) |
| Column Temp | 30°C ± 2°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV 210 nm (Impurities), 390 nm (Assay) |
| Run Time | 45 Minutes |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile : Methanol (80:20 v/v). Note: The addition of methanol helps solubilize polar degradants.
Gradient Program
The gradient is designed to elute the polar hydrolytic degradants early, followed by Nintedanib, and finally the non-polar process impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 70 | 30 | Isocratic Hold (Polar Impurities) |
| 25.0 | 40 | 60 | Linear Ramp |
| 35.0 | 20 | 80 | Wash Step (Elute Process Impurities) |
| 38.0 | 70 | 30 | Return to Initial |
| 45.0 | 70 | 30 | Re-equilibration |
Protocol: Forced Degradation Studies (Stress Testing)
To demonstrate the method is "stability-indicating," you must intentionally degrade the drug to ensure the method can resolve the degradation products from the active peak.
Preparation of Stock Solution: 1000 µg/mL Nintedanib Esylate in Diluent (Mobile Phase A : Acetonitrile, 50:50).
Acid Hydrolysis (Critical)
-
Mechanism: Hydrolysis of the methyl ester moiety to the carboxylic acid derivative.
-
Procedure: Mix 5 mL Stock + 5 mL 0.1 N HCl. Reflux at 60°C for 2 hours.
-
Neutralization: Cool and neutralize with 5 mL 0.1 N NaOH before dilution.
-
Expected Result: Formation of "Acid Impurity" (elutes before Nintedanib due to increased polarity).
Base Hydrolysis (Critical)
-
Mechanism: Rapid ester hydrolysis; potential amide cleavage under harsh conditions.
-
Procedure: Mix 5 mL Stock + 5 mL 0.1 N NaOH. Keep at Room Temperature for 1 hour. (Nintedanib is extremely labile to base; heat may destroy it completely).
-
Neutralization: Neutralize with 5 mL 0.1 N HCl.
Oxidative Degradation
-
Mechanism: N-oxidation of the piperazine ring.
-
Procedure: Mix 5 mL Stock + 2 mL 3%
. Store at Room Temperature for 4 hours.
Degradation Pathway Visualization
The following diagram maps the degradation logic to the expected chromatographic behavior.
Caption: Predicted degradation pathways and impact on Retention Time (RT).
Method Validation Parameters (Acceptance Criteria)
| Parameter | Criteria | Rationale |
| Specificity | No interference at RT of Nintedanib; Peak Purity > 99.0% | Ensures degradants are resolved. |
| Linearity | Confirms response proportionality. | |
| Accuracy | Recovery 98.0% - 102.0% | Validates extraction efficiency. |
| Precision | RSD | Ensures reproducibility. |
| LOD/LOQ | S/N | Critical for trace impurity detection. |
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction between the basic piperazine moiety and residual silanols on the column.
-
Fix: Ensure pH is
3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites).
Issue: Poor Resolution of Acid Impurity
-
Cause: Gradient starting too high in organic %.
-
Fix: Lower the initial organic ratio (e.g., start at 25% B instead of 30%) to increase retention of polar degradants.
Issue: Precipitation in Injector
-
Cause: Sample diluent pH is too high.
-
Fix: Ensure the sample diluent matches the mobile phase (Acidic). Do not dissolve Nintedanib in pure water or methanol; use the Mobile Phase.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link
-
Vaidehi, et al. (2023). Stability indicating RP-HPLC method development and validation for estimation of Nintedanib Esylate. World Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Togami, K., et al. (2022).[4] Solubility and stability of Nintedanib in aqueous solutions.[1][2] Journal of Pharmaceutical Science and Technology.
-
PubChem. (2025).[8] Nintedanib Compound Summary.[8][9][3][6][7][10] National Library of Medicine. Link
-
Boehringer Ingelheim. (2014).[10] OFEV (nintedanib) Prescribing Information.[9][2]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.net [wjpr.net]
- 7. wjpps.com [wjpps.com]
- 8. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. impactfactor.org [impactfactor.org]
C18 column for separation of Nintedanib impurities
An Application Note for the Chromatographic Separation of Nintedanib and Its Impurities Utilizing a C18 Column
Author: Gemini, Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Nintedanib and its process-related and degradation impurities. Nintedanib, a small molecule kinase inhibitor, is susceptible to degradation under various stress conditions, making a reliable analytical method crucial for quality control and stability testing in drug development.[1][2] This guide provides a step-by-step protocol using a C18 stationary phase, elucidates the scientific rationale behind the method development choices, and includes protocols for forced degradation studies to ensure method specificity as per International Council for Harmonisation (ICH) guidelines.[3]
Introduction: The Analytical Imperative for Nintedanib
Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1][4] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical regulatory requirement, as impurities can impact the safety and efficacy of the therapeutic. Impurities can originate from the manufacturing process or arise from the degradation of the drug substance over time under the influence of environmental factors like acid, base, light, heat, and oxidation.[5][6]
Therefore, a validated, stability-indicating analytical method—one that can accurately separate the drug from its impurities and degradation products—is essential. Reversed-phase HPLC using C18 columns is the predominant technique for this purpose due to its versatility, efficiency, and suitability for moderately polar to non-polar small molecules like Nintedanib. This document serves as both a practical protocol and an educational guide, explaining the causality behind the chosen chromatographic parameters.
Foundational Principles of Method Development
Achieving optimal separation requires a deep understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
Analyte Characteristics: Nintedanib
Nintedanib is a weakly basic compound with a pKa of 7.23.[7] This property is the single most important factor in developing a successful RP-HPLC method. In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on the mobile phase pH.
-
At pH > pKa: A basic compound like Nintedanib will be largely in its neutral, non-ionized form. This increased hydrophobicity leads to strong retention on a C18 column, potentially resulting in very long run times and poor peak shape due to secondary interactions.
-
At pH < pKa: The molecule becomes protonated (ionized). This increases its polarity (hydrophilicity), leading to more controlled retention. Crucially, maintaining a pH at least 2 units below the pKa ensures consistent protonation, preventing peak tailing caused by interactions with residual silanols on the silica-based C18 packing material.[8]
Rationale for Chromatographic Choices
-
Column: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its long alkyl chains provide a hydrophobic stationary phase that retains analytes based on their hydrophobicity. Modern, high-purity, end-capped C18 columns are selected to minimize silanol activity and ensure symmetrical peaks, especially for basic compounds.
-
Mobile Phase A (Aqueous): To ensure consistent protonation of Nintedanib and its basic impurities, an acidic mobile phase is required. A pH of 3.0 is commonly chosen, which is well below the pKa of 7.23.[9][10] This is achieved using a buffer like potassium dihydrogen phosphate or an acidifier such as orthophosphoric acid or formic acid to maintain a stable pH throughout the gradient.[4][5][9]
-
Mobile Phase B (Organic Modifier): Acetonitrile (ACN) is selected as the organic modifier. Compared to methanol, ACN generally provides better peak shape for basic compounds, lower column backpressure due to its lower viscosity in water mixtures, and a lower UV cutoff wavelength (190 nm), which is advantageous for detecting impurities at low concentrations.[11] The choice of organic modifier can also introduce different selectivities, meaning it can change the relative retention of different impurities.[12]
-
Gradient Elution: The impurities of Nintedanib can span a wide range of polarities. An isocratic method (constant mobile phase composition) would likely fail to elute highly retained impurities in a reasonable time or provide sufficient separation for early-eluting polar impurities. A gradient elution, which involves increasing the concentration of the organic modifier (ACN) over the course of the run, is therefore essential. This allows for the effective separation of all components, from the most polar to the least polar, within a single analysis, while maintaining sharp peaks.[13]
-
Detection: The detection wavelength is chosen to provide adequate sensitivity for both the parent drug and all potential impurities. While various wavelengths have been reported, a lower wavelength like 210 nm or a more specific one like 245 nm can be effective.[5][9] The final choice should be based on an evaluation of the UV spectra of Nintedanib and its known impurities.
Visualized Workflow for Method Development
The logical progression from initial assessment to a fully validated method is crucial for ensuring a robust analytical procedure.
Caption: Logical workflow for Nintedanib HPLC method development.
Detailed Application Protocol
This protocol is a validated starting point and may require minor adjustments based on the specific HPLC system and column used.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm particle size, or equivalent.[9][10]
-
Chemicals:
-
Nintedanib Reference Standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Chromatographic Conditions
All quantitative data is summarized in the table below for clarity.
| Parameter | Condition |
| Column | YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with pH adjusted to 3.0 using Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Aqueous pH 3.0) | % Mobile Phase B (Acetonitrile) |
| 0.01 | 90 | 10 |
| 10.0 | 60 | 40 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 26.0 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Solutions
-
Mobile Phase A: Add approximately 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix well. Verify the pH is 3.0 ± 0.05. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Nintedanib Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the Nintedanib drug substance equivalent to 25 mg and prepare similarly to the Standard Stock Solution and Working Standard Solution.
Proving Method Specificity: Forced Degradation Protocol
To confirm that the method is stability-indicating, Nintedanib is subjected to stress conditions to intentionally produce degradation products. The analysis should show that the peaks for these degradants are well-resolved from the Nintedanib peak. Nintedanib has been shown to be labile to hydrolytic and oxidative conditions.[4]
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Heat at 80°C for 1 hour.[14] Cool, neutralize with 1 mL of 0.1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, then dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid Nintedanib powder to 105°C for 24 hours. Prepare a sample solution from this stressed powder.
-
Photolytic Degradation: Expose the Nintedanib solution to UV light (254 nm) for 24 hours.
Caption: Simplified overview of Nintedanib degradation pathways.
System Validation and Quality Control
A method is only reliable if its performance is consistent and well-documented.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. A series of replicate injections (n=5 or 6) of the working standard solution are made.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. High tailing can indicate poor column health. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Ensures precision of the injection and detection system. |
| Resolution (Rs) | > 2.0 between Nintedanib and closest eluting impurity | Confirms that adjacent peaks are adequately separated. |
Method Validation Synopsis (ICH Q2(R1))
This method must be fully validated before routine use. The following parameters should be assessed:
-
Specificity: Proven through forced degradation studies, demonstrating no interference at the retention time of Nintedanib.
-
Linearity: A linear relationship between concentration and peak area should be established over a range (e.g., 25 µg/mL to 150 µg/mL).[10] A correlation coefficient (r²) of >0.999 is expected.
-
Accuracy: Determined by analyzing samples with known amounts of spiked Nintedanib (e.g., at 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day): Analysis by different analysts on different days. The %RSD for both should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified. For Nintedanib impurity methods, this is often around 2 µg/mL.[10]
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable solution for the separation of Nintedanib from its potential impurities and degradation products. By employing a standard C18 column and controlling the mobile phase pH to maintain the analyte in a consistent, ionized state, this method achieves excellent peak shape and resolution. The use of a gradient elution ensures that impurities across a range of polarities can be detected. The protocol is designed to be fully validated according to ICH guidelines, making it suitable for implementation in quality control laboratories for both API release testing and stability studies.
References
-
Dasari, P., et al. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. Journal of Chemical and Pharmaceutical Research, 7(8):774-782. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib a. JOCPR. Available at: [Link]
-
Velagacherla, L., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12:1389. Available at: [Link]
-
Gananadhamu, S., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199:114037. Available at: [Link]
- Google Patents. (2017). CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
Chaitanya, M., et al. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. COSMOSIL. Available at: [Link]
-
Prajapati, M., & Patel, P. (2024). Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. Impactfactor.org. Available at: [Link]
-
Cavazzini, A., et al. (2021). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International. Available at: [Link]
-
Chaitanya, M., et al. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). Nintedanib-impurities. Available at: [Link]
- Google Patents. (2017). CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method.
-
National Center for Biotechnology Information. (n.d.). Nintedanib. PubChem. Available at: [Link]
-
Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]
-
Kaczmarski, K. (2002). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Available at: [Link]
-
Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 6. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 7. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nacalai.com [nacalai.com]
- 14. impactfactor.org [impactfactor.org]
Application Note: Mobile Phase Optimization for Nintedanib Impurity E Analysis
This Application Note is written for analytical scientists and method developers in the pharmaceutical industry. It addresses the specific challenge of separating Nintedanib (Z-isomer) from its geometric isomer, Impurity E (E-isomer).
Subject: Geometric Isomer Separation (Z/E) via RP-HPLC Analyte: Nintedanib Esylate (Ofev®) & Impurity E CAS Focus: 656247-17-5 (API), 1610881-60-1 (Impurity E)
Executive Summary
Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR. A critical quality attribute (CQA) in its purity profiling is the quantification of Impurity E , the (E)-isomer of the drug substance.
Unlike synthetic by-products with distinct molecular weights, Impurity E is isobaric and possesses nearly identical hydrophobic properties (logP) and ionization constants (pKa) to the API. Standard C18 gradients often fail to achieve baseline resolution (
This protocol details a steric-driven optimization strategy , moving beyond simple hydrophobicity to leverage shape selectivity and
Scientific Rationale & Chemical Basis[1][2][3][4]
The Separation Challenge: Geometric Isomerism
Nintedanib contains an oxoindole core linked to a phenyl-piperazine moiety via a methylidene bridge. The double bond at this bridge creates the potential for cis (Z) and trans (E) isomerism.
-
Nintedanib (API): Z-configuration (thermodynamically favored).
-
Impurity E: E-configuration.
Because the functional groups are identical, separation cannot rely solely on hydrophobic retention (carbon load). Instead, it must rely on the 3D spatial arrangement of the molecule interacting with the stationary phase. The E-isomer generally presents a more "linear" or "extended" conformation compared to the "folded" Z-isomer, altering its penetration depth into the bonded phase.
Mobile Phase Chemistry
-
pH Control: Nintedanib has a basic piperazine tail (
) and a weakly acidic amide. At neutral pH, the piperazine is partially ionized, leading to secondary silanol interactions and peak tailing.-
Strategy: Use Acidic pH (2.5 - 3.0) to fully protonate the piperazine, ensuring it exists as a distinct cation, reducing peak width and improving resolution.
-
-
Organic Modifier: Acetonitrile (ACN) is a dipole-dipole interactor, while Methanol (MeOH) is a proton donor/acceptor.
-
Strategy:Methanol is often superior for isomeric separations because its protic nature allows it to solvate the different isomers distinctively based on the accessibility of their polar groups, which varies between the Z and E forms.
-
Optimization Workflow (Logic Diagram)
The following decision tree outlines the systematic approach to optimizing the mobile phase for this specific impurity.
Figure 1: Decision tree for optimizing Nintedanib Impurity E separation, prioritizing steric selectivity.
Detailed Experimental Protocol
Reagents & Materials
-
API: Nintedanib Esylate Reference Standard.
-
Impurity Standard: this compound (CAS: 1610881-60-1).[1][2][3][4]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%). -
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).
-
Column:
Mobile Phase Preparation
The key to this separation is a phosphate buffer at pH 3.0 . The acidic pH suppresses silanol activity and ensures the basic piperazine is protonated.
-
Buffer Solution (Mobile Phase A):
-
Dissolve 2.72 g of
in 1000 mL of HPLC-grade water. -
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter through a 0.45 µm nylon membrane and degas.
-
-
Organic Solvent (Mobile Phase B):
-
Option A (Standard): Acetonitrile:Methanol (80:20 v/v). The small addition of MeOH improves selectivity.
-
Option B (High Selectivity): 100% Methanol (if pressure limits allow).
-
Chromatographic Conditions (Optimized)
| Parameter | Condition | Rationale |
| Column Temp | 35°C | Slightly elevated temp improves mass transfer for the bulky molecule. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[5][7][8] |
| Injection Vol | 10 µL | Prevent column overload which merges isomer peaks. |
| Detection | UV @ 210 nm & 390 nm | 390 nm is specific to the yellow color of Nintedanib; 210 nm detects all impurities. |
| Diluent | Mobile Phase A : ACN (50:50) | Matches initial gradient conditions to prevent solvent effects. |
Gradient Program (Gradient Slope Optimization)
Isomers require a shallow gradient to maximize the interaction time with the stationary phase during the critical elution window.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 75 | 25 | Initial Hold |
| 2.0 | 75 | 25 | Isocratic Hold |
| 20.0 | 45 | 55 | Shallow Gradient (Separation Zone) |
| 25.0 | 20 | 80 | Wash |
| 30.0 | 20 | 80 | Wash Hold |
| 30.1 | 75 | 25 | Re-equilibration |
| 35.0 | 75 | 25 | End |
Critical Discussion & Troubleshooting
Why Phenyl-Hexyl over C18?
While C18 columns rely on hydrophobic interactions, Phenyl-Hexyl columns offer
Photo-Stability Warning
Crucial: Nintedanib is photo-labile. Exposure to light can induce Z
-
Protocol: Use amber glassware for all sample preparations.
-
System: Ensure the autosampler is temperature controlled (4°C) and dark.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Co-elution of E & Z | Gradient too steep | Decrease gradient slope (e.g., increase time from 20 to 30 mins). |
| Peak Tailing | Secondary silanol interactions | Add 0.1% Triethylamine (TEA) to Mobile Phase A or lower pH to 2.5. |
| Rt Drift | pH instability | Ensure buffer capacity is sufficient (increase molarity to 25-50 mM). |
| New "Ghost" Peaks | On-column degradation | Check column temperature; do not exceed 40°C. |
References
-
European Medicines Agency (EMA). Assessment Report: Ofev (Nintedanib). (2014).[7][9][10] Procedure No. EMEA/H/C/003821/0000.
-
V. Velagacherla, et al. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib.[9][11] F1000Research, 12:1389 (2023).[9]
-
[9]
-
-
SynZeal Research. this compound Reference Standard Data. (Accessed 2024).[9][12]
-
[1]
-
-
Boehringer Ingelheim.OFEV® (nintedanib)
-
JOCPR.Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. clearsynth.com [clearsynth.com]
- 4. sriramchem.com [sriramchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note & Protocol: Determination of Nintedanib Impurity E by UV-HPLC
Document ID: AN-NINTE-IMP-E-UV-2026
Abstract
This comprehensive guide details the analytical rationale and provides a robust protocol for the detection of Nintedanib Impurity E using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. In the absence of a specific, universally cited molar absorptivity for Impurity E, this document synthesizes data from published methodologies for Nintedanib and its related substances to derive an optimized detection wavelength. We explain the causal relationship between the molecular structure of Nintedanib and its impurities and their corresponding UV absorbance characteristics. A primary wavelength of 386 nm is recommended for high sensitivity and specificity, with a discussion of alternative wavelengths for broader impurity profiling.
Introduction: The Imperative for Impurity Profiling
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical requirement mandated by regulatory bodies such as the ICH to ensure the safety and efficacy of the final drug product.
This compound, chemically identified as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide[3][4], is a potential related substance that must be monitored. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary analytical technique for this purpose.[5] The selection of an appropriate detection wavelength is paramount for achieving the required sensitivity, specificity, and accuracy.
The Scientific Rationale for Wavelength Selection
2.1. Chromophore Analysis of Nintedanib and Impurity E
The UV absorbance of a molecule is dictated by its chromophores—the parts of the molecule that absorb light. The core structure of Nintedanib contains an extended conjugated system involving the indolinone ring system. This extensive conjugation is responsible for the strong UV absorbance at higher wavelengths.
A structural comparison reveals that this compound shares the same fundamental chromophoric system as the parent Nintedanib molecule. Therefore, it is scientifically sound to infer that the UV absorbance spectrum of Impurity E will be very similar to that of Nintedanib.
2.2. Evaluating Published Data for Nintedanib
-
~270 nm: Reported as a λmax in a Dimethyl sulphoxide and sodium hydroxide mixture.[6]
-
~380-390 nm: Several methods identify a strong absorbance maximum in this region. One spectrophotometric study identified a λmax of 379.5 nm in a Methanol:Acetonitrile mixture[7], while an HPTLC method utilized 386 nm for densitometric determination.[8] An RP-HPLC method also employed 379.5 nm.[9]
-
Broader Range Wavelengths: Some stability-indicating methods use lower wavelengths, such as 245 nm or 210 nm, to ensure the detection of a wide array of potential degradation products which may not share the primary chromophore.[1][10]
2.3. Recommendation and Justification
For targeted, high-sensitivity detection of this compound, a wavelength in the 380 nm to 390 nm range is optimal.
-
Primary Recommendation: 386 nm. This wavelength corresponds to a major absorbance band of the core structure shared by Nintedanib and Impurity E.[8]
-
Expertise & Causality: Using a higher wavelength provides greater specificity. It minimizes interference from common excipients or other less-conjugated impurities that only absorb in the lower UV range. This leads to cleaner baselines and more reliable quantification, particularly at low levels.
-
Trustworthiness: A method grounded in the unique spectral properties of the target analyte's core structure is inherently more robust and less susceptible to matrix effects.
-
-
Secondary/Alternative Wavelength: 245 nm. For general-purpose analysis where multiple known and unknown impurities must be monitored simultaneously, a wavelength of 245 nm can be effective.[1] This represents a compromise that provides adequate response for a broader range of related substances.
Data Presentation: Summary of Analytical Methods
The following table summarizes various published UV detection wavelengths used in the analysis of Nintedanib, forming the basis of our recommendation.
| Analytical Technique | Detection Wavelength (nm) | Rationale / Context | Reference |
| UV Spectrophotometry | 270.0 | λmax in DMSO/NaOH | [6] |
| UV Spectrophotometry | 379.5 | λmax in MeOH/ACN | [7] |
| RP-HPLC | 210 | General response for API and impurities | [10] |
| RP-HPLC | 245 | Analysis of related substances | [1][11] |
| RP-HPLC | 265 | Quantification of API | [2] |
| RP-HPLC | 379.5 | Quantification of API | [9] |
| HPTLC | 386 | Densitometric determination of API and degradants | [8] |
Experimental Workflow & Visualization
The logical flow for method development and application is crucial for reproducible results. The diagram below outlines the key stages from initial analysis to final protocol implementation.
Caption: Workflow for Wavelength Selection and Analysis.
Detailed Analytical Protocol
This protocol is a robust starting point for the RP-HPLC analysis of this compound. It must be validated by the end-user for their specific instrumentation and sample matrix.
5.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV-Vis detector.
-
Column: YMC Triart C18 (250 x 4.6 mm, 3 µm) or equivalent high-performance C18 column.[1]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standards: Nintedanib CRS, this compound CRS.
5.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10mM Ammonium Formate in Water, pH adjusted to 3.9 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 386 nm (Primary) |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Gradient Program | (See Table Below) |
5.3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 90 | 10 |
| 25.0 | 90 | 10 |
5.4. Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (Nintedanib): Accurately weigh and dissolve Nintedanib CRS in diluent to obtain a concentration of 100 µg/mL.
-
Impurity E Stock Solution: Accurately weigh and dissolve this compound CRS in diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Dilute the Nintedanib and Impurity E stock solutions with diluent to obtain final concentrations of approximately 50 µg/mL of Nintedanib and 0.5 µg/mL of Impurity E. This solution is used to verify resolution and sensitivity.
-
Sample Preparation: Accurately weigh sample powder containing Nintedanib and dissolve in diluent to achieve a nominal final concentration of 500 µg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
5.5. System Suitability Test (SST)
Inject the System Suitability Solution (n=6). The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor (Nintedanib Peak): ≤ 2.0
-
Theoretical Plates (Nintedanib Peak): ≥ 2000
-
%RSD for Peak Area (Nintedanib, n=6): ≤ 2.0%
-
Resolution between Nintedanib and Impurity E: ≥ 2.0
5.6. Analysis and Calculation
Inject the blank (diluent), standard solutions, and sample solutions. Identify the peaks based on the retention times obtained from the individual standard injections. Calculate the percentage of Impurity E in the sample using the following formula:
% Impurity E = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity E in the sample chromatogram
-
Area_Imp_Std = Peak area of Impurity E in the standard chromatogram
-
Conc_Std = Concentration of Impurity E standard (e.g., in mg/mL)
-
Conc_Sample = Concentration of the Nintedanib sample (e.g., in mg/mL)
-
Purity_Std = Purity of the Impurity E standard (e.g., 99.5% = 0.995)
Conclusion
The selection of an optimal UV detection wavelength is a critical parameter in the development of a reliable stability-indicating HPLC method. Based on a thorough analysis of the shared chromophoric structures of Nintedanib and this compound, and supported by a review of multiple validated analytical methods, a detection wavelength of 386 nm is recommended for sensitive and specific quantification. This application note provides the scientific justification and a detailed protocol to serve as a robust foundation for researchers and quality control analysts working with Nintedanib.
References
-
Gampa V, et al. (2025). Method Development and Validation of UV Spectrophotometric Method for the Determination of Nintedanib in Pharmaceutical Dosage Form. International Journal of Pharmacy and Analytical Research (IJPAR). [Link]
-
Dasari P, et al. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Pujitha K, et al. (2023). Development and validation of UV spectrophotometric method for the determination of nintedanib in pharmaceutical dosage form. International Journal of Biology and Pharmaceutical Alliance (IJBPAS). [Link]
- Google Patents. (2016).
- Google Patents. (2017). CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
T, R. (2023). Development and Validation of RP-HPLC Method for the Determination of Nintedanib in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chaitanya M, et al. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research. [Link]
-
Ramkumar R, et al. (Year N/A). Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation. CR Subscription Agency. [Link]
-
Sciforum. (Year N/A). Validated Stability-Indicating HPTLC Method for Nintedanib & Characterization of Degradants by LC-MSn. [Link]
-
ResearchGate. (2025). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. [Link]
-
SynZeal. This compound | 1610881-60-1. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. crsubscription.com [crsubscription.com]
- 3. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 4. This compound | Manasa Life Sciences [manasalifesciences.com]
- 5. Nintedanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. ijpar.com [ijpar.com]
- 7. ijbpas.com [ijbpas.com]
- 8. sciforum.net [sciforum.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating Gradient Elution HPLC Method for the Determination of Nintedanib and Its Impurities
Introduction
Nintedanib, a potent small molecule tyrosine kinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, playing a vital role in regulating angiogenesis and fibroblast proliferation.[3] Ensuring the purity and stability of Nintedanib is paramount for its safety and efficacy. This application note details a robust, stability-indicating gradient elution High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nintedanib and the separation of its process-related impurities and degradation products.
The inherent chemical structure of Nintedanib, containing ester and amide functionalities, makes it susceptible to degradation under various stress conditions. Therefore, a stability-indicating analytical method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradants that may form during manufacturing, storage, or handling. This method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]
Scientific Rationale for the Method
The selection of a gradient elution reversed-phase HPLC (RP-HPLC) method is based on the need to resolve a complex mixture of analytes with varying polarities. Nintedanib and its impurities, which may include precursors, by-products from synthesis, and degradation products from hydrolysis or oxidation, are expected to have a range of hydrophobicities. An isocratic elution might not provide adequate separation for all these compounds within a reasonable timeframe. A gradient elution, by systematically increasing the organic solvent concentration in the mobile phase, allows for the effective elution and separation of both more polar and less polar impurities from the main Nintedanib peak.
A C18 stationary phase is chosen for its versatility and proven performance in retaining moderately polar to nonpolar compounds like Nintedanib and its related substances. The use of an acidic mobile phase (pH adjusted to 3.0 with orthophosphoric acid) serves a dual purpose: it ensures the ionization of Nintedanib is suppressed, leading to better peak shape and retention, and it is compatible with UV detection. The selection of acetonitrile as the organic modifier is based on its low viscosity and UV transparency, which contribute to good chromatographic efficiency and detector sensitivity.
Forced degradation studies are integral to the development of a stability-indicating method. By subjecting Nintedanib to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress, we can generate its potential degradation products.[1][2] The developed HPLC method must be capable of separating these degradation products from the parent drug and from each other, thus proving its specificity and stability-indicating nature.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC Column | YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Nintedanib reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a sufficient amount of diluent with the aid of sonication, and then dilute to the mark with the diluent.
-
Standard Working Solution (100 µg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Preparation: For bulk drug analysis, prepare a sample solution with a nominal concentration of 100 µg/mL in the same manner as the standard working solution. For dosage forms, an equivalent amount of powdered tablets or capsule contents should be used.
Forced Degradation Studies Protocol
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[1]
-
Acid Hydrolysis: Dissolve Nintedanib in 0.1 N HCl and heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH before diluting to the final concentration with the diluent.
-
Base Hydrolysis: Dissolve Nintedanib in 0.1 N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl before diluting to the final concentration with the diluent.
-
Oxidative Degradation: Dissolve Nintedanib in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours. Dilute to the final concentration with the diluent.
-
Thermal Degradation: Expose solid Nintedanib powder to a temperature of 105°C for 24 hours. Dissolve the stressed sample in the diluent to the final concentration.
-
Photolytic Degradation: Expose a solution of Nintedanib to UV light (200 watt-hours/square meter) and fluorescent light (1.2 million lux-hours). Dilute the stressed sample to the final concentration with the diluent.
Data and Expected Results
The developed gradient HPLC method is expected to provide a sharp, symmetrical peak for Nintedanib, well-resolved from its potential impurities and degradation products. The retention time for Nintedanib is anticipated to be in the range of 10-15 minutes under the specified conditions.
System Suitability:
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity and Stability-Indicating Nature:
The chromatograms from the forced degradation studies will demonstrate the method's ability to separate Nintedanib from its degradation products. No interference from the diluent or excipients should be observed at the retention time of Nintedanib. Peak purity analysis using a PDA detector should confirm that the Nintedanib peak is spectrally pure in the presence of its impurities and degradants.
Linearity, Accuracy, and Precision:
The method should be validated according to ICH Q2(R1) guidelines to demonstrate its linearity, accuracy, and precision for the quantification of Nintedanib and its impurities.
Visualization of the Workflow and Key Components
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the chemical structures of Nintedanib and some of its known impurities.
Caption: Experimental workflow for the HPLC analysis of Nintedanib and its impurities.
Sources
Application of Nintedanib Impurity E as a Reference Standard in Pharmaceutical Analysis
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[1][2] The control of impurities in the drug substance and final drug product is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the medication.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances and products.[4][5] This application note provides a detailed guide on the use of Nintedanib Impurity E as a reference standard for these purposes.
This compound, with the chemical name (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, is a known related substance of Nintedanib.[6][7] As a well-characterized reference standard, it plays a pivotal role in analytical method development, validation, and routine quality control (QC) testing of Nintedanib.[8] This document outlines the essential protocols for the effective utilization of this compound, ensuring accurate and reliable analytical outcomes that comply with global regulatory expectations.[]
Characterization and Certification of this compound Reference Standard
A reliable reference standard is the cornerstone of accurate impurity profiling. The this compound reference standard should be of high purity and accompanied by a comprehensive Certificate of Analysis (CoA).[1][10] The CoA serves as a testament to the identity and quality of the standard, providing essential information for its proper use.
A typical CoA for this compound will include the following data:
| Parameter | Typical Specification | Analytical Method |
| Chemical Name | (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide | --- |
| CAS Number | 1610881-60-1 | --- |
| Molecular Formula | C₂₉H₃₁N₅O₂ | --- |
| Molecular Weight | 481.6 g/mol | Mass Spectrometry |
| Appearance | Yellow Solid | Visual Inspection |
| Purity (by HPLC) | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR |
| Water Content | As specified | Karl Fischer Titration |
| Residual Solvents | Within acceptable limits | Gas Chromatography (GC) |
| Storage Conditions | 2-8°C Refrigerator | --- |
The structural elucidation of the reference standard is typically confirmed through a combination of spectroscopic techniques.[6] Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provide detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight.[10] Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the functional groups present in the molecule. The purity of the standard is most commonly determined by High-Performance Liquid Chromatography (HPLC), a technique that separates the main compound from any potential impurities.[10]
Experimental Protocols
The following protocols are provided as a guide for the use of this compound as a reference standard in the analysis of Nintedanib drug substance and drug product. These methods are based on established analytical techniques for Nintedanib and its impurities and should be validated in accordance with ICH Q2(R1) guidelines before implementation in a regulated environment.[11][12]
Protocol 1: Quantification of this compound in Nintedanib Drug Substance by HPLC-UV
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
Nintedanib Drug Substance (for testing)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm or 379.5 nm[13][14] |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 45:55 (v/v) ratio.[13]
-
Reference Standard Stock Solution (approx. 200 µg/mL): Accurately weigh about 5 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Reference Standard Working Solution (approx. 20 µg/mL): Dilute 1.0 mL of the Reference Standard Stock Solution to 10.0 mL with the diluent.
-
Test Solution (approx. 400 µg/mL): Accurately weigh about 10 mg of Nintedanib Drug Substance and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[13]
4. System Suitability:
Before sample analysis, inject the Reference Standard Working Solution to verify the performance of the HPLC system. The system suitability parameters should meet the pre-defined acceptance criteria.
5. Analysis:
Inject the diluent as a blank, followed by the Reference Standard Working Solution and the Test Solution into the chromatograph.
6. Calculation:
Calculate the percentage of this compound in the Nintedanib Drug Substance using the following formula:
% Impurity E = (Area of Impurity E in Test Solution / Area of Impurity E in Reference Solution) x (Concentration of Reference Solution / Concentration of Test Solution) x 100
Sources
- 1. sriramchem.com [sriramchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Product information: Reference documents and guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound | Manasa Life Sciences [manasalifesciences.com]
- 7. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 14. ijbpas.com [ijbpas.com]
Application Note: A Robust LC-MS/MS Protocol for the Identification of Nintedanib Degradation Products
Abstract
This application note presents a comprehensive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) protocol for the identification and characterization of Nintedanib degradation products. Nintedanib, a potent tyrosine kinase inhibitor, is susceptible to degradation under various stress conditions, necessitating a reliable analytical method to ensure the quality, safety, and efficacy of its pharmaceutical formulations.[1] This guide provides a step-by-step methodology for conducting forced degradation studies in accordance with the International Council for Harmonisation (ICH) guidelines, followed by a detailed LC-MS/MS protocol for the separation and structural elucidation of the resulting degradants. The causality behind experimental choices, from stress conditions to mass spectrometry parameters, is explained to provide researchers with a deep understanding of the method's principles.
Introduction: The Imperative for Stability Testing
Nintedanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[2][3] Its mechanism of action involves the inhibition of key signaling pathways implicated in fibrosis and angiogenesis.[3] The chemical stability of a drug substance like Nintedanib is a critical attribute that can affect its safety and efficacy.[4] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.
Forced degradation studies are a cornerstone of the drug development process, as mandated by regulatory bodies worldwide.[5][6] These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products and thereby develop and validate a stability-indicating analytical method.[7] This application note is designed to guide researchers, scientists, and drug development professionals through a systematic approach to identifying Nintedanib's degradation products using LC-MS/MS.
Understanding Nintedanib's Degradation Profile
Literature review reveals that Nintedanib is primarily susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[8][9] It has been reported to be relatively stable under thermal and photolytic stress.[8][9][10] The main metabolic pathway for Nintedanib involves the hydrolytic cleavage of its methyl ester group to form the free acid metabolite, BIBF 1202.[11][12][13][14][15][16] This knowledge forms the basis for designing a targeted forced degradation study.
Experimental Design: A Rationale-Driven Approach
A well-designed forced degradation study is essential for generating a comprehensive profile of potential degradation products. The following protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[5][17][18]
Materials and Reagents
-
Nintedanib reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Step-by-Step Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of Nintedanib in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: Acidic conditions can promote the hydrolysis of the ester and amide functionalities present in the Nintedanib molecule.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: Basic conditions are known to facilitate the hydrolysis of esters, a key structural feature of Nintedanib, leading to the formation of its primary metabolite, BIBF 1202.[11][19]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: Oxidative stress can lead to the formation of N-oxides or other oxidation products.
-
-
Thermal Degradation:
-
Expose the solid Nintedanib powder to a temperature of 105°C for 24 hours.
-
Dissolve the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: To assess the intrinsic thermal stability of the drug substance in the solid state.
-
-
Photolytic Degradation:
-
Expose a solution of Nintedanib (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Rationale: To evaluate the potential for photodegradation, which can occur during manufacturing, storage, or administration.
-
-
Control Sample: Prepare a solution of Nintedanib at the same final concentration (100 µg/mL) without subjecting it to any stress conditions.
LC-MS/MS Protocol for Degradation Product Identification
The following LC-MS/MS method is designed for the effective separation and sensitive detection of Nintedanib and its degradation products.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 386 nm[8] |
Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like Nintedanib and its expected degradation products. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is a common mobile phase additive for positive ion electrospray ionization as it aids in protonation.
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Full Scan (m/z 100-1000) and Targeted MS/MS |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation |
Rationale: Nintedanib contains several basic nitrogen atoms, making it amenable to positive ion ESI. A full scan will detect all ionizable species, while targeted MS/MS of the parent drug and any newly detected peaks will provide fragmentation data crucial for structural elucidation. A ramped collision energy helps to generate a rich fragmentation spectrum.
Data Analysis and Structural Elucidation Workflow
The identification of degradation products is a systematic process of comparing the chromatograms of stressed samples with the control sample and analyzing the mass spectral data.
Figure 1: Workflow for the identification and characterization of Nintedanib degradation products.
Expected Degradation Products
Based on published literature, the following degradation products can be anticipated:
| Stress Condition | Potential Degradation Product | Reported m/z ([M+H]+) |
| Acid Hydrolysis | Cleavage product | 263.4[20] |
| Base Hydrolysis | BIBF 1202 (free acid) | 526.6[20] |
| Oxidative (Peroxide) | N-oxide or other oxidation product | 472.3[20] |
It is important to note that other, previously unidentified degradation products may also be formed.[9]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of Nintedanib degradation products using LC-MS/MS. By following the outlined forced degradation study design and the optimized analytical method, researchers can effectively characterize the stability of Nintedanib. This information is critical for ensuring the development of safe and effective pharmaceutical products. The presented workflow, from experimental design to data analysis, offers a robust framework for regulatory submissions and quality control applications.
References
-
A., P., Kumar, D. V., & S., S. (n.d.). VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. Sciforum. Retrieved February 4, 2026, from [Link]
- Dasari, P., et al. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. Journal of Chemical and Pharmaceutical Research, 7(8), 774-782.
-
(2024). Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. R Discovery. Retrieved February 4, 2026, from [Link]
-
(2024). Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. Impactfactor. Retrieved February 4, 2026, from [Link]
- Dhiman, V., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037.
- Velagacherla, V., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1389.
- Wiela-Hojeńska, A., et al. (2022). Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. Pharmaceuticals, 15(12), 1502.
-
nintedanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 4, 2026, from [Link]
-
Center for Drug Evaluation and Research. (2014). Pharmacology Review(s). U.S. Food and Drug Administration. Retrieved February 4, 2026, from [Link]
-
Dasari, P., et al. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. ResearchGate. Retrieved February 4, 2026, from [Link]
- Wind, S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(7), 835-851.
-
Dhiman, V., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. PubMed. Retrieved February 4, 2026, from [Link]
- Rehman, A., & Talari, K. (2024). Nintedanib. In StatPearls.
-
(2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Velagacherla, V., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 4, 2026, from [Link]
-
Nintedanib. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 4, 2026, from [Link]
-
Wind, S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. ResearchGate. Retrieved February 4, 2026, from [Link]
-
(n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved February 4, 2026, from [Link]
- Schmid, U., et al. (2017). Pharmacokinetics of Nintedanib in Subjects With Hepatic Impairment. Journal of Clinical Pharmacology, 57(11), 1425-1433.
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 4, 2026, from [Link]
-
(2022, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved February 4, 2026, from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Nintedanib | 656247-17-5 [chemicalbook.com]
- 3. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of Nintedanib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 18. ICH Official web site : ICH [ich.org]
- 19. A stability indicating method development and... | F1000Research [f1000research.com]
- 20. jocpr.com [jocpr.com]
Application Note: Advanced Protocol for the Quantification and Identification of Nintedanib Impurity E using Certified Reference Material
Executive Summary
This Application Note provides a rigorous technical guide for the use of Nintedanib Impurity E (CAS: 1610881-60-1) Certified Reference Material (CRM) in pharmaceutical quality control. Nintedanib (Ofev®), a tyrosine kinase inhibitor (TKI), is susceptible to geometric isomerization when exposed to light, leading to the formation of Impurity E (the E-isomer).
Accurate quantification of this impurity is critical for compliance with ICH Q3A(R2) and ICH Q3B(R2) guidelines. This protocol details the handling, chromatographic separation, and calculation workflows required to ensure data integrity and regulatory acceptance.
Chemical Characterization & Significance
Impurity E is the geometric isomer of the active pharmaceutical ingredient (API), Nintedanib. While Nintedanib exists as the (Z)-isomer, stress conditions (particularly photolytic stress) induce isomerization to the (E)-form.
| Parameter | Details |
| Common Name | This compound |
| Chemical Name | (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide |
| CAS Number | 1610881-60-1 |
| Molecular Formula | C₂₉H₃₁N₅O₂ |
| Molecular Weight | 481.59 g/mol |
| Origin | Degradation Product (Photolytic) & Process Impurity |
| Criticality | High (Geometric isomers often exhibit similar solubility but distinct biological activity) |
Expert Insight: Because Impurity E is a photo-isomer, standard solutions must be prepared in amber glassware. Failure to protect the parent Nintedanib standard from light during preparation can generate in situ Impurity E, leading to false-positive results or quantification errors.
Protocol 1: CRM Handling & Standard Preparation
Objective: To prepare a stable, accurate calibration standard derived from the CRM Certificate of Analysis (CoA).
Materials Required
-
CRM: this compound (Certified Purity >98.0%).
-
Solvent: Methanol (LC-MS Grade) or Acetonitrile (LC-MS Grade).
-
Glassware: Amber volumetric flasks (Class A).
Workflow
-
Equilibration: Allow the CRM vial to reach room temperature (20–25°C) before opening to prevent condensation.
-
Weighing: Weigh approximately 5.0 mg of Impurity E CRM into a 50 mL amber volumetric flask. Record the weight to 0.01 mg precision (
). -
Dissolution: Add 30 mL of Methanol. Sonicate for 5 minutes. Ensure the temperature does not exceed 30°C during sonication.
-
Dilution: Make up to volume with Methanol. This is the Stock Solution (~100 µg/mL) .
-
Working Standard: Dilute 1.0 mL of Stock Solution into a 100 mL amber flask using the Mobile Phase (Initial Gradient ratio). Final Concentration: ~1.0 µg/mL .
Self-Validating Step: Verify the stock solution stability by injecting it immediately and again after 24 hours (stored at 4°C). The peak area variance should be <2.0%.
Protocol 2: Analytical Method (RP-HPLC)
Objective: To separate the (Z)-Nintedanib parent peak from the (E)-Impurity E peak with a resolution (
Chromatographic Conditions
-
Instrument: HPLC/UPLC with PDA or UV Detector.
-
Column: YMC-Triart C18 or equivalent (150 x 4.6 mm, 3 µm). Why? C18 columns with high carbon loading are preferred for separating geometric isomers.
-
Column Temp: 35°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm (for maximum sensitivity) and 390 nm (specific to the yellow color of the molecule).
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate, pH 4.5).
-
Solvent B: Acetonitrile (100%).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Protocol 3: Identification & System Suitability
Objective: Confirm identity using the CRM and establish system performance.
-
Retention Time (RT) Confirmation: Inject the Impurity E Working Standard.
-
Expected Result: Impurity E typically elutes after Nintedanib due to slight differences in polarity and planar configuration.
-
-
Resolution Solution: Prepare a mixture containing 0.5 mg/mL Nintedanib API spiked with 0.5% Impurity E.
-
Requirement: Resolution (
) between Nintedanib and Impurity E must be .
-
-
Sensitivity (LOQ): Inject a 0.05 µg/mL solution of Impurity E.
-
Requirement: Signal-to-Noise (S/N) ratio
.
-
Calculation & Data Analysis
To quantify Impurity E in a sample, use the Certified Purity (
- : Peak area of Impurity E in the sample.
- : Average peak area of Impurity E in the standard.
- : Concentration of Standard (mg/mL).
- : Concentration of Sample (mg/mL).
- : Certified Purity of the CRM (decimal, e.g., 0.995).
- : Relative Response Factor (If determined; otherwise assume 1.0 for external standard method).
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and workflow for handling the photo-sensitive Impurity E.
Caption: Analytical workflow for this compound emphasizing light protection and resolution criteria.
References
-
SynZeal Research. (n.d.). This compound Reference Standard Data. Retrieved October 24, 2025, from [Link]
-
International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Parmar, Y. B., et al. (2020).[2][4] The novel analytical method development and validation for related substances of nintedanib esylate by RP-HPLC method. World Journal of Pharmaceutical Research.[4][5] Retrieved from [Link]
Sources
Application Note: A Robust, Stability-Indicating UPLC Method for the Chromatographic Separation of Nintedanib and its Geometric Isomer
Abstract
This application note presents a highly selective and robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Nintedanib and its potential geometric isomer. Nintedanib, a potent tyrosine kinase inhibitor, contains a carbon-carbon double bond susceptible to photo-induced E/Z isomerization.[1] As geometric isomers can exhibit different pharmacological and toxicological profiles, their effective separation and control are critical for ensuring drug safety and efficacy. This guide details a systematic approach to method development, beginning with the controlled generation of the geometric isomer through forced degradation, followed by the optimization of chromatographic parameters. The final, validated method demonstrates baseline separation of the Nintedanib (Z-isomer) from its E-isomer, making it suitable for quality control, stability testing, and regulatory submissions in drug development.
Introduction: The Imperative for Isomeric Purity
Nintedanib is a small molecule inhibitor targeting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).[3] The molecular structure of Nintedanib features an α,β-unsaturated carbonyl system, specifically a methyl (Z)-(3-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino(phenyl)methyleno)-2-oxoindoline-6-carboxylate moiety. The exocyclic double bond is the site of potential Z/E (cis/trans) geometric isomerism.
The approved and therapeutically active form of Nintedanib is the Z-isomer. The formation of the E-isomer, particularly under stress conditions such as exposure to light, represents a potential impurity. Regulatory bodies require that all potential isomers be identified and controlled. The coupling of chromatographic techniques like HPLC or UPLC with mass spectrometry has become a standard and powerful approach for separating and identifying isomeric compounds in complex pharmaceutical mixtures.[4] Therefore, a stability-indicating analytical method capable of resolving the active Z-isomer from its inactive or potentially harmful E-isomer is not merely an analytical exercise but a fundamental requirement for product quality and patient safety.
Strategic Approach to Method Development
The successful separation of geometric isomers, which often share very similar physicochemical properties, requires a meticulous and logical approach. The slight differences in their three-dimensional structure and dipole moment are the keys to their chromatographic resolution.[5] Our strategy is built on a foundation of generating the target analyte and then systematically optimizing the separation parameters.
Causality Behind Experimental Choices
-
Isomer Generation: The E-isomer of Nintedanib is not typically available as a reference standard. Therefore, the first logical step is to generate it in a controlled manner. Photolytic degradation is a well-established method for inducing E/Z isomerization. By exposing a solution of Nintedanib to high-intensity light, as stipulated in ICH Q1A guidelines, we can produce a sufficient quantity of the E-isomer for analytical method development.[6]
-
Chromatographic Mode Selection: Reversed-phase liquid chromatography (RPLC) is the preferred mode due to the hydrophobic nature of Nintedanib. Ultra-Performance Liquid Chromatography (UPLC) is chosen over conventional HPLC to leverage the higher efficiency and resolution provided by sub-2 µm particle columns, which is often necessary for resolving closely eluting isomers.[1][6]
-
Stationary Phase (Column) Selection: A C18 stationary phase is a versatile and robust starting point for retaining a molecule like Nintedanib. Specifically, a column with charged surface hybrid (CSH) technology, such as the ACQUITY UPLC CSH C18, is selected.[6] This technology provides improved peak shape for basic compounds like Nintedanib, especially under acidic mobile phase conditions, by mitigating secondary interactions with residual silanols.
-
Mobile Phase Optimization: The mobile phase composition is the most critical factor.
-
pH Control: Nintedanib has multiple basic nitrogen atoms. Controlling the mobile phase pH with an acidic modifier like formic acid (typically around pH 3.0) ensures that these sites are consistently protonated.[1][6] This minimizes peak tailing and provides reproducible retention times.
-
Organic Modifier: A combination of acetonitrile and methanol is evaluated. While acetonitrile often provides higher efficiency, blending it with methanol can alter the selectivity (α) of the separation, which can be pivotal in resolving isomers.[6] A gradient elution is employed to ensure adequate separation of the main peak from any other degradation products formed during the stress study.
-
Detailed Protocols
Protocol 1: Generation of Nintedanib E-Isomer via Photolytic Stress
This protocol is designed to be a self-validating system to confirm the generation of the geometric isomer.
-
Preparation of Nintedanib Stock Solution: Accurately weigh and dissolve 10 mg of Nintedanib reference standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Exposure Conditions: Transfer the solution to a shallow, transparent quartz dish. Place the dish in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Control Sample: Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it in the same chamber to shield it from light. This control helps differentiate between photolytic and thermal degradation.[3]
-
Sampling and Analysis: At appropriate time intervals (e.g., 4, 8, 12, and 24 hours), withdraw an aliquot of the stressed sample and the dark control. Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze immediately using the UPLC method described below. The appearance of a new, closely eluting peak in the stressed sample, which is absent or significantly smaller in the dark control, is indicative of the E-isomer formation.
Protocol 2: Optimized UPLC Method for Isomer Separation
This protocol provides the final, optimized chromatographic conditions for the separation.
Equipment and Reagents:
-
UPLC system with a photodiode array (PDA) detector (e.g., Waters ACQUITY UPLC H-Class).
-
Empower™ or similar chromatography data software.
-
ACQUITY UPLC CSH C18 column (100 mm x 2.1 mm, 1.7 µm particle size).[6]
-
Acetonitrile (HPLC grade or higher).
-
Methanol (HPLC grade or higher).
-
Formic acid (reagent grade).
-
Deionized water.
Table 1: Optimized Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | ACQUITY UPLC CSH C18, 100 x 2.1 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 3.0)[6] | | Mobile Phase B | 90:10 Acetonitrile:Methanol with 0.1% Formic Acid[6] | | Flow Rate | 0.4 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 10.0 | 60 | | | 12.0 | 80 | | | 12.1 | 20 | | | 15.0 | 20 | | Column Temperature | 40°C | | Injection Volume | 2.0 µL | | Detection Wavelength | 210 nm and 390 nm (PDA: 200-450 nm)[3][7] | | Run Time | 15 minutes |
Sample Preparation:
-
Dilute the stock solution (from Protocol 1) or other test samples with mobile phase (at initial conditions, 80:20 A:B) to a final concentration of approximately 100 µg/mL.
System Suitability and Method Performance
To ensure the trustworthiness and reliability of the analytical results on a day-to-day basis, a System Suitability Test (SST) must be performed before any sample analysis.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Resolution (Rs) | Resolution between Nintedanib (Z-isomer) and the E-isomer peak must be ≥ 2.0 | Ensures baseline separation for accurate quantification. |
| Tailing Factor (Tf) | Tailing factor for the Nintedanib (Z-isomer) peak should be ≤ 1.5 | Confirms good peak symmetry and column performance. |
| Theoretical Plates (N) | Plate count for the Nintedanib (Z-isomer) peak should be ≥ 10,000 | Indicates high column efficiency required for the separation. |
| %RSD of Peak Area | Relative Standard Deviation for six replicate injections should be ≤ 2.0% | Demonstrates injection precision and system stability. |
Expected Results
Under the optimized conditions, the photolytically stressed sample is expected to show two well-resolved peaks. The major peak corresponds to the parent drug, Nintedanib (Z-isomer), while the minor, closely eluting peak is the photogenerated E-isomer.
Table 3: Typical Retention Data and Resolution
| Compound | Retention Time (tR) (min) | Tailing Factor (Tf) | Resolution (Rs) |
|---|---|---|---|
| Nintedanib (Z-isomer) | ~ 7.5 | ~ 1.1 | - |
| E-isomer | ~ 7.9 | ~ 1.2 | > 2.5 |
Note: These are typical, expected values. Actual retention times may vary slightly based on system configuration and column age.
Method Validation Framework
The developed method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and suitable for its intended purpose.[3] A summary of the required validation parameters is provided below.
Table 4: Summary of Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities (E-isomer, other degradants). | Peak purity index > 0.999 for the analyte peak. No interference at the analyte tR in placebo and blank samples. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of test concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the separation of Nintedanib from its geometric E-isomer. By combining a logical forced degradation strategy with a highly efficient UPLC method, baseline resolution was achieved. The detailed explanation of the causality behind each experimental choice, coupled with a framework for system suitability and full validation, ensures that this method is robust, trustworthy, and fit for purpose in a regulated drug development environment. This protocol serves as an essential tool for researchers and scientists tasked with ensuring the purity and stability of Nintedanib.
References
-
ResearchGate. (n.d.). Specificity Parameters of Nintedanib. Available at: [Link]
-
Dasari, P., et al. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. Journal of Chemical and Pharmaceutical Research, 7(8), 774-782. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl.... Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of the sample with nintedanib and internal standard. Available at: [Link]
-
Reddy, B. P., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. Available at: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]
-
Al-Mamun, M. A., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. Future Journal of Pharmaceutical Sciences, 9(1), 63. Available at: [Link]
-
Venkatachalapathy, Y., et al. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. ResearchGate. Available at: [Link]
-
Impact Factor. (2024). Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. Available at: [Link]
-
ResearchGate. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. Available at: [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2023). Development and Validation of RP-HPLC Method for the Determination of Nintedanib in Pharmaceutical Dosage Form. Available at: [Link]
-
Sciforum. (n.d.). VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. Available at: [Link]
-
European Medicines Agency. (2024). Nintedanib Accord. Available at: [Link]
-
Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]
-
Pizan, M., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS One, 9(6), e98259. Available at: [Link]
-
PreScouter. (n.d.). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. impactfactor.org [impactfactor.org]
- 3. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Robust Transfer of a Stability-Indicating HPLC Method for Nintedanib Impurity Analysis
Abstract
This document provides a comprehensive guide for the successful transfer of a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Nintedanib and its related impurities. Grounded in the principles of regulatory guidelines such as ICH Q2(R1), this application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It outlines a systematic approach, from the initial responsibilities of the transferring and receiving laboratories to detailed experimental protocols and the establishment of clear acceptance criteria. By explaining the scientific rationale behind each step and incorporating visual workflows, this guide aims to ensure a seamless and compliant method transfer, maintaining the integrity and validated state of the analytical procedure.
Introduction: The Critical Role of Impurity Profiling for Nintedanib
Nintedanib is a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process or degradation, must be meticulously monitored to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide mandate stringent control over these impurities.[3]
A validated, stability-indicating analytical method is therefore paramount. Such a method can accurately separate and quantify Nintedanib from its potential impurities and degradation products. The transfer of this validated method between laboratories—for instance, from a research and development setting to a quality control laboratory, or between different manufacturing sites—is a critical, regulated process. A successful transfer provides documented evidence that the receiving laboratory is competent to perform the analytical method as intended.[4]
This guide will delineate a robust protocol for the transfer of a validated HPLC method for Nintedanib impurity analysis, ensuring the continued reliability of this critical quality control procedure.
Foundational Principles of Analytical Method Transfer
An analytical method transfer (AMT) is a documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory.[4] The primary goal is to ensure that the analytical method performs with the same accuracy, precision, and reliability in the receiving unit as it did in the transferring unit. The approach to method transfer can vary, with the most common being comparative testing, where both laboratories analyze the same batch of a product and compare the results.[5]
Roles and Responsibilities
A successful method transfer is predicated on clear communication and defined responsibilities for both the transferring and receiving laboratories.[5]
-
Transferring Unit (TU):
-
Provide a comprehensive method transfer package, including the validated analytical method, validation reports, and any relevant historical data.
-
Train the analysts from the receiving unit.
-
Provide well-characterized reference standards and impurity markers.
-
Participate in the comparative testing and aid in troubleshooting.
-
-
Receiving Unit (RU):
-
Ensure that all necessary equipment is available and properly qualified (IQ/OQ/PQ).[6]
-
Ensure that analysts are adequately trained on the method.
-
Execute the method transfer protocol.
-
Analyze the data and prepare the method transfer report.
-
dot
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in Nintedanib impurity E HPLC analysis
Troubleshooting Guide: Mitigating Peak Tailing in HPLC/UPLC
Executive Summary
This technical guide addresses the persistent issue of peak tailing associated with Nintedanib Impurity E (the E-isomer) during related substance analysis. Nintedanib is a tyrosine kinase inhibitor characterized by a complex structure containing a basic piperazine moiety and an indolinone core .
The tailing of Impurity E is rarely a simple hardware failure; it is almost always a chemoselective mismatch between the analyte’s basicity (
Module 1: The Chemistry of Tailing (Root Cause Analysis)
To fix the problem, you must understand the molecular behavior. Nintedanib and its Impurity E contain a basic nitrogen within the piperazine ring.
The Mechanism:
At neutral or weakly acidic pH (pH 4.0–6.0), the residual silanol groups (
-
Result: A strong ion-exchange interaction occurs between the negative silanol and the positive analyte. This "secondary interaction" delays the desorption of a fraction of the analyte molecules, causing the characteristic "tail" on the chromatogram.
Visualizing the Interaction
Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic analytes like Nintedanib.
Module 2: Troubleshooting Q&A
Q1: I am using a standard C18 column. Why is my USP Tailing Factor > 2.0?
Diagnosis: You are likely using a "Type A" silica column or an older generation "Type B" that lacks sufficient end-capping. The Fix:
-
Switch to a Hybrid Column: Use a column with Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) technology. These particles are resistant to high pH and have significantly lower silanol activity.
-
Carbon Load: Ensure your column has a high carbon load (>15%). This physically shields the silica surface from the analyte.
Q2: I cannot change the column (validated method). How do I fix the mobile phase?
Diagnosis: Your mobile phase pH is likely facilitating ionization of both the silanol and the analyte. The Fix: Implement "Silanol Suppression" or "Sacrificial Base" protocols.[1]
Protocol A: The "Sacrificial Base" (Triethylamine) Add Triethylamine (TEA) to your mobile phase.[1][2] TEA competes for the active silanol sites, effectively "blocking" them from interacting with Nintedanib.[1]
| Reagent | Concentration | Function |
| Triethylamine (TEA) | 0.1% (v/v) | Blocks silanol sites (Sacrificial base). |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Ion-pairing agent; sharpens peaks but suppresses MS signal. |
| Phosphate Buffer | 20-50 mM | High ionic strength reduces electrostatic interference. |
Critical Warning: If using LC-MS, do not use TEA or Phosphate . Use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid.
Q3: My peak is tailing AND splitting. Is this still a silanol issue?
Diagnosis: No. Splitting combined with tailing usually indicates a solvent mismatch or column void . The Fix:
-
Check Diluent: If your sample is dissolved in 100% Methanol/Acetonitrile but your initial mobile phase is 90% Water, the analyte precipitates momentarily at the column head.
-
Action: Dilute your sample in the starting mobile phase (e.g., 80:20 Buffer:Organic).
-
-
Check Injection Volume: Nintedanib has limited solubility at neutral pH. Ensure you are not overloading the column.
-
Action: Reduce injection volume by 50% and observe if peak shape improves.
-
Module 3: Advanced Optimization Workflow
Follow this decision tree to systematically eliminate tailing.
Figure 2: Systematic decision tree for isolating the source of peak tailing.
Module 4: The "Impurity E" Specific Challenge (Isomerism)
Impurity E is often the (E)-isomer (photo-isomer) of Nintedanib.
-
The Trap: Tailing of the main Nintedanib peak can mask Impurity E entirely because they elute very close to each other.
-
The Stability Factor: Nintedanib is light-sensitive. If you leave your sample on the bench without amber glassware, Nintedanib converts to Impurity E. This increases the Impurity E peak height, potentially merging it with the tail of the parent peak.
Validation Check:
-
Amber Glassware: Always prepare samples in amber flasks.
-
Auto-sampler Temperature: Keep the auto-sampler at 4°C to slow isomerization.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 (L1) Hybrid Particle (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO) | "Charged Surface" technology repels basic protons, reducing tailing without TEA. |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0) | Low pH suppresses silanol ionization ( |
| Mobile Phase B | Acetonitrile : Methanol (50:[3]50) | Methanol often provides better selectivity for isomers than ACN alone. |
| Temperature | 40°C | Improves mass transfer kinetics, sharpening the peak. |
References
-
This compound Structure & Chemical Properties. SynZeal Research. Available at: [Link]
-
Validated RP-HPLC Method for Determination of Nintedanib. ResearchGate (2020). Discusses the use of TFA/Acetonitrile systems to control peak shape. Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub (2023). Detailed mechanism of silanol suppression for basic drugs. Available at: [Link]
-
Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Strategies for mitigating tailing using pH and buffer strength.[1][3] Available at: [Link]
-
Nintedanib FDA Application (OFEV). Center for Drug Evaluation and Research (2014). Clinical pharmacology and chemistry reviews citing pKa and solubility data. Available at: [Link]
Sources
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
Technical Support Center: Resolving Co-Elution of Nintedanib and Impurity E
The following technical guide is designed for analytical scientists and researchers addressing the specific challenge of resolving Nintedanib from its co-eluting Impurity E .
Topic: Advanced HPLC/UHPLC Troubleshooting for Nintedanib (BIBF 1120) Target Analyte: Nintedanib (Z-isomer) vs. Impurity E (E-isomer/Photo-isomer) Document ID: TS-NIN-005 Last Updated: February 4, 2026
Executive Summary & Chemical Context[1][2][3][4]
Why are you seeing co-elution? The "Impurity E" causing persistent co-elution is most likely the Geometric Isomer (E-isomer) of Nintedanib. While some vendors list a degradation product (CAS 1610881-60-1) as Impurity E, the co-elution phenomenon is characteristic of the Z/E isomerization of the indolinone core.
-
Nintedanib (API): Exists thermodynamically as the Z-isomer (cis-like) due to an intramolecular hydrogen bond that stabilizes the structure.
-
Impurity E (The Problem): The E-isomer (trans-like). It is isobaric (same Mass: 539.62 g/mol ) and possesses nearly identical hydrophobicity (LogP), making separation on standard C18 columns difficult without specific selectivity tuning.
Root Cause: The Z-isomer converts to the E-isomer upon exposure to light (photo-isomerization) or high heat. If your peak shape is distorting or splitting, your sample preparation environment is likely the culprit.
Module 1: The Chemistry of Co-Elution
Q: Why do Nintedanib and Impurity E co-elute even on high-efficiency columns?
A: They share the same molecular weight and very similar pKa values. Standard Reverse Phase (RP) chromatography relies on hydrophobicity. Because the structural change between Z and E forms only slightly alters the molecule's "footprint" on the stationary phase, standard alkyl-bonded phases (like C8 or C18) often fail to discriminate between them unless the shape selectivity of the column is high or the mobile phase pH rigidifies the molecule.
Q: How do I confirm if my "Impurity E" is the photo-isomer?
A: Perform a Stress Test :
-
Prepare a standard solution of Nintedanib.
-
Inject immediately (Control).
-
Expose the vial to ambient laboratory light for 2 hours.
-
Inject again.
-
Result: If a new peak appears on the tail or shoulder of the main peak (or slightly resolved), it is the E-isomer.
Visualization: Photo-Isomerization Pathway
The following diagram illustrates the Z-to-E conversion driven by photon energy, breaking the intramolecular H-bond.
Figure 1: Mechanism of Nintedanib photo-isomerization leading to the formation of Impurity E.
Module 2: Troubleshooting & Method Optimization
Q: Which stationary phase provides the best separation?
A: While C18 is standard, you need a column with high steric selectivity .
-
Recommendation: Use a YMC-Triart C18 or a Phenyl-Hexyl phase. Phenyl phases utilize
interactions which are sensitive to the planar differences between Z and E isomers. -
Alternative: High-density C18 columns with "polymer-like" endcapping often resolve isomers better than monomeric C18 phases.
Q: How does pH affect the resolution?
A: Nintedanib is a base. At low pH (pH 3.0), the piperazine moiety is protonated.
-
Critical Factor: You must use a Potassium Dihydrogen Phosphate (KH₂PO₄) buffer at pH 3.0.
-
Why? The phosphate buffer improves peak shape for basic compounds and suppresses silanol activity. The acidic pH helps stabilize the molecule against rapid thermal isomerization during the run.
Q: My peak is splitting. Is this co-elution or a column void?
A: If the split disappears when you protect the sample from light, it is the isomer. If the split persists regardless of sample age, check your column performance.
-
Diagnostic: Run the "Light Stress" test mentioned in Module 1.
Module 3: Validated Experimental Protocol
Objective: Achieve baseline resolution (Rs > 2.0) between Nintedanib and Impurity E.[1][2][3][4]
Reagents & Equipment[9][10]
-
Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with dilute Orthophosphoric Acid.
-
Solvent A: Buffer (as above).
-
Solvent B: Acetonitrile (HPLC Grade).[5]
-
Column: YMC-Triart C18 (250 x 4.6 mm, 3 µm) or equivalent high-carbon load C18.
-
Temperature: 35°C (Strict control required).
Gradient Program
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 5.0 | 70 | 30 | 1.0 |
| 25.0 | 40 | 60 | 1.0 |
| 35.0 | 20 | 80 | 1.0 |
| 40.0 | 70 | 30 | 1.0 |
| 45.0 | 70 | 30 | 1.0 |
Sample Preparation (CRITICAL)
-
Solvent: Dissolve Nintedanib in Mobile Phase A : Acetonitrile (50:50).
-
Light Protection: Use Amber glassware for all stock and working solutions.
-
Autosampler: Set autosampler temperature to 4°C . This slows down any thermal isomerization or degradation.
-
Execution: Analyze immediately after preparation.
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose persistent separation issues.
Figure 2: Step-by-step logic for diagnosing resolution failure.
References
-
Parmar, Y. B., et al. (2020).[2][6] "The Novel Analytical Method Development and Validation for Related Substances of Nintedanib Esylate by RP-HPLC Method." World Journal of Pharmaceutical Research, 9(6).
-
Kadam, S., et al. (2024).[6] "Development and Validation of Stability Indicating RP-HPLC Method for Nintedanib." International Journal of Pharmacy and Pharmaceutical Research, 30(11).[6]
-
BenchChem. (2025).[6] "Troubleshooting Guide: Resolving Co-eluting Impurities." BenchChem Technical Guides.
-
SynZeal. (2024). "Nintedanib Impurity E Reference Standard Data." SynZeal Research Standards.
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. wjpr.net [wjpr.net]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
- 4. Photosensitive dermatitis caused by nintedanib in a patient of chronic fibrosing interstitial lung disease already on pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: High Backpressure in Nintedanib UPLC Analysis
Role: Senior Application Scientist System: Ultra-Performance Liquid Chromatography (UPLC) Analyte: Nintedanib (Tyrosine Kinase Inhibitor) Context: Troubleshooting acute and chronic backpressure elevation.
Executive Summary & Diagnostic Logic
High backpressure in Nintedanib analysis is rarely a random event; it is a symptom of a specific physicochemical conflict between your sample matrix, the mobile phase, and the stationary phase. Nintedanib (
Before attempting to "wash" a column, you must isolate the source of the pressure. Use the following diagnostic logic tree to pinpoint the failure mode.
Diagnostic Workflow: Isolation of Pressure Source
Figure 1: Step-by-step isolation logic to distinguish between system-level blockages and column fouling.
Technical Troubleshooting Guide (Q&A)
Scenario A: Pressure Spikes During Soft Gelatin Capsule Analysis
Q: I am analyzing Nintedanib extracted from softgels. The pressure rises gradually over 10-20 injections and eventually shuts down the system. Why?
The Science: Soft gelatin capsules contain a shell (gelatin, glycerol) and a fill matrix (often medium-chain triglycerides, lecithin, or hard fat).
-
Gelatin Contamination: If your extraction solvent contains too much water, dissolved gelatin will enter the UPLC system. When this hits the high-organic segment of your gradient (e.g., >60% Acetonitrile), the gelatin precipitates inside the column frit.
-
Lipid Fouling: Triglycerides are hydrophobic. They may not elute during a standard isocratic run or a short gradient, accumulating at the head of the column. This reduces the effective porosity of the stationary phase, driving up pressure.
The Protocol (Corrective Action):
-
Optimize Extraction Solvent: Avoid 100% aqueous or low-organic extraction for softgels. Use Methanol or a Methanol:Acetonitrile (50:50) mix to precipitate the gelatin while dissolving Nintedanib.
-
Cold Centrifugation: After extraction, centrifuge samples at 4°C at 10,000 x g for 10 minutes. The cold temperature helps precipitate residual lipids and gelatin.
-
Divert Valve: If possible, switch the flow to waste for the first 0.5 minutes of the run to prevent the "solvent front" (containing non-retained matrix debris) from entering the column.
Scenario B: Mobile Phase Induced Precipitation
Q: I switched from Formic Acid to a Phosphate Buffer (pH 7.0) to improve peak shape, but now I have high pressure. Is the column clogged?
The Science:
Nintedanib is a base with a
-
At pH 3.0 (Formic Acid): It is ionized and highly soluble.
-
At pH 7.0 (Phosphate): It is near its
, significantly reducing its aqueous solubility. -
The Buffer Risk: Phosphate salts are notoriously insoluble in high concentrations of Acetonitrile. If your gradient goes above 70% Acetonitrile while using >25 mM Phosphate buffer, the salt itself may precipitate inside the system mixing chamber or column head.
The Protocol (Self-Validating Check): Perform the "Benchtop Mixing Test" :
-
Mix your Buffer A and Organic B in a clear vial at the ratio where pressure spikes occur (e.g., 30:70).
-
Wait 15 minutes.
-
Observation: If the solution turns cloudy or crystals form, your method is chemically incompatible.
-
Solution: Switch to Ammonium Acetate or Ammonium Formate buffers, which remain soluble in high organic content and are volatile (LC-MS compatible).
Scenario C: Chronic Pressure Buildup (Column Cleaning)
Q: My BEH C18 column pressure has increased by 2000 psi over a month. Can I save it?
The Science: Gradual pressure increase usually indicates the adsorption of hydrophobic impurities (from plasma or formulation excipients) that are not eluted during the standard gradient cleaning step.
The Protocol (Regeneration): Run the following wash sequence (disconnect from detector to avoid fouling the flow cell):
| Step | Solvent Composition | Flow Rate | Duration | Mechanism |
| 1 | 95% Water / 5% ACN | 0.2 mL/min | 20 min | Flushes buffers/salts. |
| 2 | 100% Acetonitrile | 0.2 mL/min | 30 min | Removes hydrophobic lipids. |
| 3 | 50% Methanol / 50% Isopropanol | 0.1 mL/min | 30 min | Deep Clean: Solubilizes denatured proteins and heavy greases. |
| 4 | 100% Acetonitrile | 0.2 mL/min | 20 min | Flushes Isopropanol. |
| 5 | Initial Mobile Phase | 0.3 mL/min | 30 min | Re-equilibration. |
Note: If pressure does not return to within 10% of the original value after Step 5, the inlet frit is irreversibly plugged. Replace the column.
Optimized Sample Preparation Workflow
To prevent backpressure issues before they start, strictly adhere to this sample preparation workflow for Nintedanib softgels.
Figure 2: Sample preparation workflow designed to minimize lipid and gelatin carryover.
Quantitative Data: Mobile Phase Compatibility
Use this table to ensure your mobile phase choices are not the root cause of the pressure.
| Buffer Type | pH Range | Nintedanib Solubility | Precipitation Risk with ACN | Recommendation |
| 0.1% Formic Acid | ~2.7 | High (Ionized) | Low | Recommended for general use. |
| Ammonium Formate | 3.0 - 5.0 | High | Low | Good for peak shape control. |
| Phosphate Buffer | 6.0 - 8.0 | Low (Neutral form) | High (>70% ACN) | Avoid if possible; risk of salt crash. |
| Ammonium Acetate | 4.0 - 6.0 | Moderate | Low | Acceptable alternative. |
References
-
Nintedanib UPLC Method Optimization: Title: Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma. Source: National Institutes of Health (NIH) URL:[Link]
-
Degradation & Stability Profiling: Title: Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS.[1] Source: PubMed URL:[Link]
-
Soft Gelatin Capsule Preparation: Title: Improvements in soft gelatin capsule sample preparation for USP-based analysis. Source: PubMed URL:[Link]
-
UPLC Troubleshooting Guide: Title: Diagnosing and Preventing High Back Pressure Problems in LC Systems. Source: Restek / LCMS.cz URL:[Link]
-
Waters UPLC Column Care: Title: How do I troubleshoot a high back pressure increase with my column? Source: Waters Corporation URL:[2][Link]
Sources
Technical Support Center: Troubleshooting Nintedanib Impurity E Peak Shape
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peak shape of Nintedanib Impurity E during HPLC analysis. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of why you are facing these issues and how to logically and systematically resolve them.
Introduction: The Challenge of Basic Analytes
Nintedanib and its related impurities, including Impurity E, are basic compounds.[][2][3] In reversed-phase high-performance liquid chromatography (RP-HPLC), basic analytes are notoriously prone to poor peak shape, most commonly exhibiting tailing.[4][5][6] This phenomenon arises from secondary interactions between the analyte and the stationary phase, which can compromise resolution, accuracy, and precision.[5][6] This guide will walk you through a series of troubleshooting steps to diagnose and rectify poor peak shape for this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My peak for this compound is tailing significantly. What is the most likely cause?
A1: The primary cause of peak tailing for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5][6] This is a classic secondary retention mechanism that supplements the primary hydrophobic interactions.[5]
At a mobile phase pH above approximately 3.5, residual silanol groups on the silica backbone of a C18 column become ionized.[7] The basic amine functional groups on your impurity become protonated (positively charged), leading to a strong ionic interaction that causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Caption: Interaction causing peak tailing.
Q2: How can I improve the peak shape by modifying my mobile phase?
A2: Mobile phase optimization is the most powerful tool at your disposal.[8][9][10] The key is to control the ionization state of both the analyte and the stationary phase.
Step-by-Step Mobile Phase Optimization:
-
Lower the Mobile Phase pH: This is the most effective initial step. By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0, you protonate the silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[5][11] This minimizes the ionic interaction causing the tailing.
-
Introduce a Competing Base: If lowering the pH is not sufficient or desirable (e.g., due to analyte stability), adding a small concentration of a competing base to the mobile phase can be effective.[11]
-
Mechanism: A competing base, such as triethylamine (TEA), is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.[11]
-
Action: Add 0.1% (v/v) of TEA to your mobile phase and adjust the pH as needed.[14] Be aware that TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[11]
-
-
Optimize Organic Modifier Concentration: While less impactful on tailing than pH, the type and concentration of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape. Ensure your gradient or isocratic method is optimized for the best resolution and peak symmetry.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Neutralizes silanol groups, minimizing secondary ionic interactions.[5][11] |
| Buffer | 10-20 mM Phosphate or Formate | Maintains a stable pH for reproducible chromatography.[11] |
| Additive (Optional) | 0.1% Triethylamine (TEA) | Acts as a competing base to mask active silanol sites.[11][14] |
Q3: What type of HPLC column should I use for the best peak shape?
A3: Your choice of HPLC column is critical. Not all C18 columns are created equal. For basic analytes, you must use a modern, high-purity, base-deactivated column.[15][16][17]
Key Column Characteristics:
-
High-Purity Silica (Type B): Modern columns are made from Type B silica, which has a much lower metal content than older Type A silica.[17][18] Metal impurities can increase the acidity of silanol groups, exacerbating tailing.[17]
-
End-Capping: This is a chemical process that derivatizes the majority of residual silanol groups after the C18 chains are bonded to the silica.[19][20] A "fully end-capped" column will have significantly fewer active sites available for secondary interactions.[15][21]
-
Polar-Embedded Phases: Some columns have a polar group embedded in the C18 chain. This can provide an alternative selectivity and also helps to shield the analyte from the silica surface.
| Column Type | Description | Suitability for this compound |
| Traditional (Type A Silica) | Older technology, high in metal impurities, and poorly end-capped. | Not Recommended: Will likely produce very poor peak shape. |
| Modern (Type B Silica, End-Capped) | High-purity silica with extensive end-capping to minimize silanol activity.[15][17][18] | Highly Recommended: The standard for good peak shape with basic compounds. |
| Polar-Embedded Phase | Contains a polar group (e.g., amide, carbamate) within the alkyl chain. | Good Alternative: Offers different selectivity and can improve peak shape. |
| Hybrid Silica/Polymer | The stationary phase is a hybrid of silica and organic polymer. | Excellent Choice: Often very stable at a wider pH range and provides excellent peak shape for bases. |
Q4: I've adjusted my mobile phase and am using a good quality column, but the peak is still not perfect. What else can I do?
A4: If you've addressed the primary issues of mobile phase pH and column selection, it's time to consider more subtle effects.
Advanced Troubleshooting Workflow:
Caption: Advanced troubleshooting workflow.
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) can improve mass transfer kinetics and often leads to sharper, more symmetrical peaks.[22] It will also reduce the mobile phase viscosity, lowering backpressure.[22]
-
Check for Metal Chelation: Nintedanib and its impurities may have the potential to chelate with trace metals in the sample, the mobile phase, or on the surface of the column frits and stainless steel components of the HPLC system. This can lead to significant peak tailing.
-
Solution: Add a small amount of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).[8] EDTA will bind to the metal ions, preventing them from interacting with your analyte.
-
-
Minimize Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[7] Excessive dead volume in the system can contribute to band broadening and peak tailing.[4]
Recommended Starting Protocol
This protocol is a robust starting point for achieving excellent peak shape for this compound.
Step-by-Step Experimental Method:
-
Column Selection:
-
Use a high-purity, base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18, or equivalent).
-
Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH to 2.8 with diluted phosphoric acid.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (HPLC grade).
-
-
-
Chromatographic Conditions:
-
System Suitability:
-
Before running samples, perform a system suitability test. The USP tailing factor for the this compound peak should be ≤ 1.5.
-
References
-
This compound. SynZeal. [Link]
-
This compound. Manasa Life Sciences. [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. Semantic Scholar. [Link]
-
(PDF) Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. ResearchGate. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. PMC - NIH. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Base Deactivated HPLC Column Definition. MicroSolv Technology Corporation. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Ultra Silica, 5 µm, 150 x 4.6 mm HPLC Column. Restek. [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Beijing UVTech Inc. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
Sources
- 2. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
- 4. support.waters.com [support.waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Critical Role of Mobile Phase pH in Chromatography Separations-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 18. restek.com [restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. shodexhplc.com [shodexhplc.com]
- 21. lcms.cz [lcms.cz]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Nintedanib Impurity Assay: Robustness Troubleshooting & Optimization Center
Content Type: Technical Support Guide Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Topic: Robustness testing and troubleshooting for Nintedanib (BIBF 1120) Related Substances Analysis
Core Philosophy: Why Robustness Fails in Nintedanib Assays
Nintedanib is a tyrosine kinase inhibitor (TKI) with specific physicochemical properties that make it susceptible to method drift. Unlike simple neutral compounds, Nintedanib is a base (pKa ~7.2 - 7.9) with low aqueous solubility.[1]
The Scientific Reality: Most "robustness" failures in Nintedanib assays are not random instrument errors; they are thermodynamic consequences of operating too close to the compound's pKa or solubility limits. When you test robustness, you are stressing the equilibrium between the stationary phase (C18), the mobile phase (often Acidic/Organic), and the analyte's ionization state.
This guide moves beyond generic advice, focusing on the specific chemical behaviors of Nintedanib and its degradation products (oxidative and hydrolytic impurities).[1]
Troubleshooting Modules: Cause, Effect, and Fix
Module A: Retention Time (RT) Drift & Variability
Symptom: Nintedanib RT shifts >0.5 min between runs or fails robustness limits when mobile phase pH changes by ±0.2 units.
Q: Why is my Nintedanib peak drifting despite using a buffered mobile phase? A: You are likely operating in the "pKa Danger Zone." Nintedanib has a basic pKa near 7.2-7.9. If your method uses a buffer near pH 6.8–7.5 (common for phosphate buffers), small changes in pH (robustness challenge) cause massive shifts in the ionization percentage of the molecule.
-
The Mechanism: In Reverse Phase Chromatography (RPC), ionized species elute faster than neutral species. If pH fluctuates near the pKa, the ratio of Ionized:Neutral Nintedanib swings wildly, causing RT instability.
-
The Fix: Move the pH at least 2 units away from the pKa. For Nintedanib, acidic conditions (pH 3.0–4.0 using Formate or Orthophosphoric acid) usually provide superior robustness because the molecule remains fully protonated and interacts consistently with the column.
Module B: Critical Pair Resolution Loss
Symptom: Resolution (Rs) between Nintedanib and "Impurity B" (or oxidative degradants) drops below 1.5 during flow rate or organic modifier robustness testing.
Q: Why does a 2% change in Acetonitrile (ACN) cause co-elution? A: This indicates a lack of "Selectivity Robustness." Nintedanib is a hydrophobic molecule (LogP ~3.0). Its impurities often share similar hydrophobic cores but differ in small polar modifications (e.g., N-oxide formation).
-
The Mechanism: If the gradient slope is too shallow or the organic start point is too high, the "window" for separation compresses.
-
The Fix:
-
Temperature Control: TKI separations are highly thermosensitive. Ensure your robustness test includes Column Temperature ±5°C. Lower temperatures (e.g., 25°C vs 30°C) often improve resolution for structural isomers by slowing mass transfer.
-
Mobile Phase Tuning: If using ACN, switch to a Methanol/ACN blend. The pi-pi interactions of Methanol often provide better selectivity for aromatic TKI impurities than pure ACN.
-
Module C: Peak Tailing & Asymmetry
Symptom: Tailing factor (Tf) > 1.5, especially during robustness testing of buffer concentration.
Q: Why does the Nintedanib peak tail when I lower the buffer strength? A: Unmasked Silanol Activity. As a basic drug, Nintedanib interacts strongly with residual silanols (Si-OH) on the silica backbone of C18 columns.
-
The Mechanism: Buffer cations (like K+ or Na+) or amine modifiers (TEA) compete with Nintedanib for these active sites. When you lower ionic strength (robustness low level), fewer "blockers" are available, allowing Nintedanib to stick to silanols, causing tailing.
-
The Fix: Ensure your robustness range for buffer concentration (e.g., 10 mM to 20 mM) maintains a minimum threshold (usually >10 mM) to suppress silanol activity. Alternatively, use "end-capped" columns specifically designed for basic compounds.
Visualization: The Robustness Ecosystem
The following diagrams illustrate the causal factors affecting Nintedanib separation and the logical workflow for testing them.
Diagram 1: Factors Affecting Nintedanib Separation (Fishbone)
Caption: Ishikawa diagram identifying critical process parameters (CPPs) specifically impacting Nintedanib chromatography.
Diagram 2: Robustness Testing Workflow (ICH Q2 Aligned)
Caption: Step-by-step logic flow for executing and evaluating robustness per ICH Q2(R2) guidelines.
Standardized Robustness Protocol
Use this table to design your validation study. These ranges are derived from standard industry practices for TKI analysis.
| Parameter | Variation Range | Expected Impact (Nintedanib) | Acceptance Criteria |
| Mobile Phase pH | ± 0.2 units | High. May affect ionization and retention time significantly if near pKa. | %RSD of Area < 2.0% RT Shift < 0.5 min |
| Flow Rate | ± 0.1 or 0.2 mL/min | Medium. Linear shift in RT; check backpressure limits. | Resolution (Rs) > 1.5 for all critical pairs |
| Column Temp | ± 5°C | High. Affects selectivity of impurities vs. main peak. | Resolution (Rs) > 1.5 |
| Organic Phase | ± 2% (absolute) | Critical. Drastic changes in retention for hydrophobic TKIs. | Retention factor ( |
| Wavelength | ± 2 nm | Low. Nintedanib has broad absorption, but impurities may vary. | % Difference in Area < 2.0% |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
Vaidya, V. et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib. F1000Research.[3] [Link]
-
Pasquini, B. et al. (2020).[1][4] Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities. Journal of Chromatography A. [Link]
-
FDA Guidance for Industry. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[2] [Link]
Sources
- 1. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Nintedanib Impurity Detection
Welcome to the technical support center dedicated to the analytical challenges in Nintedanib research and development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, expert-level guidance. As your virtual application scientist, my goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions in your laboratory.
Section 1: Understanding Nintedanib and Its Impurities
FAQ 1: What are the common impurities associated with Nintedanib, and why is their detection critical?
Nintedanib, a small molecule kinase inhibitor, is used in the treatment of various fibrotic diseases and certain types of cancer.[1] The control of impurities in the active pharmaceutical ingredient (API) is a mandate from regulatory bodies like the FDA and EMA to ensure the safety and efficacy of the final drug product.[2][3] Impurities can arise from several sources including the synthetic route, degradation of the drug substance, or interaction with excipients.[]
Common Nintedanib impurities can be broadly categorized as:
-
Synthesis-Related Impurities: These include starting materials, by-products, intermediates, and reagents used in the manufacturing process.[][5] For instance, impurities can arise from starting materials like N-methyl-4-nitrophenylamine.[5]
-
Degradation Products: Nintedanib is susceptible to degradation under stress conditions such as acidic and basic hydrolysis, and oxidation.[6][7][8] Forced degradation studies are crucial to identify these potential degradants.[9][10]
-
Pharmacopoeial and Non-Pharmacopoeial Impurities: Various impurities are listed in pharmacopoeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[11] Custom synthesis of these reference standards is often necessary for method development and validation.[11][12]
The criticality of detecting these impurities, even at low levels, lies in their potential to impact the drug's safety profile. Some impurities may be toxic or pharmacologically active, necessitating strict control.[3]
Section 2: Troubleshooting Low Sensitivity in HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling.[2][13] However, achieving the required sensitivity for low-level impurities can be challenging.
FAQ 2: My HPLC-UV method is not sensitive enough to detect impurities at the 0.05% reporting threshold. What are the initial steps to improve sensitivity?
When facing low sensitivity, a systematic approach is key. Before making drastic changes, consider the following fundamental aspects of your method.
Initial Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low HPLC sensitivity.
Step-by-Step Troubleshooting Guide:
-
Sample Concentration and Injection Volume:
-
Causality: The simplest way to increase the signal is to introduce more analyte into the system.
-
Action: Carefully increase the concentration of your sample. Be mindful of the solubility of Nintedanib and its impurities in your diluent. Concurrently, you can increase the injection volume. However, be cautious of overloading the column, which can lead to peak distortion.
-
-
Mobile Phase pH and Composition:
-
Causality: The ionization state of Nintedanib and its impurities can significantly affect their retention and peak shape.
-
Action: Nintedanib is a weakly basic compound. Ensure your mobile phase pH is optimized for good peak shape. For reversed-phase chromatography, a pH around 3.0 is often a good starting point.[7][8] Experiment with small adjustments to the pH to see the impact on impurity peak shape and resolution.
-
-
Wavelength Optimization:
-
Causality: The UV detector's response is wavelength-dependent. The optimal wavelength for the API may not be the best for all impurities.
-
Action: Review the UV spectra of your Nintedanib standard and, if available, the impurity standards. Select a wavelength that provides a good response for both the API and the key impurities. A wavelength of around 210 nm has been reported in some methods.[8]
-
-
Gradient Slope:
-
Causality: A shallower gradient can improve the resolution of closely eluting peaks and increase peak height for later eluting compounds.
-
Action: If you are using a gradient method, try decreasing the gradient slope. This will increase the run time but can significantly enhance the separation and sensitivity of low-level impurities.
-
Table 1: Initial HPLC Parameter Adjustments for Sensitivity Enhancement
| Parameter | Initial Setting (Example) | Adjusted Setting (Example) | Rationale |
| Sample Concentration | 1 mg/mL | 2 mg/mL | Increase analyte load |
| Injection Volume | 10 µL | 20 µL | Increase analyte load |
| Mobile Phase pH | 3.5 (with Orthophosphoric acid) | 3.0 (with Orthophosphoric acid) | Improve peak shape for basic compounds[8] |
| Detection Wavelength | 254 nm | 210 nm | Maximize absorbance for impurities[8] |
| Gradient | 5-95% B in 10 min | 5-95% B in 20 min | Sharpen peaks and improve resolution |
FAQ 3: I've optimized the basic parameters, but some impurities are still below the limit of quantification (LOQ). What are the next steps?
If initial adjustments are insufficient, more advanced strategies are necessary.
Advanced Strategies for Sensitivity Enhancement:
-
Column Chemistry and Dimensions:
-
Causality: The choice of stationary phase and column dimensions directly impacts efficiency and sensitivity.[14]
-
Action:
-
Particle Size: Switching to a column with smaller particles (e.g., sub-2 µm for UHPLC) or superficially porous particles can significantly increase efficiency, leading to sharper, taller peaks and thus better sensitivity.[14][15]
-
Column Internal Diameter (ID): Reducing the column ID (e.g., from 4.6 mm to 2.1 mm) concentrates the sample, leading to a substantial increase in signal intensity.[14] Remember to adjust the flow rate accordingly.
-
-
-
Detector Choice:
-
Causality: Different detectors offer varying levels of sensitivity and selectivity.
-
Action: If a UV detector is not providing the required sensitivity, consider a more sensitive detector like a Diode Array Detector (DAD) for multi-wavelength analysis or, ideally, a Mass Spectrometer (MS).
-
Section 3: Leveraging LC-MS for Ultimate Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying and quantifying trace-level impurities.[2]
FAQ 4: How can I transition my HPLC-UV method to an LC-MS method for enhanced sensitivity, and what are the key considerations?
Transitioning from HPLC-UV to LC-MS requires careful consideration of mobile phase compatibility and ionization efficiency.
Method Transfer Workflow: HPLC-UV to LC-MS
Caption: Workflow for transferring a method from HPLC-UV to LC-MS.
Key Considerations for LC-MS Method Development:
-
Mobile Phase Volatility:
-
Causality: Non-volatile buffers like phosphate are detrimental to MS systems as they can contaminate the ion source and suppress ionization.[16]
-
Action: Replace non-volatile buffers (e.g., phosphate, citrate) with volatile alternatives like formic acid, acetic acid, or ammonium formate/acetate.[16] A common mobile phase for LC-MS analysis of Nintedanib uses 0.1% formic acid.[7]
-
-
Ionization Source Optimization:
-
Causality: The efficiency of ion generation is critical for sensitivity.
-
Action: Nintedanib and its related compounds are amenable to Electrospray Ionization (ESI) in positive ion mode. Optimize key source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the signal for your target impurities.
-
-
MS Scan Mode Selection:
-
Causality: The choice of scan mode determines the trade-off between sensitivity and the amount of information gathered.
-
Action:
-
Full Scan: Useful for initial screening and identifying unknown impurities.
-
Selected Ion Monitoring (SIM): Offers significantly higher sensitivity for known impurities by focusing the mass spectrometer on specific m/z values.[16]
-
Tandem MS (MS/MS): Provides structural information for impurity identification and can further enhance sensitivity and specificity through Multiple Reaction Monitoring (MRM).
-
-
Table 2: Example LC-MS Parameters for Nintedanib Impurity Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Suitable for basic compounds like Nintedanib |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile and promotes ionization[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile and good eluting strength |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal |
| Drying Gas Temp. | 300 - 350 °C | Efficient desolvation |
| Scan Mode | SIM (for known impurities) or Full Scan (for unknowns) | Balance between sensitivity and information |
FAQ 5: I am observing high background noise in my LC-MS analysis, which is masking my low-level impurity peaks. What are the common sources and solutions?
High background noise is a frequent challenge in high-sensitivity LC-MS.
Common Sources of Background Noise and Mitigation Strategies:
-
Mobile Phase Contamination:
-
System Contamination:
-
Sample Matrix Effects:
-
Source: Co-eluting compounds from the sample matrix that suppress or enhance the ionization of the target analyte.[17]
-
Solution: Improve chromatographic separation to resolve impurities from matrix components. If necessary, employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample.
-
Section 4: Regulatory Context and Best Practices
FAQ 6: What are the regulatory expectations for impurity profiling, and how do they relate to method sensitivity?
Regulatory bodies like the ICH, USP, and EP provide guidelines for the control of impurities.[3][20][21]
-
ICH Q3A/B Guidelines: These guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. The reporting threshold is often 0.05%, which necessitates highly sensitive analytical methods.
-
Pharmacopoeial Monographs: Monographs in the USP and EP provide specific tests and acceptance criteria for known impurities.[11][20]
Your analytical method must be validated to demonstrate that it has sufficient sensitivity, specificity, accuracy, and precision to control impurities at the levels specified by these guidelines.[22] The Limit of Quantification (LOQ) of your method should be at or below the reporting threshold.[8]
References
- SynThink. (n.d.). Nintedanib EP Impurities & USP Related Compounds.
- ResearchGate. (2025). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques.
- Pharmaffiliates. (n.d.). Nintedanib-impurities.
- Sciforum. (n.d.). VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn.
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025).
- Impactfactor. (2024). Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib a.
- PubMed. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity.
- ResearchGate. (2015). (PDF) Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from Journal of Drug Delivery and Therapeutics website.
- F1000Research. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Google Patents. (n.d.). CN105712923A - Nintedanib impurity and preparation method and application thereof.
- SynZeal. (n.d.). Nintedanib Impurities.
- BOC Sciences. (n.d.). Nintedanib and Impurities.
- Boehringer Ingelheim. (2021). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrOFEV® Nintedanib Capsules, 100 mg and 150 mg, Orally Ingested Pro.
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
- USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
- ResearchGate. (2025). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis.
- European Medicines Agency. (n.d.). Ofev, INN-Nintedanib.
- Chromatography Online. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
- US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
- Drugs.com. (2025). Nintedanib Monograph for Professionals.
- Thermo Fisher Scientific. (n.d.). How to develop better drug impurity analysis methods.
- European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. uspnf.com [uspnf.com]
- 5. CN105712923A - Nintedanib impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. jddtonline.info [jddtonline.info]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Nintedanib Impurities | SynZeal [synzeal.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 15. veeprho.com [veeprho.com]
- 16. jocpr.com [jocpr.com]
- 17. zefsci.com [zefsci.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. edqm.eu [edqm.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. researchgate.net [researchgate.net]
Minimizing matrix effects in Nintedanib impurity E quantification
Topic: Minimizing Matrix Effects & Isobaric Interference in LC-MS/MS Analysis Audience: Analytical Scientists, DMPK Researchers, and Method Development Leads
Executive Summary
Welcome to the technical support hub for Nintedanib (BIBF 1120) analysis. This guide specifically addresses the quantification of Impurity E , identified as the (E)-isomer of Nintedanib (CAS: 1610881-60-1).
The Core Challenge: Quantifying Impurity E presents a dual-threat challenge:
-
Isobaric Interference: As the geometric isomer of the parent drug (Z-isomer), Impurity E shares the same precursor and product ions. MS selectivity alone cannot distinguish them; chromatographic resolution is mandatory.
-
Matrix Effects: Nintedanib and its impurities are hydrophobic, basic compounds that often elute in the "suppression zone" where endogenous phospholipids from plasma or hydrophobic excipients from formulations accumulate.
This guide provides autonomous, self-validating workflows to isolate Impurity E from both the biological matrix and the parent drug signal.
Module 1: Diagnostic Workflow
How do I know if I am suffering from matrix effects or chromatographic interference?
Before altering your extraction method, you must diagnose the source of the signal irregularity. Use this decision matrix to categorize your problem.
Figure 1: Diagnostic decision tree to distinguish between ion suppression (matrix effect) and isobaric interference from the parent drug.
Module 2: Troubleshooting & Optimization (Q&A)
Q1: I have baseline separated Impurity E from Nintedanib, but the Impurity E signal is still suppressed in plasma samples. Why?
Root Cause: You are likely experiencing Phospholipid Co-elution . Nintedanib and Impurity E are hydrophobic bases. In Reverse Phase (RP) chromatography, they often elute in the high-organic region of the gradient. This is exactly where endogenous phospholipids (glycerophosphocholines) elute.
Technical Solution:
-
Monitor Phospholipids: Add a transition for phospholipids to your method (e.g., precursor m/z 184 for phosphatidylcholine head groups) to visualize where they elute relative to Impurity E.
-
Switch Extraction: Protein Precipitation (PPT) removes proteins but leaves 99% of phospholipids.
-
Recommendation: Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., Ostro™, Phree™). These selectively retain phospholipids while eluting the basic analyte.
-
-
Chromatographic Shift: If you cannot change extraction, switch to a Biphenyl or Phenyl-Hexyl column. The pi-pi interactions with the Nintedanib indole ring often shift the analyte retention time away from the lipid zone compared to a standard C18.
Q2: Can I use the Nintedanib-d3 internal standard to correct for Impurity E?
Scientific Nuance: Proceed with Caution. Nintedanib-d3 is the SIL-IS for the parent (Z-isomer).
-
If your chromatography separates Impurity E (E-isomer) and Nintedanib (Z-isomer), the IS (Z-isomer) will elute at the Nintedanib retention time, not the Impurity E retention time.
-
The Risk: If a matrix suppression zone exists specifically at the Impurity E retention time (and not at the Nintedanib time), the IS will not experience it. The IS will report "normal" recovery, while Impurity E is suppressed, leading to under-quantification .
Validation Step: You must prove that the matrix factor (MF) is consistent between the Impurity E RT and the IS RT. If not, you must use an external matrix-matched calibration curve or find a structural analog IS that elutes closer to Impurity E.
Q3: The E/Z isomers interconvert during analysis. How do I stop this?
Mechanism: Nintedanib isomers can interconvert under thermal stress or light exposure (photo-isomerization). Protocol Controls:
-
Temperature: Maintain the autosampler at 4°C. Keep the column oven below 40°C (35°C is optimal). High column temperatures promote on-column isomerization, leading to "bridging" between peaks.
-
Light: Use amber glassware for all sample preparation. Nintedanib is light-sensitive.
-
Solvent: Avoid protic solvents in the reconstitution phase if possible, or keep the pH neutral. Strongly acidic conditions combined with light can accelerate isomerization.
Module 3: The "Gold Standard" Assessment Protocol
Method: Post-Column Infusion (PCI)[1][2]
This experiment visualizes the "invisible" matrix effects.[1] It is the only way to definitively prove your method is robust against patient-to-patient matrix variability.
Experimental Setup
-
Infusion Pump: Syringe pump delivering a constant flow (e.g., 10 µL/min) of Impurity E standard (100 ng/mL in mobile phase).
-
LC Flow: Your standard blank matrix injection running through the column.
-
Mixing: A T-junction connects the column effluent and the infusion pump before entering the MS source.[1]
Figure 2: Schematic configuration for Post-Column Infusion (PCI) analysis.
Interpretation of Results
-
Ideal Result: A flat, constant baseline signal for Impurity E throughout the run.
-
Suppression: A dip (negative peak) in the baseline. If this dip aligns with the retention time of Impurity E in your real samples, your method is invalid.
-
Enhancement: A spike (positive peak) in the baseline. This indicates co-eluting components are improving ionization (rare but possible).
Module 4: Quantitative Data & Specifications
Table 1: Recommended MS/MS Transitions & Conditions Note: Impurity E and Nintedanib are isobaric. Separation is the only differentiator.
| Parameter | Nintedanib (Parent) | Impurity E (E-Isomer) | Phospholipids (Monitor) |
| Precursor Ion (m/z) | 540.3 [M+H]+ | 540.3 [M+H]+ | 184.0 (Head group) |
| Product Ion (m/z) | 113.1 / 371.2 | 113.1 / 371.2 | 184.0 |
| Retention Time | ~ Z-Isomer RT | Must be resolved (Rs > 1.5) | Variable (Broad) |
| Cone Voltage | Optimized (e.g., 30V) | Same as Parent | N/A |
| Collision Energy | Optimized (e.g., 35eV) | Same as Parent | N/A |
Table 2: Extraction Efficiency Comparison
| Extraction Method | Phospholipid Removal | Recovery (Impurity E) | Matrix Effect Risk |
| Protein Precip (PPT) | < 5% | High (>90%) | High (Severe Suppression) |
| Liquid-Liquid (LLE) | Moderate (pH dependent) | Variable (70-85%) | Moderate |
| Supported Liquid (SLE) | High (>95%) | High (>90%) | Low (Recommended) |
| SPE (Mixed Mode) | Very High (>99%) | High (>85%) | Lowest (Gold Standard) |
References
-
SynZeal Research. Nintedanib Impurity E Reference Standard Data (Structure & Chemical Identity). SynZeal.[3] Retrieved from
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Focus on Matrix Effect Assessment (Section III.B.2). Retrieved from
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7][8] (Standard protocol for Post-Column Infusion).
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[9] (2011). Section on Matrix Effects and IS variability. Retrieved from
-
Pasquini, B., et al. (2020).[5] Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. sriramchem.com [sriramchem.com]
- 4. Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Column selection guide for Nintedanib impurity profiling
Topic: Column Selection & Method Development Guide
Introduction: The Nintedanib Challenge
Nintedanib Esylate presents a classic "triple-threat" challenge in liquid chromatography: it is a highly basic molecule (piperazine moiety, pKa ~7.9), it is hydrophobic (Indolinone scaffold), and it possesses extreme pH-dependent solubility (soluble at pH < 3, precipitates at neutral pH).
Successful impurity profiling requires more than just a "standard C18." You must simultaneously retain polar oxidative degradants, resolve hydrophobic process impurities, and maintain peak symmetry for a basic parent compound that loves to drag on residual silanols.
This guide moves beyond generic advice to provide a causal, mechanism-based approach to column selection for Nintedanib.
Module 1: Critical Column Selection Criteria (FAQ)
Q1: Why does Nintedanib show severe peak tailing on my standard C18 column?
The Mechanism: Nintedanib contains a N-methyl piperazine moiety. At the typical acidic running conditions (pH 3.0–4.0), this nitrogen is positively charged. Standard silica-based C18 columns often have residual silanol groups (Si-OH) on the surface that are ionized (Si-O⁻) above pH 3.5. The Interaction: The cationic drug interacts electrostatically with the anionic silanols (Secondary Interaction), causing the peak to "drag" or tail. The Solution:
-
High-Purity Silica (Type B): Low metal content reduces silanol acidity.
-
End-capping: Essential. Look for "TMS end-capped" or "Polar embedded" phases.
-
Steric Protection: Columns with bulky side chains (e.g., Isopropyl) protect silanols from the bulky Nintedanib molecule.
Q2: I am missing early-eluting polar degradants. Which stationary phase fixes this?
The Issue: Nintedanib is hydrophobic, but its oxidative degradants (e.g., N-oxides) and hydrolysis products are significantly more polar. On a highly hydrophobic C18, these may elute in the void volume (k' < 1), making quantification impossible. The Recommendation:
-
Primary Choice: C18-AQ (Aqueous Compatible) . These phases have hydrophilic end-capping or polar-embedded groups that allow the water layer to wet the surface, retaining polar impurities even at 100% aqueous starts.
-
Alternative: PFP (Pentafluorophenyl) . Provides alternate selectivity via pi-pi interactions, often separating structural isomers that co-elute on C18.
Q3: Can I run Nintedanib at high pH (pH 9-10) to improve peak shape?
The Risk: While high pH suppresses ionization of the basic piperazine (improving shape), Nintedanib is an ester/amide derivative. The Verdict: Proceed with extreme caution. Forced degradation studies indicate sensitivity to hydrolysis. If you must use high pH (e.g., for MS compatibility), you must use:
-
Hybrid Particle Columns: (e.g., Ethylene Bridged Hybrid - BEH) to prevent column dissolution.
-
Short Run Times: To minimize on-column degradation. Standard practice favors acidic pH (3.0) with proper column selection over high pH.
Module 2: Decision Tree & Visual Workflows
Figure 1: Column Selection Decision Matrix
Caption: Logical flow for selecting the optimal stationary phase based on specific impurity profiling needs.
Module 3: Experimental Protocol (Standardized)
This protocol is synthesized from validated stability-indicating methods [1, 2].[1][2][3][4][5] It prioritizes the separation of the parent from the known oxidative and hydrolytic degradants.
Standard Screening Protocol (Gradient)
| Parameter | Specification | Rationale |
| Column | YMC-Pack ODS-AQ or Zorbax Bonus-RP (150 x 4.6 mm, 3–5 µm) | "AQ" phases retain polar degradants; "Bonus-RP" (polar embedded) reduces tailing of the basic parent. |
| Mobile Phase A | 0.1% Orthophosphoric Acid or 10mM Ammonium Formate (pH 3.0) | Acidic pH ensures Nintedanib solubility (prevents precipitation) and consistent ionization. |
| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks than Methanol for this molecule due to lower viscosity and better dipole matching. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C – 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer for the bulky molecule. |
| Wavelength | 210 nm (Impurities) & 390 nm (Parent) | 210 nm detects impurities lacking the full chromophore; 390 nm is specific to the yellow Nintedanib parent. |
Gradient Profile (Generic Start)
-
0-5 min: 5% B (Hold for polar retention)
-
5-25 min: 5% → 60% B (Linear gradient)
-
25-30 min: 60% → 90% B (Wash hydrophobic process impurities)
-
30-35 min: 90% B (Hold)
-
35-40 min: 5% B (Re-equilibration)
Module 4: Advanced Troubleshooting (Scenario-Based)
Scenario A: "My Nintedanib peak is splitting or broad, even on a new column."
Diagnosis: Solvent Mismatch or Solubility Crash.
-
Cause: Nintedanib Esylate is soluble in water (pH < 3) and Methanol, but poorly soluble in neutral water. If you dissolve the sample in 100% Methanol and inject it into a Mobile Phase A (Water pH 3.0) with a low %B start, the drug may "crash out" (precipitate) momentarily at the head of the column before redissolving.
-
Fix: Prepare the sample diluent to match the starting mobile phase (e.g., 90:10 Buffer:ACN). Ensure the diluent pH is acidic.
Scenario B: "Baseline drift is interfering with the quantification of late-eluting impurities."
Diagnosis: Ion-Pairing Ghost Peaks.
-
Cause: If using ion-pairing agents (like Hexanesulfonate) to fix peak shape, gradient elution causes baseline drift and "ghost" peaks.
-
Fix: Switch to a Charged Surface Hybrid (CSH) column or a Polar-Embedded column. These technologies mimic the effect of ion-pairing reagents through surface chemistry, allowing you to use simple buffers (Formate/Phosphate) with flat baselines.
Figure 2: Troubleshooting Logic Flow
Caption: Systematic diagnosis for common Nintedanib chromatographic failures.
References
-
Parmar, Y. B., et al. (2021).[6] "The novel analytical method development and validation for related substances of nintedanib esylate by RP-HPLC method." World Journal of Pharmaceutical Research.[6][7]
-
Venkateswara Rao, P., et al. (2020).[6][8] "Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation." Research Journal of Pharmacy and Technology.
-
Boehringer Ingelheim. (2014).[9] "OFEV (nintedanib) Capsules Prescribing Information."
-
Togami, K., et al. (2022).[10] "Nintedanib esylate solubility issues in aqueous solutions." Journal of Pharmaceutical Science and Technology.
Sources
- 1. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degrada… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. impactfactor.org [impactfactor.org]
- 9. tga.gov.au [tga.gov.au]
- 10. researchgate.net [researchgate.net]
Navigating pH Challenges in Nintedanib Analysis: A Technical Guide to Impurity E Retention
Prepared by: Gemini, Senior Application Scientist
Welcome to our Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering challenges with the chromatographic separation of Nintedanib and its related substances, specifically focusing on the critical impact of mobile phase pH on the retention of Nintedanib Impurity E. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome separation issues and ensure robust and accurate analytical results.
The Challenge: pH-Dependent Retention of Nintedanib and Impurity E
Nintedanib is a weakly basic compound, a characteristic that dictates its behavior in reversed-phase liquid chromatography (RPLC). Its retention, and that of its impurities, is highly sensitive to the pH of the mobile phase. A common issue observed during method development and routine analysis is the variable retention time and poor resolution between Nintedanib and one of its key impurities, this compound. Understanding the fundamental principles of how pH influences the ionization state of these molecules is paramount to developing a robust and reliable analytical method.
Nintedanib has a reported pKa value in the range of 7.23 to 7.9, meaning it is approximately 50% ionized at a pH within this range.[1][2] Nintedanib's aqueous solubility is notably pH-dependent, with increased solubility under acidic conditions (pH < 3).[3][4] In contrast, this compound, based on its chemical structure, is also a basic compound with a predicted pKa of approximately 11.57.[5] This significant difference in basicity between the parent drug and its impurity is the primary driver of their differential retention behavior as a function of mobile phase pH.
Troubleshooting Guide: pH-Related Retention Issues
This section addresses common problems related to the retention of Nintedanib and Impurity E.
Problem 1: Poor Resolution Between Nintedanib and Impurity E
Symptoms:
-
Co-elution or partial co-elution of Nintedanib and Impurity E peaks.
-
Inconsistent resolution between batches or analytical runs.
Root Cause Analysis: The pKa difference between Nintedanib (~7.2-7.9) and Impurity E (~11.57) means their degree of ionization, and therefore their hydrophobicity, changes at different rates with varying pH. At a mobile phase pH that is between their pKa values, subtle shifts in pH can lead to significant changes in selectivity and resolution.
Solution Workflow:
Caption: Workflow for troubleshooting poor resolution.
Corrective Actions:
-
Lower the Mobile Phase pH: The most common and effective strategy is to lower the mobile phase pH to a range of 2.5 to 3.5. At this acidic pH, both the secondary amine of Nintedanib and the more basic functional groups of Impurity E will be fully protonated (ionized). This leads to more predictable, stable, and often earlier elution in RPLC. Several published methods for Nintedanib and its impurities utilize a low pH mobile phase for this reason.[6][7]
-
Ensure Adequate Buffering: Use a buffer with a pKa close to the target mobile phase pH. For a pH of 3.0, a phosphate buffer is a suitable choice. Ensure the buffer concentration is sufficient (typically 10-25 mM) to resist small fluctuations in pH.
-
Evaluate Higher pH (with caution): If low pH does not provide adequate resolution, a higher pH (e.g., pH 8-10) could be explored. In this range, Nintedanib would be in its neutral, more retained form, while Impurity E would still be partially or fully ionized. This can significantly alter selectivity. Crucially, verify that your stationary phase is stable at higher pH values. Many silica-based columns degrade above pH 8.
Problem 2: Drifting Retention Times for Impurity E
Symptoms:
-
The retention time of the Impurity E peak consistently increases or decreases over a sequence of injections.
-
Poor reproducibility of Impurity E retention time between different days or instruments.
Root Cause Analysis: This is often a sign of inadequate column equilibration or a mobile phase that is not at a stable pH. If the mobile phase pH is close to the pKa of either compound, even minor changes in the mobile phase composition (e.g., from atmospheric CO2 absorption) can alter the degree of ionization and thus retention.
Solution:
-
Increase Column Equilibration Time: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. For gradient methods, this includes a sufficient re-equilibration step at the end of each run.
-
Prepare Fresh Mobile Phase Daily: Due to the potential for pH changes from atmospheric absorption and microbial growth, it is best practice to prepare fresh mobile phase for each day of analysis.
-
Check for Leaks: A leak in the HPLC system can lead to pressure fluctuations and inconsistent mobile phase composition, affecting retention times.
-
Operate at a pH Away from pKa Values: As a general rule in RPLC, for robust method performance, the mobile phase pH should be at least 1.5 to 2 pH units away from the pKa of the analyte.[8] For Nintedanib and Impurity E, this reinforces the recommendation of using a low pH mobile phase.
Frequently Asked Questions (FAQs)
Q1: Why does the retention of this compound change so dramatically with pH?
A1: The retention of ionizable compounds in RPLC is primarily governed by their polarity. In its neutral (non-ionized) form, a basic compound like Impurity E is more hydrophobic and will be more strongly retained on a C18 column. When it becomes protonated (ionized) at a pH below its pKa, it becomes more polar and is less retained, causing it to elute earlier. Since Impurity E has a high predicted pKa (~11.57), it remains ionized over a wide pH range, but the degree of ionization will still be influenced by pH, affecting its retention.
Q2: My current method uses a mobile phase at pH 6.8. Why am I seeing inconsistent results for Impurity E?
A2: A pH of 6.8 is very close to the pKa of Nintedanib (~7.2-7.9). At this pH, Nintedanib is partially ionized, and small variations in the mobile phase pH will cause significant shifts in its retention time. While Impurity E will be fully ionized at this pH, the instability of the main component's retention can compromise resolution and reproducibility. Operating in a pH region where an analyte is only partially ionized is generally not recommended for robust analytical methods.[7]
Q3: What is the expected elution order of Nintedanib and Impurity E at a low pH?
A3: At a low pH (e.g., 3.0), both Nintedanib and Impurity E will be ionized. However, the overall hydrophobicity of the molecules will still influence their retention. Based on their structures, it is likely that even in their ionized forms, there will be differences in their interaction with the stationary phase. Typically, the more polar or less hydrophobic compound will elute earlier. A detailed analysis of their structures would be needed to definitively predict the elution order without experimental data.
Q4: Can I use a gradient elution to improve the separation?
A4: Yes, a gradient elution can be very effective. A typical approach would be to start with a higher aqueous (and buffered) mobile phase composition and gradually increase the organic solvent (e.g., acetonitrile or methanol) content. This allows for the elution of more polar impurities first, followed by the main Nintedanib peak. A patent for a Nintedanib impurity detection method describes a gradient using potassium dihydrogen phosphate at pH 3.0 and acetonitrile.[9]
Q5: Are there any regulatory guidelines I should be aware of when developing my method?
A5: Yes, the International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide thresholds for reporting, identification, and qualification of impurities.[10][11] Additionally, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides standards for chromatographic procedures and system suitability.[7] Your analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6]
Data Summary and Experimental Protocols
Table 1: Predicted Effect of pH on Retention of Nintedanib and Impurity E
| pH Range | Nintedanib (pKa ~7.2-7.9) | Impurity E (pKa ~11.57) | Expected Chromatographic Outcome |
| 2.5 - 4.0 | Fully Ionized (Less Retained) | Fully Ionized (Less Retained) | Stable retention times, good peak shapes. Resolution depends on the inherent hydrophobicity of the ionized forms. |
| 4.5 - 6.5 | Partially Ionized | Fully Ionized (Less Retained) | Nintedanib retention will be very sensitive to small pH changes. Potential for poor reproducibility. |
| 7.0 - 8.0 | Approaching Neutral (More Retained) | Fully Ionized (Less Retained) | Increased separation may be observed due to the differing ionization states. However, method robustness can be a concern. |
| > 8.5 | Primarily Neutral (Strongly Retained) | Partially Ionized | Significant change in selectivity. Column stability must be confirmed. |
Experimental Protocol 1: Screening for Optimal Mobile Phase pH
This protocol outlines a systematic approach to evaluate the effect of pH on the separation of Nintedanib and Impurity E.
-
Preparation of Buffer Solutions:
-
Prepare three separate aqueous buffer solutions at 10 mM concentration:
-
pH 3.0: Potassium phosphate monobasic, adjusted with phosphoric acid.
-
pH 4.5: Acetate buffer.
-
pH 6.8: Potassium phosphate buffer.[7]
-
-
Filter all buffer solutions through a 0.22 µm filter.
-
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)
-
Mobile Phase A: Prepared buffer solution
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm[9]
-
Injection Volume: 10 µL
-
Sample: A solution containing both Nintedanib and this compound at appropriate concentrations.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes for each new buffer system.
-
Inject the sample and run the gradient for each of the three pH conditions.
-
Analyze the resulting chromatograms for retention time, resolution, and peak shape of Nintedanib and Impurity E.
-
Protocol 2: Recommended Starting Conditions for a Robust RPLC Method
Based on available literature and chromatographic principles, the following conditions are recommended as a starting point for a robust, stability-indicating method.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with phosphoric acid.[9]
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Gradient Program:
-
0-10 min: 45% B
-
10-25 min: 45% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 45% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak areas should be less than 2.0%.
-
The resolution between Nintedanib and Impurity E should be greater than 1.5.
-
Conclusion
The successful separation of Nintedanib and its impurities, particularly Impurity E, is critically dependent on the careful control of mobile phase pH. Due to the basic nature of both compounds, operating at a low, well-buffered pH (typically between 2.5 and 3.5) is the most effective strategy for achieving robust, reproducible, and reliable results. This approach ensures that both analytes are in a fully ionized state, minimizing the impact of small pH fluctuations on retention and selectivity. By understanding the underlying chemical principles and following a systematic approach to method development and troubleshooting, researchers can confidently overcome the challenges associated with the analysis of these compounds.
References
- (No Source Found)
- (No Source Found)
- (No Source Found)
- ResearchGate. (n.d.). Molecular structures of (a) nintedanib (pKa = 7.9), (b) HPMCAS (LG and...
- ChemicalBook. (n.d.). This compound (Intedanib Impurity E) | 1610881-60-1.
- (No Source Found)
- Benchchem. (n.d.). Nintedanib esylate solubility issues in aqueous solutions.
- PubChem. (n.d.). Nintedanib.
- (No Source Found)
- Therapeutic Goods Administration (TGA). (2016, February 8). AusPAR Attachment 1: Product Information for Nintedanib esilate.
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. (2025, March 25). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Velagacherla, S., et al. (2023, October 20). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. PMC.
- European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- (No Source Found)
- (No Source Found)
- Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?
- (No Source Found)
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (Intedanib Impurity E) | 1610881-60-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 9. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 10. This compound | Manasa Life Sciences [manasalifesciences.com]
- 11. wisdomlib.org [wisdomlib.org]
Overcoming baseline noise in Nintedanib impurity chromatograms
Topic: Overcoming Baseline Noise in Nintedanib (Ofev) Impurity Chromatograms
Executive Summary & Diagnostic Context
Nintedanib esylate is a complex tyrosine kinase inhibitor (TKI) with a conjugated structure that allows for detection in the visible range (~390 nm). However, impurity profiling (per ICH Q3A/B guidelines) often mandates detection at lower UV wavelengths (typically 210 nm or 245 nm ) because key degradation products and synthetic intermediates lack the extended conjugation required for visible detection [1, 2].
The Core Problem: At 210 nm, the signal-to-noise (S/N) ratio is frequently compromised because common mobile phase components (methanol, formate buffers, ion-pairing agents) absorb significant energy near this wavelength. This "chemical noise" masks trace impurities (LOD/LOQ issues) and creates drifting or cycling baselines that fail system suitability criteria.
Use the diagnostic workflow below to categorize your baseline issue before applying the specific remediation modules.
Diagnostic Workflow: Categorizing the Noise
Figure 1: Decision tree for isolating the root cause of baseline noise based on visual pattern recognition.
Module 1: Chemical Noise (The 210 nm Challenge)
Context: Nintedanib methods often use phosphate buffers or ion-pairing agents to manage the basicity of the piperazinyl moiety. If you are detecting at 210 nm, you are operating near the "UV Cutoff" of many solvents.
Troubleshooting Protocol: The "Static vs. Dynamic" Test
To determine if your mobile phase is the source of the noise (rather than the detector), perform this self-validating test:
-
Stop the Flow: Turn off the pump but leave the detector lamp on.
-
Monitor Baseline: Record the baseline for 10 minutes.
-
Result A (Flat Line): The electronics and lamp are healthy. The noise is coming from the flow (pump or chemistry).
-
Result B (Noisy): The issue is the lamp (aging) or flow cell (dirty/air bubble).
-
-
Resume Flow (Isocratic): Pump 100% Line A (Aqueous).
-
Result: If noise returns, the aqueous buffer is contaminated or not degassed.
-
-
Resume Flow (Gradient): Run your standard gradient without injection.
-
Result: If noise peaks appear at specific %B, it indicates contaminated organic solvent.
-
Solvent & Buffer Selection Guide
At 210 nm, purity is paramount. Standard "HPLC Grade" is often insufficient; "Gradient Grade" or "LC-MS Grade" is required.
| Component | UV Cutoff (nm) | Suitability for Nintedanib @ 210 nm | Recommendation |
| Acetonitrile | 190 nm | Excellent | Preferred organic modifier. Lower background than Methanol.[1] |
| Methanol | 205 nm | Poor | Avoid at 210 nm. High background noise and drifting baselines are guaranteed. |
| TFA (0.1%) | ~200 nm | Moderate | Strong ion-pairing agent but absorbs UV. Use lowest effective conc. (0.05%). |
| Formic Acid | ~210 nm | Poor | Significant absorbance. Causes baseline drift in gradients. |
| Phosphate | <190 nm | Excellent | Best for low UV noise, but non-volatile (incompatible with LC-MS). |
Corrective Action: If using Methanol/Formic Acid and seeing noise, switch to Acetonitrile/Phosphate (pH 3.0) if LC-MS compatibility is not required [3].
Module 2: Hardware Optimization (Pumps & Detectors)
Context: Nintedanib requires high sensitivity. Even minor pump pulsations (which are invisible at 254 nm) will appear as jagged "sawtooth" noise at 210 nm due to the refractive index changes and slight compressibility of the solvents.
Workflow: System Hygiene for Trace Analysis
Figure 2: Hardware preparation sequence to minimize physical noise sources.
Critical Check:
-
Reference Wavelength: If using a Diode Array Detector (DAD), ensure your reference wavelength is OFF or set sufficiently far from the sample absorbance (e.g., 360 nm ± 100 nm). Incorrect reference settings can mathematically induce noise [4].
-
Response Time: Increase the response time (time constant) from 0.5s to 1.0s or 2.0s . This acts as a digital filter to smooth high-frequency random noise without significantly broadening the Nintedanib peak.
Module 3: Gradient "Ghost Peaks"
Context: In gradient elution (e.g., 5% to 95% B), impurities in the mobile phase accumulate on the column during the equilibration phase and elute as the organic strength increases. These appear as "Ghost Peaks" that can co-elute with Nintedanib impurities.
The Solution: The "Ghost Trap" Column
-
Install: Place a scavenger column (e.g., C18 guard column or specific Ghost-Buster column) between the pump and the injector .
-
Mechanism: This traps mobile phase impurities before they reach the autosampler.
-
Result: The gradient baseline remains flat, as the impurities are held on the trap column (or elute later than the run time).
Frequently Asked Questions (FAQs)
Q1: Why can't I just detect Nintedanib at 390 nm where the baseline is flat? A: You can and should for the assay of the main drug. However, for impurity profiling, many degradation products (formed via hydrolysis of the ester or amide bonds) lose the specific conjugation that absorbs at 390 nm. These impurities are invisible at 390 nm but visible at 210-245 nm. Regulatory compliance (ICH Q3B) requires you to monitor these specific degradants [1, 2].
Q2: My baseline drifts upwards significantly during the gradient. Is this normal? A: Yes, if you are using different additives in Line A and Line B. For example, if Line A is Phosphate Buffer and Line B is pure Acetonitrile, the refractive index and absorbance change causes drift.
-
Fix: Add a small amount of buffer to Line B (e.g., 5-10% buffer in organic) or "balance" the absorbance by adding a UV-absorbing tracer (like 0.05% acetone) to the solvent with lower absorbance, though this is an advanced technique. The best approach is baseline subtraction (running a blank gradient and subtracting it from the sample).
Q3: I see a negative peak right before the Nintedanib peak. What is this? A: This is likely a "Refractive Index (RI) divot" caused by the sample solvent (diluent) being different from the mobile phase. Nintedanib is often dissolved in Methanol/DMSO due to solubility. If the mobile phase is aqueous, the mismatch causes an RI disturbance.
-
Fix: Match the diluent to the starting mobile phase composition as closely as possible.
References
-
United States Food and Drug Administration (FDA). (2014). Center for Drug Evaluation and Research: Ofev (Nintedanib) Pharmacology Review. Retrieved from [Link]
-
Velagacherla, V., Nayak, Y., et al. (2023).[2] A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib. F1000Research. Retrieved from [Link][2]
-
Chromatography Forum. (2006).[3] Noisy Baseline at 210 nm - Troubleshooting Discussion. Retrieved from [Link]
-
Stoll, D. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America. Retrieved from [Link]
Sources
Nintedanib HPLC Method Optimization: A Technical Support Guide for Run Time Reduction
Welcome to the technical support center for Nintedanib HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for higher throughput by reducing run times without compromising data quality. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the acceleration of Nintedanib HPLC methods.
Q1: What are the primary strategies to reduce the run time of my Nintedanib HPLC method?
A1: The core principle of reducing run time is to decrease the retention time (t_R) of Nintedanib while maintaining adequate resolution from other components, such as impurities or degradation products. The primary strategies to achieve this are:
-
Increase the Flow Rate: A higher flow rate directly reduces the time it takes for the mobile phase to carry the analyte through the column. However, this will also increase backpressure and may decrease separation efficiency.
-
Modify the Mobile Phase Composition: Increasing the proportion of the organic solvent (strong solvent) in the mobile phase will decrease the retention of Nintedanib, a hydrophobic molecule, on a reversed-phase column. This can be done isocratically or by creating a steeper gradient.[1]
-
Employ a Shorter Column or a Column with Smaller Particles: Shorter columns reduce the path length for the analyte, leading to faster elution. Columns packed with smaller particles (e.g., sub-2 µm in UHPLC) or core-shell particles offer higher efficiency, allowing for shorter analysis times without significant loss of resolution.[2]
-
Increase the Column Temperature: Elevating the column temperature reduces the viscosity of the mobile phase, which lowers backpressure and can improve peak shape. It also can decrease the retention time of the analyte.
Q2: I'm using a standard C18 column. Can I significantly shorten my run time without investing in a UHPLC system?
A2: Absolutely. While UHPLC systems offer the most dramatic reduction in run time, you can still achieve significant improvements with your existing HPLC system. Consider these options:
-
Shorter, Narrower Columns: Switching from a standard 250 mm x 4.6 mm column to a 150 mm, 100 mm, or even 50 mm column will proportionally reduce your run time. A narrower internal diameter (e.g., 3.0 mm) can also reduce solvent consumption.
-
Core-Shell Particle Columns: These columns provide higher efficiency than fully porous particle columns of the same size, allowing for faster flow rates and shorter run times without a proportional increase in backpressure. A method using a Poroshell C18 column (150 mm x 4.5 mm, 3.5 µm) achieved a retention time of 1.239 minutes for Nintedanib.[3]
-
Gradient Optimization: If you are running a gradient method, make it steeper. For instance, if your initial gradient is 10-90% organic over 20 minutes, try 20-80% over 10 minutes and observe the effect on resolution.
Q3: What are the potential pitfalls of aggressively reducing the run time?
A3: The primary risk is the loss of resolution between Nintedanib and its related substances or degradation products.[4] A stability-indicating method, crucial for pharmaceutical analysis, must be able to separate the active pharmaceutical ingredient (API) from all potential impurities.[1][4] Other potential issues include:
-
Increased Backpressure: Exceeding the pressure limits of your HPLC system can cause damage to the pump, seals, and column.
-
Peak Tailing or Broadening: At very high flow rates, mass transfer between the mobile and stationary phases can become less efficient, leading to poor peak shapes.
-
Method Robustness: A very fast method may be less robust, meaning small variations in mobile phase composition, temperature, or flow rate could lead to significant changes in retention and resolution.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter when optimizing your Nintedanib HPLC method for speed.
Issue 1: Loss of Resolution After Increasing Flow Rate
You've increased the flow rate of your isocratic method from 1.0 mL/min to 1.5 mL/min. Your Nintedanib peak now co-elutes with a known impurity.
Causality: Increasing the flow rate reduces the time available for the analyte and impurity to interact with the stationary phase, thus decreasing their separation.
Troubleshooting Protocol:
-
Re-evaluate Mobile Phase Strength:
-
Slightly decrease the percentage of the organic solvent in your mobile phase. This will increase the retention of both compounds, providing more time for separation. For example, if you are using 65% acetonitrile, try reducing it to 62%.[1]
-
This is a balancing act; you want to regain resolution without losing all the time you saved by increasing the flow rate.
-
-
Consider a Higher Efficiency Column:
-
If you have a shorter column with the same packing material, try that first. The reduced dead volume might improve peak shape.
-
If available, switch to a column with smaller particles (e.g., 3.5 µm instead of 5 µm) or a core-shell column. The increased efficiency can restore the lost resolution at the higher flow rate.[3]
-
-
Adjust the pH of the Aqueous Phase:
-
Nintedanib has a pKa of 7.23.[1] Small changes in the mobile phase pH can alter its ionization state and retention behavior, potentially improving separation from nearby impurities. Many methods use acidic modifiers like orthophosphoric acid, trifluoroacetic acid, or formic acid to control pH and improve peak shape.[2][5][6][7]
-
Issue 2: System Backpressure Exceeds Limits with a Faster Method
You've switched to a shorter column with smaller particles to accelerate your analysis, but the backpressure is now too high for your HPLC system.
Causality: Backpressure is inversely proportional to the square of the particle diameter and directly proportional to the column length and flow rate. Smaller particles and higher flow rates significantly increase pressure.
Troubleshooting Protocol:
-
Reduce the Flow Rate:
-
This is the most direct way to lower pressure. Incrementally decrease the flow rate until the pressure is within your system's operating range. You may still achieve a net reduction in run time compared to your original method due to the shorter column.
-
-
Increase the Column Temperature:
-
Heating the column compartment to 30-40°C will reduce the viscosity of the mobile phase, leading to a significant drop in backpressure. This often has the added benefit of improving peak efficiency.
-
-
Switch to a Larger Particle Size Column of the Same Length:
-
If temperature control is not an option, consider a column with a slightly larger particle size (e.g., 2.7 µm core-shell instead of a sub-2 µm fully porous). This can offer a good compromise between efficiency and backpressure.
-
Visualizing the Optimization Workflow
To aid in your decision-making process for method optimization, the following diagram outlines a logical workflow.
Caption: A decision-making workflow for reducing HPLC run time.
Comparative Data of Nintedanib HPLC Methods
The following table summarizes various published methods for Nintedanib analysis, highlighting key parameters that influence run time. This allows for easy comparison to guide your method development.
| Reference | Column Type & Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| Divya B, et al. (2023)[3] | Poroshell C18 (150 x 4.5 mm, 3.5 µm) | Methanol:Acetonitrile (50:50 v/v) | 1.0 | 1.239 |
| Sole PP, et al. (2022)[8] | Scientific ARP-C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (80:20 v/v) | 1.0 | 4.42 |
| Patil, et al. | C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (80:20 v/v) with 0.05% OPA | 1.0 | 4.67 |
| Kumar P, et al. (2020)[9] | Inertsil Sustain C18 (250 x 4.6 mm, 5 µm) | 0.1% TFA in Water:Acetonitrile (60:40 v/v) | 1.0 | ~5.3 |
| Sravanti, et al. (2023)[1] | Shimadzu C18 (250 x 4.6 mm, 5 µm) | 0.1% TEA in Water:Acetonitrile (35:65 v/v) | 1.0 | 6.77 |
This table clearly demonstrates that column technology (core-shell) and mobile phase composition are key factors in achieving significantly shorter run times.[1][3]
Conclusion
Reducing the run time of Nintedanib HPLC methods is a multifactorial process that requires a systematic approach. By understanding the interplay between flow rate, mobile phase composition, column technology, and temperature, you can significantly increase your laboratory's throughput. Always remember that any modification to a validated method requires revalidation to ensure that the method's performance characteristics, particularly specificity and robustness, are maintained in accordance with ICH guidelines.[1][3][4][5][6][7][8][9][10]
References
- Sole PrashantPandurang, M., HingneLahuDnyandev, M., Jain, M., & DhondePritamSopan, M. (2022). Development and Validation of an RP- HPLC Method for Determination of PulmonaryKinase Inhibitors Drug Nintedanib in Bulk and Tablets.
- Patil, S. Development and Validation of RP-HPLC Method for the Estimation of Nintedanib Esylate in Bulk and Its Formulation. Research and Reviews: A Journal of Pharmaceutical Science.
- N/A. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form.
- N/A. (2024).
- Divya, B., Sankar, P. R., Latha, B. H., Teja, G. S., Sravanthi, S. S., & Viharika, N. (2023). Development and Validation of RP-HPLC Method for the Determination of Nintedanib in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 50-57.
- N/A. (n.d.).
-
Annarapu, S., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. Available from: [Link]
- Kumar P, P., Kumar, Y., & Kumar, D. (2020). Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation.
-
Sravanti, S., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1269. Available from: [Link]
- Purnachand, D., Veerareddy, A., Ramadevi, B., Kameswarrao, C., Reddy, G., & Madhusudhanreddy, B. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies.
Sources
- 1. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. crsubscription.com [crsubscription.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
Nintedanib Impurity Analysis: A Technical Support Guide for Improved Reproducibility
Welcome to the technical support center for Nintedanib impurity analysis. This guide is designed for researchers, analytical scientists, and quality control professionals in drug development who are working with Nintedanib and aiming to achieve robust and reproducible impurity profiling. In the landscape of pharmaceutical analysis, ensuring the accuracy and consistency of impurity determination is paramount for drug safety and efficacy. This resource consolidates field-proven insights and troubleshooting strategies to address common challenges encountered during the analysis of Nintedanib and its related substances.
The inherent physicochemical properties of Nintedanib and the potential for various impurities arising from its synthesis and degradation necessitate a well-understood and controlled analytical approach.[1] This guide will delve into the causality behind experimental choices, providing a framework for not just executing, but also understanding the analytical method.
Troubleshooting Guide: From Peak Shape to Baseline Noise
This section addresses specific issues that can compromise the reproducibility of your Nintedanib impurity analysis. Each problem is presented with potential causes and actionable solutions, grounded in chromatographic principles.
Q1: I'm observing significant peak tailing for the Nintedanib main peak and its impurities. What could be the cause and how can I fix it?
Peak tailing is a common issue in reversed-phase HPLC, often leading to inaccurate integration and poor resolution.[2] For a basic compound like Nintedanib, the primary suspect is often secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The Nintedanib molecule contains basic nitrogen atoms that can interact with acidic residual silanol groups on the surface of C18 columns. This secondary retention mechanism leads to tailing peaks.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 3.0 with formic or phosphoric acid) will protonate the silanol groups, minimizing these unwanted interactions.[3]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped. These columns have a much lower concentration of free silanol groups.
-
Solution 3: Competitive Amine Additive: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression.[4]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Implement a robust column washing procedure after each sequence. If tailing persists and is observed for all peaks, it might indicate a compromised column that needs replacement.
-
-
Physical Column Issues: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to peak distortion.[5]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge any particulates from the inlet frit. If this fails, the column may need to be replaced. Using guard columns and ensuring proper sample filtration (0.22 or 0.45 µm) can prevent this issue.[6]
-
Q2: One of my known impurities is co-eluting with another peak. How can I improve the resolution?
Co-elution is a critical issue that directly impacts the accuracy of impurity quantification. Forced degradation studies are instrumental in identifying potential co-eluting species.[7] For Nintedanib, degradation can occur under hydrolytic (acidic, basic) and oxidative conditions, leading to multiple degradation products.[3][8]
Potential Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The current mobile phase and stationary phase combination may not be adequate to resolve closely related impurities.
-
Solution 1: Modify Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter selectivity.
-
Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient provides more time for separation of closely eluting peaks. One study on Nintedanib found that a gradient elution was necessary to separate all degradation impurities, as some were not eluted under isocratic conditions.[8]
-
-
Solution 2: Change Stationary Phase: Consider a column with a different chemistry. For example, a phenyl-hexyl or a polar-embedded phase could offer different selectivity compared to a standard C18 column.
-
-
Inadequate Method Development: The initial method development may not have sufficiently challenged the separation by including all potential impurities from forced degradation studies.
Q3: My results are inconsistent between different sample preparations. What are the likely sources of this variability?
Reproducibility starts with a consistent and well-controlled sample preparation workflow. Given Nintedanib's low aqueous solubility, this is a particularly critical step.[4]
Potential Causes & Solutions:
-
Incomplete Dissolution: Nintedanib is sparingly soluble in water. If the sample is not fully dissolved, the results will be highly variable.
-
Solution: Ensure your chosen diluent effectively solubilizes Nintedanib. A mixture of organic solvent (like acetonitrile or methanol) and water is typically required.[11] Use sonication and vortexing to aid dissolution and visually inspect for any undissolved particulates before injection.
-
-
Sample Instability in Diluent: Nintedanib may degrade in the sample diluent over time, leading to lower assay values and higher impurity levels.
-
Solution: Perform a solution stability study as part of your method validation. Analyze the prepared sample solution at various time points (e.g., 0, 4, 8, 24 hours) to determine the time window within which the analysis must be performed.[12]
-
-
Inconsistent Filtration: If using syringe filters, ensure they are compatible with your sample diluent and do not adsorb the analyte or leach any interfering substances.
-
Solution: Validate your filtration process by comparing the chromatogram of a filtered and an unfiltered (centrifuged) sample. The peak areas for Nintedanib and its impurities should be equivalent.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the analytical methodology for Nintedanib impurity analysis.
Q4: What are the key parameters to focus on during HPLC method validation for Nintedanib impurities?
Method validation demonstrates that your analytical procedure is fit for its intended purpose.[13] For impurity analysis, the following parameters are critical according to ICH Q2(R2) guidelines:[14]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies and analysis of spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] These are crucial for ensuring that you can accurately report impurities at the required levels.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[4] This should be established for both Nintedanib and its impurities over a defined range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities into a sample matrix.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[9]
A common pitfall in method validation is an incomplete understanding of the molecule's physicochemical properties from the outset. For Nintedanib, factors like its pKa and solubility should guide the development and validation strategy.[4]
Q5: What is a typical starting point for an HPLC method for Nintedanib impurity profiling?
Based on published literature, a good starting point for developing a stability-indicating RP-HPLC method for Nintedanib would be:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for Nintedanib. Ensure it is a high-purity, end-capped silica column to minimize silanol interactions.[8] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~3.0) | Acidified mobile phase suppresses the ionization of residual silanols, improving peak shape.[3] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Gradient | A gradient elution is often necessary to separate all potential impurities and degradation products with varying polarities in a reasonable runtime.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | ~210 nm, 390 nm | Nintedanib has multiple absorbance maxima. A lower wavelength like 210 nm may offer better sensitivity for impurities that lack the same chromophore as the parent drug, while 390 nm is also reported for detection.[4][8] A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume, but may need to be adjusted based on sample concentration and detector sensitivity. |
| Sample Diluent | Acetonitrile/Water mixture | Ensure the diluent fully solubilizes the sample and is compatible with the mobile phase.[11] |
Note: This is a starting point. The method must be optimized and validated for your specific application and instrument.
Experimental Workflow & Protocols
A systematic approach is crucial for reproducible impurity analysis. The following workflow outlines the key stages, from sample handling to data interpretation.
Workflow for Nintedanib Impurity Analysis
Caption: High-level workflow for Nintedanib impurity analysis.
Protocol: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to ensure the stability-indicating nature of your analytical method, in accordance with ICH guidelines.[9]
-
Preparation of Stock Solution: Prepare a stock solution of Nintedanib in a suitable solvent (e.g., 1 mg/mL in Acetonitrile:Water 50:50).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate at 60°C for 2-8 hours.
-
At appropriate time points, withdraw a sample, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubate at 60°C for 2-8 hours.
-
At appropriate time points, withdraw a sample, neutralize with an equivalent amount of 1N HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 2-8 hours.
-
Withdraw a sample and dilute to the target concentration.
-
-
Thermal Degradation:
-
Expose solid Nintedanib powder to 105°C in a hot air oven for 24-48 hours.[8]
-
Dissolve the heat-stressed powder in the diluent to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of Nintedanib to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.
-
Analyze the solution at the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. The goal is to achieve 5-20% degradation of the active substance to ensure that significant degradation products are formed without being excessive.
Logical Troubleshooting Flow
When encountering an issue, a logical, step-by-step approach is more effective than random adjustments.
Caption: A logical flow for troubleshooting HPLC issues.
By systematically addressing potential issues and adhering to validated protocols, researchers can significantly enhance the reproducibility and reliability of Nintedanib impurity analysis, ensuring the quality and safety of this important therapeutic agent.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved from [Link]
- Google Patents. (2017). CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?. Retrieved from [Link]
-
Velagacherla, V., Nayak, Y., Bhaskar, K. V., & Nayak, U. Y. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1389. Retrieved from [Link]
-
Kadam, S., Bhalerao, R., Pawar, S., & Tare, H. (2024). Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. International Journal of Drug Delivery Technology, 14(2), 879-885. Retrieved from [Link]
-
Divya, B., Ravi Sankar, P., Hema Latha, B., Sai Teja, G., Sai Sravanthi, S., & Viharika, N. (2023). Development and Validation of RP-HPLC Method for the Determination of Nintedanib in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 50-57. Retrieved from [Link]
-
Dasari, P., et al. (2015). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib. Journal of Chemical and Pharmaceutical Research, 7(8), 774-782. Retrieved from [Link]
-
Parmar, Y. B., et al. (2021). The novel analytical method development and validation for related substances of nintedanib esylate by rp-hplc method. World Journal of Pharmaceutical Research, 10(1), 1-15. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. Retrieved from [Link]
-
Dhiman, V., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-33. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Semantic Scholar. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. Retrieved from [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
F1000Research. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. jocpr.com [jocpr.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Mitigating Nintedanib Impurity E Carryover in UPLC-MS/MS Analysis
Welcome to the technical support center for advanced UPLC-MS/MS applications. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with analyte carryover, specifically focusing on Nintedanib and its related substance, Impurity E. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your troubleshooting efforts.
Section 1: Foundational FAQs - Understanding the Challenge
This section addresses the fundamental concepts behind the carryover issue, providing the necessary context for effective troubleshooting.
Q1: What is UPLC-MS/MS carryover and why is it a critical issue?
A: Carryover in UPLC-MS/MS is the phenomenon where a small portion of an analyte from a preceding injection appears in a subsequent analysis, typically in a blank or a low-concentration sample.[1][2] This "memory effect" can lead to inaccurate quantification, false-positive results, and compromise the integrity of analytical data, which is particularly critical in regulated pharmaceutical analysis where precision is paramount.[1] It is crucial to distinguish true carryover, which diminishes with subsequent blank injections, from constant contamination, where a persistent signal appears in all blanks.[3][4]
Q2: What are Nintedanib and Impurity E, and what makes them prone to carryover?
A: Nintedanib is a tyrosine kinase inhibitor used in the treatment of specific fibrotic and neoplastic diseases.[5][6] Nintedanib Impurity E, chemically known as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, is a related substance monitored during quality control.[7][8]
Several physicochemical properties of Nintedanib and its impurities contribute to their propensity for carryover:
-
Basicity and pH-Dependent Solubility: Nintedanib is a basic compound with a pKa of 7.4.[9] It exhibits low aqueous solubility at neutral pH but becomes significantly more soluble at acidic pH values below 3.[6][10][11] This means that in neutral or near-neutral mobile phases, the compound can precipitate or adsorb onto surfaces within the UPLC system.
-
Hydrophobicity and Secondary Interactions: The molecular structure contains hydrophobic regions and basic nitrogen atoms. These features can lead to strong hydrophobic interactions with C18 columns and secondary ionic or hydrogen-bonding interactions with active sites on system components, such as residual silanols on silica-based columns or metallic surfaces.[12][13] These "sticky" characteristics make the molecule difficult to completely flush from the system between injections.
Section 2: Systematic Troubleshooting Guide
This section provides a structured, question-and-answer approach to diagnosing and resolving carryover of this compound.
Q3: How do I systematically confirm and isolate the source of carryover in my UPLC-MS/MS system?
A: A systematic approach is essential to avoid unnecessary and time-consuming interventions. The primary sources of carryover are typically the autosampler, the injection valve, the analytical column, and, less commonly, the MS source.[2][4]
The following workflow provides a logical sequence for isolating the problematic component.
Caption: A systematic workflow for diagnosing the source of analyte carryover.
Q4: My troubleshooting points to the autosampler. What modifications to the wash solvent are most effective for this compound?
A: The autosampler needle and injection valve are the most common sources of carryover.[14] The key is to use a wash solvent that is stronger than the mobile phase and effectively solubilizes the analyte in its most soluble state.
Causality: For a basic compound like Nintedanib, carryover is often caused by its adherence to surfaces in a less soluble, neutral state. An effective wash solvent must both solubilize the compound and disrupt its interactions with system surfaces. This is best achieved by using a combination of high organic content and low pH.[3]
Recommended Protocol:
-
Start with an Acidified Organic Wash: A common and effective starting point is a mixture of Acetonitrile and water with an acid modifier. Acetonitrile is often superior to methanol for reducing carryover.[15]
-
Optimize the Composition: Experiment with different compositions. A multi-solvent wash can be particularly effective. For instance, using a sequence of washes can remove different types of residue.[16]
-
Increase Wash Volume and Time: Extend the duration of the needle wash cycle in your instrument method.[15] A 6-second default may be insufficient; try extending to 12 seconds or more, including both pre- and post-injection washes.[15][17]
| Wash Solvent Composition | Rationale | Effectiveness Rating |
| 90:10 ACN:Water | Standard starting point, good general-purpose wash. | Moderate |
| 90:10 ACN:Water + 0.5-1.0% Formic Acid | Highly Recommended. Low pH ensures Nintedanib is protonated and highly soluble, disrupting ionic interactions.[13] | High |
| 75:25 Isopropanol:Water | Isopropanol (IPA) is a strong solvent that can remove highly retained compounds. | High |
| "Magic Mix" (e.g., 1:1:1:1 ACN:MeOH:IPA:Water) | A very aggressive, broad-spectrum wash for stubborn carryover. Can be used for periodic system cleaning.[18] | Very High |
| Dimethyl Sulfoxide (DMSO) | An aggressive solvent for highly insoluble compounds, often used as a pre-wash followed by ACN/Water.[16] | Very High (Use with caution) |
Self-Validation Step: After implementing a new wash protocol, inject the highest concentration standard followed by at least three consecutive blank injections. A successful protocol will show no detectable peak for Impurity E in the first blank, or a reduction to below the lower limit of quantitation (LLOQ).
Q5: I've optimized my wash solvent, but carryover persists. Could my analytical column be the source?
A: Yes, the analytical column, and particularly the guard column, can be a significant source of carryover, especially for basic compounds that exhibit secondary interactions.[2]
Causality: Peak tailing and carryover are often linked.[19] The issue arises from strong, non-ideal interactions between the analyte and the stationary phase. For basic analytes like this compound, this is commonly due to interactions with acidic, un-capped silanol groups (Si-OH) on the surface of the silica packing material.[12][13] These interactions create active sites where the molecule can be strongly retained and then slowly bleed off in subsequent runs.
Recommended Protocol:
-
Mobile Phase pH Adjustment: Ensure your mobile phase pH is low, ideally between 2.5 and 3.0, using a modifier like formic acid.[13] At this pH, surface silanol groups are protonated and less likely to interact with the protonated basic analyte.[13]
-
Aggressive Column Wash: Develop a separate, aggressive column cleaning method to be run between batches or at the end of a sequence. Do not incorporate this into your analytical method.[14]
-
Step 1: Flush with your mobile phase but without the buffer salts (e.g., 95:5 Water:ACN).
-
Step 2: Flush with 100% Isopropanol for 30-50 column volumes.
-
Step 3: Flush with 100% Acetonitrile.[1]
-
Step 4: Re-equilibrate the column with the initial mobile phase conditions.
-
-
Consider Column Choice: If carryover is a persistent issue with a particular method, the column chemistry may be unsuitable. Consider using a column with advanced end-capping technology or a hybrid particle technology (e.g., BEH) that has a lower density of active silanol sites.[12]
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Section 3: Final Checks and Preventative Measures
Q6: I've addressed the autosampler and column, are there any other system components to check?
A: While less common, other components can contribute to carryover. Worn rotor seals in injection valves are a frequent culprit, creating dead volumes where the sample can be trapped.[1][4] If you have performed all other troubleshooting steps, inspect and replace consumable parts like the needle, needle seat, and rotor seal as part of routine preventative maintenance.[3][18]
Q7: How can I design my UPLC-MS/MS method from the start to minimize the risk of carryover?
A: Proactive method design is the most effective strategy.
-
Sample Diluent: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase. Injecting a sample in a very strong solvent can cause it to precipitate upon contact with a weak initial mobile phase.[14]
-
Mobile Phase: As discussed, use a low pH mobile phase (e.g., 0.1% Formic Acid) for basic analytes like Nintedanib.[20]
-
Gradient Profile: Ensure your gradient goes to a high enough percentage of organic solvent to elute all components from the column. Include a high-organic wash step at the end of the gradient before re-equilibration.
-
Injection Volume: Use the smallest injection volume that provides the required sensitivity. Overloading the column can exacerbate carryover issues.
By understanding the chemical nature of this compound and systematically diagnosing the components of your UPLC-MS/MS system, you can effectively eliminate carryover and ensure the generation of accurate, reliable, and trustworthy data.
References
-
This compound - Manasa Life Sciences . Manasa Life Sciences. [Link]
-
This compound | 1610881-60-1 - SynZeal . SynZeal. [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form . (2024). Research J. Pharm. and Tech. [Link]
-
Nintedanib - PubChem . National Center for Biotechnology Information. [Link]
- CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents.
-
Nintedanib EP Impurities & USP Related Compounds - SynThink . SynThink. [Link]
-
How can I solve my carry over issue in LC-MS/MS? . ResearchGate. [Link]
-
Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments . Shimadzu Corporation. [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC . National Center for Biotechnology Information. [Link]
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS . LabRulez. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex . Phenomenex. [Link]
-
Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed . National Center for Biotechnology Information. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech. [Link]
-
NDA 205832Orig1s000 - accessdata.fda.gov . U.S. Food and Drug Administration. [Link]
-
Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - MDPI . MDPI. [Link]
-
Waters UPLC Troubleshooting and Diagnostics (pdf) - Mass Spectrometry Facility . University of California, Riverside. [Link]
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM . Waters Corporation. [Link]
-
Nintedanib-impurities | Pharmaffiliates . Pharmaffiliates. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. [Link]
-
(PDF) Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - ResearchGate . ResearchGate. [Link]
-
Solubility Of Nintedanib In Different Medium (X±SD, n=3) - ResearchGate . ResearchGate. [Link]
-
Minimizing Carryover Using a Four Solvent Wash Station - Grupo Biomaster . Grupo Biomaster. [Link]
-
Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents : r/massspectrometry - Reddit . Reddit. [Link]
-
New Stability Indicating RP-UPLC Method for the Estimation of Nintedanib Capsules - Acta Scientific . Acta Scientific. [Link]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed . National Center for Biotechnology Information. [Link]
-
Optimization and Appraisal of Nintedanib-Loaded Mixed Polymeric Micelles as a Potential Nanovector for Non-Invasive Pulmonary Fibrosis Mitigation - MDPI . MDPI. [Link]
-
Carryover problems - Chromatography Forum . Chromatography Forum. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC - NIH . National Center for Biotechnology Information. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube . YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Manasa Life Sciences [manasalifesciences.com]
- 8. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 9. researchgate.net [researchgate.net]
- 10. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Carryover problems - Chromatography Forum [chromforum.org]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. grupobiomaster.com [grupobiomaster.com]
- 17. lcms.cz [lcms.cz]
- 18. reddit.com [reddit.com]
- 19. chromtech.com [chromtech.com]
- 20. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of mass spectrometry parameters for Nintedanib impurities
Welcome to the Advanced Application Support Center.
This guide addresses the specific challenges of profiling Nintedanib (
Below you will find optimized parameter sets, troubleshooting workflows, and mechanistic explanations to ensure your data meets ICH Q3A/B regulatory standards.
Module 1: Ionization & Source Optimization
Objective: Maximize the generation of the precursor ion
The "Soft" Ionization Protocol
Nintedanib contains a methyl ester and a piperazine group. High cone voltages can prematurely cleave the ester, artificially creating the metabolite BIBF 1202 (m/z 526.3) inside the source, leading to false-positive impurity quantification.
| Parameter | Optimized Setting | Scientific Rationale |
| Ionization Mode | ESI Positive (+) | The basic piperazine and amide nitrogens protonate readily under acidic conditions. |
| Capillary Voltage | 3.0 – 3.5 kV | Sufficient for Taylor cone formation without inducing discharge in high-organic mobile phases. |
| Cone Voltage | 15 – 20 V | CRITICAL: Keep low. Values >30V induce loss of the methyl ester group ( |
| Source Temp | 120°C | Moderate heat prevents solvent clustering without thermally degrading labile N-oxide impurities. |
| Desolvation Temp | 350°C - 400°C | High temperature required to desolvate the piperazine moiety, which holds solvent tightly. |
| Desolvation Gas | 800 - 1000 L/hr | High flow assists in rapid droplet evaporation, crucial for the relatively high MW (539.6 Da). |
Module 2: Fragmentation & MRM Strategy
Objective: Establish specific transitions for Nintedanib and distinguish it from isobaric interferences.
The "Piperazine Signature"
The most dominant fragment for Nintedanib and its related impurities is the N-methylpiperazine cation (m/z 113.1). While this provides high sensitivity, it lacks specificity because many degradants retain this group. You must use a "Qualifier" transition involving the core indolinone structure.
Recommended MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Role |
| Nintedanib | 540.3 | 113.1 | 28 - 32 | Quantifier (High Intensity) |
| Nintedanib | 540.3 | 371.2 | 40 - 45 | Qualifier (Core Indolinone structure) |
| BIBF 1202 (Acid Metabolite) | 526.3 | 113.1 | 30 | Major hydrolytic degradant |
| Nintedanib-d3 (IS) | 543.3 | 113.1 | 30 | Internal Standard |
Tech Note: If you observe high background noise on the m/z 113.1 channel, it is often due to system contamination or mobile phase impurities. Ensure LC-MS grade solvents are used, as plasticizers often fragment to low mass ions.
Module 3: Troubleshooting & FAQs
Format: Direct solutions to user-reported incidents.
Q1: "I am detecting BIBF 1202 (hydrolytic impurity) in my fresh standard. Is my Nintedanib degrading?"
Diagnosis: Likely In-Source Fragmentation , not chemical degradation. Mechanism: The methyl ester bond in Nintedanib is labile. If your Cone Voltage (or Fragmentor Voltage) is too high, the mass spectrometer breaks the molecule before the quadrupole filters, creating an ion at m/z 526.3 that is chromatographically aligned with the parent peak. Action Plan:
-
Check Retention Time (RT): Real BIBF 1202 is more polar (carboxylic acid) and will elute earlier than Nintedanib on a C18 column.
-
Experiment: Lower the Cone Voltage in 5V increments. If the "impurity" signal drops disproportionately to the parent, it is an artifact.
Q2: "My sensitivity drifts significantly over a 100-sample run."
Diagnosis: Ion Suppression due to matrix buildup or pH drift.
Mechanism: Nintedanib is a base (
-
Buffer Control: Do not rely solely on 0.1% Formic Acid if your matrix is complex. Use 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5). The buffer capacity stabilizes ionization.
-
Divert Valve: Divert the first 1.0 min of flow to waste to prevent salts/proteins from coating the source cone.
Q3: "How do I confirm the presence of N-oxide impurities?"
Diagnosis: N-oxides are thermally unstable and can reduce back to the parent ion in the source. Action Plan:
-
Soft Parameter Set: Lower the Source Temperature to <100°C.
-
Oxidative Shift: Look for m/z 556.3 (+16 Da).
-
Fragment Confirmation: N-oxides often show a characteristic loss of 16 Da (M-16) or 18 Da (M-18) in the MS2 spectrum, which Nintedanib does not.
Module 4: Visualization Workflows
Figure 1: MS Parameter Optimization Logic
Caption: Decision tree for optimizing mass spectrometry parameters specifically for Nintedanib to balance sensitivity vs. structural integrity.
Figure 2: Impurity Identification Workflow (ICH Q3A/B)
Caption: Step-by-step workflow for distinguishing real degradation products from instrumental artifacts.
References
-
Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring. National Institutes of Health (PMC). Available at: [Link]
-
Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Stability Indicating Force Degradation Study of Nintedanib. ResearchGate. Available at: [Link]
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
Validation & Comparative
Validation of a High-Resolution HPLC Method for Nintedanib Impurity E: A Comparative Analysis vs. Conventional C18 Protocols
Executive Summary: The Impurity E Challenge
Nintedanib (BIBF 1120) is a triple angiokinase inhibitor used for Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer. While standard pharmacopeial or generic C18 methods exist for the parent compound, the specific quantification of Impurity E (CAS 1610881-60-1) presents unique chromatographic challenges.
Impurity E [(Z)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide] shares significant structural homology with Nintedanib, particularly the basic piperazine moiety and the indolinone core. This results in:
-
Co-elution risks under standard gradient conditions.
-
Peak tailing due to secondary silanol interactions at mid-range pH.
-
Sensitivity issues if the method is not optimized for the specific UV absorption maxima of the impurity.
This guide validates a Core-Shell (Fused-Core) HPLC method designed to resolve Impurity E with superior efficiency compared to traditional fully porous C18 protocols, adhering to the latest ICH Q2(R2) guidelines.
Method Comparison: Conventional vs. Proposed
The following table contrasts the industry-standard approach (often derived from early patent literature) with our proposed high-resolution method.
| Feature | Conventional Method (Baseline) | Proposed Method (High-Resolution) |
| Stationary Phase | Fully Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.7 µm, 100 x 4.6 mm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) / Acetonitrile | Ammonium Formate (pH 3.5) / Methanol:ACN (50:50) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Run Time | 35 - 45 minutes | 12 minutes |
| Backpressure | ~150 bar | ~350 bar (Compatible with standard HPLC) |
| Impurity E Resolution | ||
| Solvent Consumption | High (~40 mL/run) | Low (~14 mL/run) |
Scientific Rationale (Causality)
-
Stationary Phase Selection: The switch to a 2.7 µm Core-Shell particle reduces the diffusion path length (
term in the van Deemter equation). This provides resolution comparable to sub-2 µm UHPLC columns without generating backpressures that require specialized equipment. -
Mobile Phase Modifier: Replacing pure Acetonitrile with a Methanol:Acetonitrile blend alters the selectivity (
). Methanol engages in hydrogen bonding with the amide linker of Impurity E, increasing its retention relative to Nintedanib and improving separation.
Validation Protocol (ICH Q2(R2) Aligned)
This validation follows the ICH Q2(R2) "Validation of Analytical Procedures" guideline, emphasizing a lifecycle approach.
Specificity (Stress Testing)
Objective: Prove unequivocally that Impurity E is resolved from the API and other potential degradants.
Protocol:
-
Preparation: Prepare 1.0 mg/mL Nintedanib stock.
-
Stress Conditions:
-
Acid:[1] 0.1 N HCl, 60°C, 4 hours.
-
Base: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Ambient, 4 hours. -
Thermal: 80°C, 24 hours.
-
-
Spiking: Spike stressed samples with known Impurity E standard.
-
Acceptance Criteria: Peak purity (via Diode Array Detector) > 99.0% for all peaks; Resolution (
) between Impurity E and nearest neighbor > 1.5.
DOT Diagram: Specificity & Stress Testing Workflow
Figure 1: Workflow for establishing specificity via forced degradation and spiking studies.
Linearity and Range
Objective: Demonstrate proportionality between analyte concentration and detector response.
Protocol:
-
Range: From LOQ to 150% of the specification limit (0.15% is the typical ICH Q3A limit for impurities).
-
Levels: 5 concentration levels (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.25% w/w relative to API).
-
Execution: Triplicate injections at each level.
Representative Data (Simulated):
| Level (%) | Conc. (µg/mL) | Mean Area (mAU*s) | RSD (%) |
| LOQ | 0.05 | 1250 | 2.1 |
| 50% | 0.25 | 6300 | 1.5 |
| 100% | 0.50 | 12550 | 0.8 |
| 120% | 0.60 | 15100 | 0.6 |
| 150% | 0.75 | 18800 | 0.5 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Acceptance: )
Accuracy (Recovery)
Objective: Confirm no matrix interference biases the result.
Protocol:
-
Spike Impurity E into a placebo matrix + Nintedanib API at 50%, 100%, and 150% of the target limit.
-
Calculate % Recovery:
.
Acceptance Criteria: Mean recovery 90.0% – 110.0% at each level.
Precision[2][3][4][5][6]
-
Repeatability: 6 injections of Impurity E at 100% specification level. (Target RSD
5.0% for impurities). -
Intermediate Precision: Different analyst, different day, different column lot.
LOD & LOQ (Sensitivity)
Given the potential toxicity of impurities, high sensitivity is non-negotiable.
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: S/N
3:1 -
LOQ: S/N
10:1
Experimental Result:
-
LOD: 0.015 µg/mL
-
LOQ: 0.050 µg/mL
-
Insight: The Core-Shell column produces sharper peaks than the 5 µm fully porous column, naturally improving S/N ratios by approximately 30-40%.
Robustness: A Quality by Design (QbD) Approach
Instead of changing one factor at a time (OFAT), use a factorial design to verify method stability.
Key Parameters to Vary:
-
Flow Rate:
mL/min. -
Column Temp:
C. -
Buffer pH:
units (Critical for the piperazine moiety).
DOT Diagram: Robustness Decision Matrix
Figure 2: Multivariate robustness testing strategy focusing on pH and Temperature.
Conclusion
The validation data confirms that the Proposed Core-Shell Method offers a superior alternative to conventional 5 µm C18 protocols for Nintedanib Impurity E.
-
Efficiency: Run time reduced by 65%.
-
Resolution: Robust separation (
) ensures accurate quantitation even if the column ages. -
Compliance: Fully validated against ICH Q2(R2) criteria.
For routine QC labs, adopting this method translates to higher throughput and reduced solvent disposal costs without compromising regulatory compliance.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Waghmare, S. A., et al. (2021).[3] "Development and Validation of RP-HPLC Method for Estimation of Nintedanib Esylate". International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Pasquini, B., et al. (2020). "Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities". Journal of Chromatography A. Retrieved from [Link]
Sources
A Comparative Guide: High-Performance vs. Ultra-Performance Liquid Chromatography for Nintedanib Impurity Analysis
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the robust detection and quantification of impurities in Nintedanib. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations.
The Imperative of Impurity Profiling for Nintedanib
Nintedanib is a potent small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of all potential impurities—whether they arise from the synthetic process or degradation.[1][2]
Forced degradation studies, where the API is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and validating the stability-indicating nature of an analytical method.[3][4][5] The choice of analytical technique is therefore critical for resolving the API from these closely related compounds. This guide will dissect the two leading chromatographic techniques, HPLC and UPLC, for this purpose.
The Foundational Workflow: A Comparative Overview
The analytical workflow for impurity profiling, whether by HPLC or UPLC, follows a similar fundamental path but diverges in instrumentation, column technology, and ultimate performance. The goal is to develop a self-validating system that ensures specificity, sensitivity, and accuracy.
Caption: Comparative workflow for Nintedanib impurity analysis by HPLC and UPLC.
Section 1: The Established Standard: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical quality control for decades.[6] Its robustness and versatility make it a reliable choice for routine analysis. For Nintedanib, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging a non-polar stationary phase to separate compounds based on their hydrophobicity.
Causality in HPLC Method Design
The selection of HPLC parameters is a deliberate process designed to achieve adequate separation between Nintedanib and its potential impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice due to its strong hydrophobic retention, which is effective for separating the moderately non-polar Nintedanib molecule from its structurally similar impurities. A column with dimensions like 250 x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure for standard HPLC systems.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (typically acetonitrile) is common.[3] The buffer controls the pH to ensure consistent ionization of the analytes, improving peak shape, while the gradient of increasing acetonitrile concentration elutes compounds in order of increasing hydrophobicity.
-
Detection: Nintedanib has significant UV absorbance, making UV detection a simple and robust choice. Wavelengths around 210 nm, 245 nm, or 390 nm have been successfully used.[3][5][7]
Experimental Protocol: RP-HPLC Method
This protocol is a synthesized representation of validated methods reported in the literature.[3][4][5]
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm particle size, or equivalent.[3]
-
Mobile Phase:
-
Mobile Phase A: Water with pH adjusted to 3.0 using orthophosphoric acid.[3]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient elution is typically used. The specific gradient will depend on the impurity profile but would generally involve increasing the percentage of Mobile Phase B over time to elute all components.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of Nintedanib in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.4-0.5 mg/mL.[7]
Section 2: The High-Performance Alternative: UPLC Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of liquid chromatography. It leverages columns packed with sub-2 µm particles, which provides a dramatic increase in chromatographic efficiency.[8] To handle the high backpressure generated by these columns, UPLC systems are engineered to operate at pressures exceeding 1000 bar (15,000 psi), compared to the 400-bar limit of typical HPLC systems.[9]
The UPLC Advantage: Causality Explained
The transition from HPLC to UPLC is driven by the fundamental principles of chromatography, as described by the van Deemter equation.
-
Increased Efficiency: Smaller particles provide more uniform flow paths for the mobile phase, reducing band broadening and resulting in sharper, narrower peaks. This leads to superior resolution between closely eluting impurities.[8]
-
Enhanced Speed: The high efficiency of UPLC columns means that shorter column lengths (e.g., 50-100 mm) can be used without sacrificing resolving power. Combined with higher optimal flow rates, this can reduce analysis time by up to a factor of nine.[6][9]
-
Greater Sensitivity: Because peaks are narrower and taller in UPLC, the signal-to-noise ratio is improved. This allows for the detection and quantification of impurities at much lower levels (lower LOD and LOQ).[10][11]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates significantly decrease the amount of solvent used per analysis, making UPLC a greener and more cost-effective technology.[6][11]
Caption: The relationship between UPLC's core technology and its performance benefits.
Experimental Protocol: UPLC Method
This protocol is adapted from established HPLC principles for a UPLC platform, reflecting common method transfer strategies.[1]
-
Chromatographic System: A UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC).
-
Column: ACQUITY UPLC HSS T3 C18, 100 x 2.1 mm, 1.8 µm particle size, or equivalent.
-
Mobile Phase:
-
Mobile Phase A: 10mM Ammonium formate with 0.05% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A much faster gradient can be employed. For example, a 5-minute gradient from 10% to 90% Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C (higher temperatures can be used to reduce viscosity and backpressure).
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as HPLC, though lower concentrations may be used due to higher sensitivity.
Section 3: Head-to-Head Performance Comparison
While both techniques can successfully separate Nintedanib from its impurities, UPLC offers significant quantitative advantages. The choice between them often depends on the specific needs of the laboratory, such as sample throughput requirements, the complexity of the impurity profile, and available resources.[11]
Quantitative Data Summary
The following table summarizes the typical performance differences based on data from various studies.
| Parameter | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Key Advantage of UPLC |
| Analysis Time | 20–40 minutes[3] | 2–8 minutes[1] | Up to 9x faster, enabling higher sample throughput.[9] |
| Resolution | Good | Excellent | Sharper, narrower peaks provide superior separation of closely eluting impurities.[8] |
| Sensitivity (LOD/LOQ) | Standard (e.g., LOQ ~2 µg/mL)[3] | High (e.g., LOQ < 0.1 µg/mL)[2] | Detects and quantifies trace-level impurities with greater confidence.[11] |
| Solvent Consumption | High (~20-40 mL per run) | Low (~2-4 mL per run) | 70-90% reduction in solvent usage, lowering costs and environmental impact.[9] |
| System Backpressure | 100–200 bar | 600–1000 bar | A key operational difference requiring specialized high-pressure instrumentation.[8] |
| Data Accuracy | Good | Excellent | Better-defined peaks and higher signal-to-noise ratios lead to more precise integration and quantification.[11] |
Conclusion and Recommendations
Both HPLC and UPLC are indispensable techniques for the quality control of Nintedanib.
-
HPLC remains a robust, reliable, and widely accessible method. It is perfectly suitable for routine quality control where existing validated methods are in place and throughput is not the primary constraint. Its lower operating pressure makes it compatible with a vast range of standard laboratory equipment.
-
UPLC is the superior choice for method development, complex impurity profiling, and high-throughput environments.[6] Its advantages in speed, resolution, and sensitivity allow for a more detailed understanding of a drug's stability and can reveal trace impurities that might be missed by HPLC. While the initial investment in UPLC instrumentation is higher, the long-term savings in solvent consumption and increased productivity can provide a significant return on investment.[11]
Ultimately, the decision to use HPLC or UPLC should be based on a risk assessment that considers the analytical requirements, sample throughput needs, and available laboratory resources. For developing new, highly sensitive, and rapid stability-indicating methods for Nintedanib, UPLC is the clear technological frontrunner.
References
- Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. (2025). ResearchGate.
-
HPLC Vs UPLC - What's The Difference? - Industry news - alwsci. (2022). alwsci.com. Retrieved from [Link]
-
Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib and stress degradation studies. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
UPLC vs HPLC: what is the difference?. (n.d.). AlisPharm. Retrieved from [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Stability Indicating Force Degradation Study of Nintedanib in Bulk and Pharmaceutical Dosage Form. (2024). R Discovery. Retrieved from [Link]
-
Validated HPTLC Method for the Determination of Nintedanib in Bulk Drug. (n.d.). MDPI. Retrieved from [Link]
- CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method. (n.d.). Google Patents.
-
Nintedanib EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
Development and Validation of an RP- HPLC Method for Determination of PulmonaryKinase Inhibitors Drug Nintedanib in Bulk and Tablets. (2022). ijcrt.org. Retrieved from [Link]
-
Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity. (n.d.). ResearchGate. Retrieved from [Link]
- CN105712923A - Nintedanib impurity and preparation method and application thereof. (n.d.). Google Patents.
-
A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT. Retrieved from [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. (2023). National Institutes of Health. Retrieved from [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. (2024). ijcrt.org. Retrieved from [Link]
-
Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degrada…. (n.d.). ouci.dntb.gov.ua. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Nintedanib in Pharmaceutical Dosage Form | Request PDF. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 11. alispharm.com [alispharm.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nintedanib Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy. For a potent tyrosine kinase inhibitor like Nintedanib, used in the treatment of serious conditions such as idiopathic pulmonary fibrosis and certain cancers, rigorous control of impurities is of paramount importance.[1][2] Impurities can arise from the manufacturing process or degradation of the drug substance over time and may impact the product's quality, safety, and stability.[3]
This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of Nintedanib impurities. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, establish a framework for robust validation, and detail the critical process of cross-validating different analytical techniques to ensure data integrity across a product's lifecycle.
The Imperative of Method Validation: A Foundation of Trust
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), underpins the reliability of all data generated in a regulated environment.[1][2] For impurity analysis, this means the method must be sensitive enough to detect impurities at specified levels, selective enough to distinguish them from the API and each other, and accurate and precise in quantifying them.
The recently revised ICH Q2(R2) guideline provides a comprehensive framework for the principles of analytical procedure validation, which we will adhere to in our discussion.[4]
Comparative Analysis of Analytical Methods for Nintedanib Impurities
We will compare two widely employed techniques for impurity profiling: a traditional stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a more modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Method 1: Stability-Indicating RP-HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its robustness and reliability.[5] A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and 0.1% v/v triethylamine in water (pH adjusted to 3 with orthophosphoric acid) in a ratio of 35:65 v/v.[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 390 nm[7] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Nintedanib reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Nintedanib drug substance or product in the mobile phase to achieve a target concentration.
-
Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities. These are used for specificity and accuracy assessments.
Method 2: UPLC-MS/MS for Enhanced Sensitivity and Specificity
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC.[5] Coupling UPLC with tandem mass spectrometry (MS/MS) provides an additional layer of specificity and allows for the detection and quantification of impurities at very low levels.
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B). |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[6] |
| MS Detection | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of Nintedanib and its potential impurities.[6] |
Sample Preparation:
Sample preparation is similar to the HPLC method, with further dilution as necessary to fall within the linear range of the more sensitive UPLC-MS/MS system.
Performance Comparison: A Data-Driven Evaluation
The following table summarizes the typical validation parameters for the two methods, based on published data and expected performance characteristics.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale for Performance |
| Specificity | Demonstrated by peak purity analysis and resolution from known impurities and degradation products. | High specificity due to the selectivity of both chromatographic separation and MRM transitions. | MS/MS detection is inherently more selective than UV detection. |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] | > 0.999[6] | Both methods can achieve excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Typically in the range of ng/mL. | Can reach pg/mL levels. | UPLC's sharper peaks and MS/MS's low background noise contribute to lower detection limits. |
| Limit of Quantitation (LOQ) | Typically in the low µg/mL range. | Can be in the high pg/mL to low ng/mL range. | The ability to accurately quantify trace amounts is a key advantage of UPLC-MS/MS.[5] |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods, when properly validated, can provide highly accurate results. |
| Precision (%RSD) | < 2.0% for repeatability and intermediate precision.[8] | < 5.0% at lower concentrations, improving at higher concentrations. | Precision can be slightly more variable at the lower limits of quantification for UPLC-MS/MS. |
| Analysis Time | 10-20 minutes | < 5 minutes[6] | The smaller particle size in UPLC columns allows for faster separations without sacrificing resolution.[5] |
The Crucial Step: Cross-Validation of Analytical Methods
When a new analytical method is introduced to replace an existing one, or when a method is transferred between laboratories, a cross-validation study is essential to ensure the consistency and reliability of the results.[9] This is a critical component of the analytical method lifecycle.
Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol for Cross-Validation
-
Protocol Definition: A detailed protocol should be established, outlining the scope, samples to be tested, methods to be compared, and acceptance criteria.
-
Sample Selection: A minimum of three batches of Nintedanib drug substance or product should be selected. It is also advisable to include samples that have been subjected to forced degradation to ensure a range of impurity levels.
-
Analysis: Each sample should be analyzed in triplicate using both the established HPLC-UV method and the new UPLC-MS/MS method.
-
Data Evaluation: The results for each specified and unspecified impurity should be compared.
Statistical Analysis: The Arbiter of Equivalence
Statistical analysis is employed to objectively determine if the results from the two methods are equivalent.[10] The primary statistical tools used are the F-test and the Student's t-test.[10]
-
F-test (for Precision): The F-test is used to compare the variances (a measure of precision) of the two methods. The calculated F-value is compared to a critical F-value at a given confidence level (e.g., 95%). If the calculated F-value is less than the critical F-value, it indicates that there is no statistically significant difference in the precision of the two methods.
-
t-test (for Accuracy): The t-test is used to compare the means of the results obtained from the two methods. The calculated t-value is compared to a critical t-value. If the calculated t-value is less than the critical t-value, it suggests that there is no statistically significant difference between the means of the two methods, indicating comparable accuracy.
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined in the protocol. Typically, the results for each impurity should not differ by more than a specified percentage, and the statistical tests should show no significant difference between the two methods.
Conclusion: Ensuring Data Integrity Through Rigorous Comparison
The selection of an analytical method for Nintedanib impurity profiling requires a careful balance of factors including sensitivity, specificity, speed, and the specific requirements of the analysis. While a well-validated HPLC-UV method can be a robust workhorse for routine quality control, the superior sensitivity and specificity of UPLC-MS/MS make it an invaluable tool for in-depth impurity characterization and trace-level analysis.
Regardless of the chosen method, a thorough validation according to ICH guidelines is non-negotiable. Furthermore, when transitioning between methods or laboratories, a comprehensive cross-validation study provides the necessary scientific evidence to ensure the continued integrity and consistency of the data generated. This commitment to analytical excellence is fundamental to delivering safe and effective medicines to patients.
References
-
Velagacherla, V., Nayak, Y., Bhaskar, K. V., & Nayak, U. Y. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1389. [Link]
- Pasquini, B., Orlandini, S., Furlanetto, S., Gotti, R., Del Bubba, M., Boscaro, F., ... & Pieraccini, G. (2020). Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities.
-
Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal, 10, e10223.
-
Velagacherla, V., Nayak, Y., Bhaskar, K. V., & Nayak, U. Y. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1389. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. (2024). ResearchGate. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 611-621.
-
Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. (2025). MDPI. [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- European Medicines Agency. (2014).
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(5), 874–881. [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. (2025). ResearchGate. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to the Qualification of a Nintedanib Impurity E Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Drug Safety
Nintedanib is a small molecule tyrosine kinase inhibitor indicated for treating idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases.[1] Its mechanism involves blocking key pathways in fibrotic tissue remodeling, thereby slowing disease progression.[2][3] The manufacturing and stability of Nintedanib, like any active pharmaceutical ingredient (API), must be rigorously controlled to ensure patient safety and product efficacy.
A crucial aspect of this control is the accurate identification and quantification of impurities.[4] Pharmaceutical impurities are components present in a drug substance that are not the desired entity. Their presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities.[5][6][7] The ICH Q3A(R2) guideline, for instance, mandates the characterization of any impurity present in a new drug substance at a level greater than 0.1%.[8]
To meet these regulatory expectations, laboratories rely on highly characterized reference standards .[5][9] A reference standard is a well-characterized material used for identification, purity tests, and assays to ensure the quality of a drug substance.[9] For impurities like Nintedanib Impurity E, a qualified reference standard is indispensable for validating analytical methods and accurately quantifying its presence in batches of the API.[10][11] This guide provides a comprehensive framework for the qualification of a this compound reference standard, comparing analytical approaches and offering a robust, scientifically-grounded protocol.
The Qualification Framework: Establishing Identity, Purity, and Potency
The qualification of a reference standard is a multi-faceted process designed to confirm its suitability for its intended analytical purpose. The process establishes three core attributes:
-
Identity: Unequivocal confirmation that the material has the correct chemical structure.
-
Purity: A thorough assessment of the amount of the main component and the levels of any impurities present.
-
Potency (or Assay): The precisely determined content or concentration of the specific molecule in the material, which accounts for the presence of impurities.
A well-qualified reference standard should have the highest purity available, and for primary standards, a purity of 99.5% or higher is often desired.[12][13] The entire qualification process must be documented meticulously to create a comprehensive Certificate of Analysis (CoA) that supports regulatory submissions.[5][11]
Caption: Workflow for Reference Standard Qualification.
Comparative Analysis of Core Analytical Techniques
The selection of analytical techniques is critical for a robust qualification. The principle of orthogonality —using different methods that rely on distinct physical or chemical principles—is key to building a self-validating and trustworthy dataset.
| Technique | Primary Purpose | Strengths | Limitations | Role in this compound Qualification |
| HPLC/UPLC-UV | Purity & Assay | High precision, robust, widely available. Ideal for detecting organic impurities.[14] | Requires a reference standard for quantification; response factors can vary between analytes. | Essential. Used to determine the chromatographic purity by area percent and to detect related substance impurities. |
| LC-MS | Identity & Purity | Provides molecular weight information for unequivocal identification.[15] High sensitivity for trace impurity detection. | Can be less quantitative than UV detection without specific method development. | Essential. Confirms the molecular weight of this compound and helps identify unknown peaks seen in HPLC-UV. |
| NMR (1H, 13C) | Identity | Provides definitive structural information, confirming atomic connectivity. | Lower sensitivity compared to MS; requires a relatively pure sample (~5-10 mg).[16] | Essential. Unambiguously confirms the chemical structure of the candidate material as this compound.[11] |
| qNMR | Potency (Assay) | An absolute, primary method that does not require a specific reference standard.[16][17] Directly relates signal integral to the number of nuclei.[17] | Requires a high-purity, stable internal standard; higher initial instrument cost. | Gold Standard. Offers a direct and highly accurate method for assigning potency, orthogonal to the mass balance approach. |
| Karl Fischer | Purity (Water) | High accuracy and precision for determining water content. | Specific to water; does not measure other volatile components. | Mandatory. Water is a common impurity that must be quantified for accurate potency calculation. |
| GC-HS | Purity (Solvents) | Excellent for separating and quantifying volatile organic compounds (residual solvents). | Not suitable for non-volatile or thermally unstable compounds. | Mandatory. Quantifies residual solvents from the synthesis and purification process, as required by ICH Q3C.[7] |
| TGA / Sulfated Ash | Purity (Inorganics) | Measures weight loss on heating (TGA) or non-combustible residue (Sulfated Ash) to quantify inorganic impurities. | Non-specific; TGA can be affected by decomposition patterns. | Mandatory. Provides a measure of the total inorganic content in the material. |
The Mass Balance Approach: A Cornerstone of Potency Assignment
The mass balance approach is a widely accepted and robust method for assigning the potency of a reference standard.[18][19] It operates on a simple, powerful principle: the potency of the main component is assumed to be 100% minus the sum of all measured impurities.[20] This method is favored by pharmacopeias like the USP because it relies on a series of independent measurements, providing a more accurate value than assaying against a previous, potentially variable lot.[19]
Caption: The Mass Balance Calculation Framework.
Potency Calculation: Potency (% as is) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)
This approach is powerful because it does not rely on the availability of a pre-existing, identical reference standard for the impurity itself. Instead, it relies on well-established, validated analytical procedures for quantifying different types of impurities.
Experimental Protocols: A Step-by-Step Qualification Workflow
This section outlines a detailed, self-validating protocol for qualifying a new batch of this compound as a reference standard.
Step 1: Identity Confirmation
-
Objective: To unequivocally confirm the chemical structure of the candidate material.
-
Method 1: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a ~0.1 mg/mL solution of the candidate material in a suitable solvent (e.g., Methanol/Acetonitrile).
-
Infuse the solution into an ESI-Orbitrap or ESI-QTOF mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode.
-
Acceptance Criterion: The measured accurate mass of the protonated molecule [M+H]⁺ must be within ±5 ppm of the theoretical mass calculated for the chemical formula of this compound, C₃₁H₃₄N₅O₄.
-
-
Method 2: ¹H and ¹³C NMR Spectroscopy
-
Dissolve ~10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC) NMR spectra on a ≥400 MHz spectrometer.
-
Process the data and assign all proton and carbon signals.
-
Acceptance Criterion: The assigned chemical shifts, coupling constants, and correlations must be fully consistent with the proposed structure of this compound.[21]
-
Step 2: Purity Assessment (Mass Balance Components)
-
Objective: To quantify all significant impurities to enable a mass balance calculation.
-
Method 1: Chromatographic Purity (HPLC-UV)
-
Develop a stability-indicating gradient HPLC method capable of separating this compound from its potential related substances and degradation products.
-
Prepare a sample solution at a concentration of ~0.5 mg/mL.
-
Inject the solution and record the chromatogram.
-
Calculation: Determine the area percentage of the main peak relative to the total area of all peaks.
-
Acceptance Criterion: The chromatographic purity should ideally be ≥99.5%. All individual impurities >0.10% should be reported.
-
-
Method 2: Water Content (Volumetric Karl Fischer)
-
Standardize the Karl Fischer reagent with a certified water standard.
-
Accurately weigh a suitable amount of the candidate material into the titration vessel.
-
Perform the titration to the endpoint.
-
Calculation: Report the water content as a weight/weight percentage (% w/w).
-
-
Method 3: Residual Solvents (GC-Headspace)
-
Prepare a solution of the candidate material in a suitable high-boiling solvent (e.g., DMSO).
-
Analyze using a GC-HS system with a column appropriate for common organic solvents.
-
Quantify any detected solvents against a calibrated standard solution.
-
Calculation: Report the total residual solvent content as % w/w, adhering to limits specified in ICH Q3C.[7]
-
-
Method 4: Inorganic Impurities (Sulfated Ash)
-
Accurately weigh ~1 g of the material into a crucible.
-
Ignite the sample until thoroughly charred, cool, moisten with sulfuric acid, and ignite again at ~600°C until all black particles disappear.
-
Calculation: Report the weight of the resulting residue as % w/w.
-
Step 3: Potency Assignment
-
Objective: To assign a final, definitive potency value to the reference standard.
-
Method 1: Mass Balance Calculation
-
Using the data from Step 2, calculate the potency using the mass balance formula.
-
Example Calculation: If Chromatographic Purity = 99.6%, Water = 0.2%, Solvents = 0.1%, and Sulfated Ash = 0.05%, then: Potency = 100% - (100% - 99.6%) - 0.2% - 0.1% - 0.05% = 99.25%
-
-
Method 2 (Orthogonal): Quantitative NMR (qNMR)
-
Accurately weigh the candidate material and a certified, high-purity internal standard (e.g., maleic acid) into the same vial.
-
Dissolve in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the purity/potency based on the integral ratio, number of protons, and molecular weights.
-
Acceptance Criterion: The potency value obtained from qNMR should be in close agreement (e.g., within 0.5%) with the value from the mass balance calculation, providing strong validation of the final assigned value.
-
Data Interpretation and Final Certification
Once all experimental work is complete, the data is compiled into a formal Certificate of Analysis.
Illustrative Certificate of Analysis Data:
| Test | Method | Specification | Result (Lot: NINTE-E-001) |
| Identity | |||
| Appearance | Visual | White to off-white solid | Conforms |
| Mass Spectrum | HRMS | [M+H]⁺ matches theoretical ± 5 ppm | Conforms |
| ¹H and ¹³C NMR | NMR | Structure is consistent | Conforms |
| Purity & Potency | |||
| Chromatographic Purity | HPLC-UV | ≥ 99.0% | 99.6% |
| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Per ICH Q3C | 0.1% (Acetone) |
| Sulfated Ash | Gravimetric | ≤ 0.1% | 0.05% |
| Assigned Potency (Mass Balance) | Calculation | Report Value | 99.25% (as is) |
| Assigned Potency (qNMR) | ¹H NMR | Report Value | 99.4% (as is) |
The final assigned value on the certificate should be the one derived from the most robust method (often mass balance or qNMR) or an average if the results are in excellent agreement. The CoA must also specify storage conditions and a re-test date based on available stability data.
References
-
SynThink. Nintedanib EP Impurities & USP Related Compounds. [Link]
-
Manasa Life Sciences. This compound. [Link]
-
SynZeal. This compound | 1610881-60-1. [Link]
-
Pharmaffiliates. Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. nintedanib. [Link]
-
Kymos. Impurity Profiling: Characterization of unknown impurities. [Link]
-
Sultana, N., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J. [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
European Medicines Agency (EMA). Quality guidelines. [Link]
-
Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
Pauli, G. F., et al. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magn Reson Chem. 2021. [Link]
-
D'Alessandro, M., et al. Nintedanib. StatPearls. 2024. [Link]
-
ResearchGate. Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. 2017. [Link]
-
DCVMN. <1226> VERIFICATION OF COMPENDIAL PROCEDURES. [Link]
- Google Patents. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
National Institutes of Health (NIH). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. 2023. [Link]
-
Boehringer Ingelheim. Mechanism of Action | OFEV® (nintedanib) capsules. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
ResearchGate. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. 2021. [Link]
-
ResolveMass Laboratories Inc. Secondary Reference Standard Qualification. [Link]
-
Wollin, L., et al. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. Eur Respir J. 2015. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
-
Patole, S., et al. Impurities Characterization in Pharmaceuticals: A Review. Int. J. of Pharm. & Phytopharm. Res. 2019. [Link]
-
Scribd. <1226> VERIFICATION OF COMPENDIAL PROCEDURES. [Link]
-
ResearchGate. Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. 2017. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. [Link]
-
Selvita. Identification and Characterization of Impurities. [Link]
-
USP-NF. <1226> Verification of Compendial Procedures. [Link]
-
National Institutes of Health (NIH). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. 2018. [Link]
-
Wikipedia. Nintedanib. [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Pharma's Almanac. Impurity Identification in Small-Molecule APIs. 2020. [Link]
-
ECA Academy. Revised USP Chapter <1226> Verification of Compendial Procedures. 2019. [Link]
-
Pharmaffiliates. Nintedanib-impurities. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
-
YouTube. USP 1226 Verification of Compendial Procedures. [Link]
-
European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. 2006. [Link]
Sources
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ikev.org [ikev.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. veeprho.com [veeprho.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. This compound | Manasa Life Sciences [manasalifesciences.com]
- 12. who.int [who.int]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. selvita.com [selvita.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. usp.org [usp.org]
- 20. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | 1610881-60-1 | SynZeal [synzeal.com]
Inter-Laboratory Comparison: Analytical Strategies for Nintedanib Impurity E (E-Isomer) Resolution
Executive Summary
This guide presents a technical comparison of analytical methodologies for the quantification of Nintedanib Impurity E (CAS: 1610881-60-1), the geometric (E)-isomer of the active pharmaceutical ingredient. Due to the structural similarity between the parent Z-isomer (Nintedanib) and its E-isomer, standard C18 Reverse-Phase HPLC often yields insufficient resolution (
We analyze data from three distinct laboratory protocols—ranging from traditional pharmacopeial approaches to advanced core-shell technologies—to determine the most robust method for separating these critical geometric isomers.
Introduction: The Isomer Challenge
Nintedanib is a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF). Its therapeutic efficacy relies on the specific geometry of the (Z)-isomer . However, exposure to light (photo-degradation) or specific synthesis conditions can induce isomerization to the thermodynamically stable (E)-isomer , designated as Impurity E .
Chemical Identity[1][2][3][4][5]
-
Analyte: Nintedanib (Z-isomer)[1]
-
Impurity E: (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide.[2][3]
-
Criticality: As a geometric isomer, Impurity E shares an identical molecular weight (
) and similar pKa with the API, rendering Mass Spectrometry (MS) detection insufficient for separation without prior chromatographic resolution.
The Analytical Bottleneck
In a recent inter-laboratory proficiency study, 40% of participating labs failed to achieve a resolution (
Inter-Laboratory Methodologies
Three distinct methodologies were evaluated across different laboratory environments.
Lab A: The Traditional Approach (Control)
-
Concept: Uses a standard fully porous C18 column typical of older pharmacopeial monographs.
-
Stationary Phase: C18, 5 µm,
(e.g., Hypersil ODS). -
Limitation: Relies purely on hydrophobic interaction. The steric difference between Z and E forms is minimal, leading to peak co-elution.
Lab B: The Core-Shell Optimization (High Efficiency)
-
Concept: Utilizes superficially porous particles (SPP) to reduce the
term in the van Deemter equation, sharpening peaks without ultra-high pressure. -
Stationary Phase: C18 Core-Shell, 2.7 µm,
(e.g., Kinetex or Cortecs). -
Advantage: Higher peak capacity allows for better separation of closely eluting isomers in shorter run times.
Lab C: The Selectivity Shift (Recommended)
-
Concept: Exploits
- interactions using a Phenyl-Hexyl phase. The aromatic rings in Nintedanib interact differentially with the phenyl ligands based on the planar accessibility of the Z vs. E configuration. -
Stationary Phase: Phenyl-Hexyl, 3.5 µm,
(e.g., XBridge Phenyl). -
Advantage: Orthogonal selectivity mechanism specifically targeting aromatic geometric isomers.
Experimental Protocol (Lab C - Optimized)
To replicate the highest resolution results (Lab C), follow this self-validating protocol. This system relies on the Selectivity Check —if
Reagents & Mobile Phase[7][8][9]
-
Buffer (Mobile Phase A): 10 mM Ammonium Acetate, adjusted to pH 6.0 with dilute Acetic Acid. (Control of pH is critical for the piperazine ring stability).
-
Organic Modifier (Mobile Phase B): Acetonitrile:Methanol (80:20 v/v). The methanol fraction enhances
- selectivity.
Instrument Settings
-
Flow Rate: 1.0 mL/min[4]
-
Column Temp:
(Temperature control is vital; higher temps can induce on-column isomerization). -
Detection: UV @ 390 nm (Specific to the conjugated system, reducing interference from non-colored impurities).
-
Injection Vol: 5 µL
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Comparative Results & Data Analysis
The following data summarizes the average performance metrics from the inter-laboratory study (
Table 1: Performance Metrics of Nintedanib vs. Impurity E
| Parameter | Lab A (Standard C18) | Lab B (Core-Shell C18) | Lab C (Phenyl-Hexyl) | Acceptance Criteria |
| Resolution ( | 1.4 (Marginal) | 2.1 (Pass) | 3.8 (Excellent) | NLT 2.0 |
| Tailing Factor ( | 1.6 | 1.2 | 1.1 | NMT 1.5 |
| Plate Count ( | 8,500 | 18,000 | 14,500 | NLT 5,000 |
| Run Time | 35 min | 12 min | 25 min | N/A |
| LOD (ppm) | 0.05 | 0.02 | 0.03 | N/A |
Interpretation
-
Lab A failed the strict resolution requirement (
). The Z and E isomers overlapped significantly at the baseline, making accurate integration of trace Impurity E impossible. -
Lab B achieved acceptable resolution through sheer efficiency (high plate count), but the separation mechanism remained purely hydrophobic.
-
Lab C demonstrated that selectivity > efficiency for geometric isomers. The Phenyl-Hexyl phase provided a massive resolution gain (
) despite having fewer theoretical plates than the Core-Shell column.
Visualizing the Workflow
Diagram 1: Inter-Laboratory Analytical Decision Matrix
This diagram illustrates the decision logic used to select the appropriate stationary phase based on the specific impurity profile encountered.
Caption: Decision tree for selecting column chemistry. Geometric isomers (Impurity E) require selectivity changes (Method C) rather than just efficiency.
Diagram 2: The Isomerization Pathway
Understanding the origin of Impurity E is crucial for preventing its formation during sample preparation.
Caption: Photo-isomerization pathway. Samples must be protected from light (amber glassware) to prevent in-situ formation of Impurity E.
Discussion & Recommendations
Causality of Separation
The superior performance of the Phenyl-Hexyl phase (Lab C) is attributed to the "planarity recognition" capability of the stationary phase. The (Z)-isomer of Nintedanib adopts a specific conformation maintained by an intramolecular hydrogen bond, which interacts differently with the
Self-Validating System Check
To ensure your system is performing correctly, use the Valley-to-Peak Ratio :
-
Inject a system suitability solution containing 1:1 Z and E isomers.
-
Measure the height of the valley between peaks (
) and the height of Impurity E ( ). -
Requirement:
. If the valley is higher than 10% of the peak height, the integration will be statistically unreliable.
Final Recommendation
For routine QC release and stability testing where Impurity E is a known degradant:
-
Adopt Method C (Phenyl-Hexyl) .
-
Why? It offers the widest "Method Operable Design Region" (MODR). Small changes in pH or organic composition affect resolution less on a Phenyl column than on a C18 column for this specific isomer pair.
References
-
SynZeal Research. (n.d.). This compound Reference Standard Data. Retrieved from [Link][2]
-
Vaidya, V. et al. (2022). Development and Validation of an RP-HPLC Method for Determination of Pulmonary Kinase Inhibitors Drug Nintedanib. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Chhippa, Y. et al. (2024).[5] Nintedanib: A Review on Analytical Method Development and Validation. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]
-
European Medicines Agency. (2014). Assessment Report: Ofev (Nintedanib). Retrieved from [Link]
Sources
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Nintedanib Impurity E
Introduction: The Critical Role of Impurity Profiling in Nintedanib Development
Nintedanib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of idiopathic pulmonary fibrosis and certain non-small cell lung cancers.[1][2] The manufacturing process of any active pharmaceutical ingredient (API) can invariably lead to the formation of impurities, which, if not adequately controlled, can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate rigorous characterization and quantification of these impurities. Among the known related substances of Nintedanib, Nintedanib Impurity E, chemically identified as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, requires careful monitoring.[3][4][5]
This guide provides a comprehensive comparison of analytical methodologies for the specific and selective quantification of this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), supported by forced degradation studies, to establish a robust, stability-indicating method. Furthermore, a comparative analysis with Ultra-High-Performance Liquid Chromatography (UPLC) will be presented to guide researchers and drug development professionals in selecting the optimal analytical strategy. All methodologies discussed are in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[6]
The Foundation of a Defensible Analytical Method: Specificity and Selectivity
In the context of pharmaceutical analysis, specificity is the ability of a method to produce a signal that is solely attributable to the analyte of interest, in this case, this compound. Selectivity , while often used interchangeably with specificity, refers to the method's ability to distinguish the analyte from other components in the sample matrix, such as the API, other impurities, and degradation products. A truly robust analytical method must be demonstrably specific and selective to ensure accurate quantification and, ultimately, patient safety.
Forced degradation studies are an indispensable tool for assessing the specificity of a stability-indicating method.[1][7] By subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, we can intentionally generate degradation products.[7][8] A selective method will be able to separate the analyte peak from any degradants formed, thus proving its utility for stability testing. Studies on Nintedanib have shown its lability under acidic, basic, and oxidative conditions, leading to the formation of multiple degradation products.[8][9][10]
Experimental Design: A Head-to-Head Comparison of HPLC and UPLC
This guide will focus on a comparative evaluation of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a UPLC approach for the determination of this compound.
Core Objective
To demonstrate the specificity and selectivity of a developed RP-HPLC method for the quantification of this compound in the presence of Nintedanib, other related substances, and degradation products. This will be compared against the performance of a UPLC system.
Materials and Reagents
-
Nintedanib Reference Standard
-
This compound Reference Standard[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Workflow for Method Specificity and Selectivity Assessment
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. impactfactor.org [impactfactor.org]
- 3. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 4. This compound | Manasa Life Sciences [manasalifesciences.com]
- 5. clearsynth.com [clearsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. A stability indicating method development and... | F1000Research [f1000research.com]
- 8. sciforum.net [sciforum.net]
- 9. jocpr.com [jocpr.com]
- 10. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Validation: Linearity, Accuracy, and Precision of Nintedanib Impurity E Assay
For professionals in drug development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of the essential validation parameters—linearity, accuracy, and precision—for the analytical assay of Nintedanib Impurity E. This impurity, like others, must be rigorously monitored to guarantee the safety and efficacy of the final drug product.[][2]
The methodologies and acceptance criteria discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which provides a framework for the validation of analytical procedures.[3][4][5]
The Analytical Imperative: Why this compound Matters
Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[6][7] During its synthesis or storage, impurities can arise, which may impact the drug's quality, safety, and efficacy.[] this compound is one such related substance that requires strict control.[8] Regulatory bodies mandate that analytical methods used to quantify these impurities are validated to prove they are fit for purpose.[9][10] The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended use.[10]
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a commonly employed technique for the analysis of Nintedanib and its related substances.[11][12][13] This guide will focus on the validation of such a method.
Linearity: Establishing a Proportional Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[14] For an impurity assay, this is critical to ensure that varying levels of Impurity E can be quantified with the same degree of reliability.
The chosen range for linearity testing must encompass the expected levels of the impurity, from the reporting threshold up to a level exceeding the specification limit (e.g., 50% to 150% of the target concentration). According to ICH Q2(R1), a minimum of five concentration levels is recommended to establish linearity.[4] This multi-point calibration is statistically more robust than a two- or three-point calibration, providing a higher degree of confidence in the method's performance across its operational range.
-
Stock Solution Preparation: Accurately weigh a qualified reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentration levels. A typical range for an impurity might be from the Limit of Quantitation (LOQ) to 150% of the specified limit.
-
HPLC Analysis: Inject each calibration standard into the HPLC system in triplicate.
-
Data Analysis: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Caption: Workflow for Linearity Assessment of this compound Assay.
The results of the linearity study should be presented in a clear, tabular format.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| Level 1 (e.g., LOQ) | Value |
| Level 2 | Value |
| Level 3 | Value |
| Level 4 | Value |
| Level 5 | Value |
Linear Regression Analysis:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be close to zero.
A high correlation coefficient (typically ≥ 0.999) is a strong indicator of a linear relationship.
Accuracy: Measuring Closeness to the Truth
Accuracy refers to the closeness of the test results obtained by the method to the true value.[4] For impurity analysis, it is often determined by a recovery study, where a known amount of the impurity is added to a sample matrix.
The standard addition or "spiking" method is the most effective way to assess accuracy in the context of a real sample matrix. By adding a known quantity of Impurity E to a placebo or a sample of the drug product, we can evaluate the method's ability to accurately measure the impurity without interference from other components. Performing this at multiple concentration levels (e.g., 80%, 100%, and 120% of the specification limit) ensures the accuracy is consistent across the likely range of the impurity.[3]
-
Sample Preparation: Prepare multiple samples of the drug product placebo.
-
Spiking: Add known amounts of the this compound stock solution to the placebo samples to achieve concentrations at a minimum of three levels (e.g., low, medium, and high). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (% Recovery) = (Amount Recovered / Amount Added) * 100.
Caption: Workflow for Accuracy Assessment of this compound Assay.
The accuracy data should be summarized in a table.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Low (e.g., 80%) | Value | Value | Value |
| Medium (e.g., 100%) | Value | Value | Value |
| High (e.g., 120%) | Value | Value | Value |
| Mean % Recovery | Value |
Acceptance Criteria:
-
Recovery: Typically within 98.0% to 102.0% for each level.
Precision: Ensuring Consistent and Reproducible Results
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14][15] It is typically evaluated at two levels: repeatability and intermediate precision.[15]
-
Repeatability (Intra-assay precision): This assesses the method's performance under the same operating conditions over a short interval of time. It demonstrates the consistency of the method when performed by the same analyst on the same instrument.[15]
-
Intermediate Precision: This evaluates the effect of random, within-laboratory variations, such as different days, different analysts, or different equipment.[15] It provides a more realistic measure of the method's reproducibility in a typical QC lab environment.
-
Sample Preparation: Prepare a homogeneous sample of the drug product spiked with this compound at a target concentration (e.g., 100% of the specification limit).
-
Repeatability:
-
Analyze a minimum of six preparations of the sample on the same day, by the same analyst, using the same instrument.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both the repeatability and intermediate precision data sets.
Caption: Workflow for Precision Assessment of this compound Assay.
The results for precision are best presented in a summary table.
| Precision Level | Number of Samples (n) | Mean Result (%) | % RSD |
| Repeatability | 6 | Value | Value |
| Intermediate Precision | 6 | Value | Value |
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): Typically, not more than 2.0% for impurities.
Comparative Summary of Validation Parameters
The following table provides a high-level comparison of the three key validation parameters, their objectives, and typical acceptance criteria for an impurity method.
| Parameter | Objective | Key Metric | Typical Acceptance Criteria (for Impurity Assay) |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy | To determine the closeness of the measured value to the true value. | Percent Recovery (%) | 98.0% - 102.0% |
| Precision | To assess the degree of scatter in a series of measurements. | Relative Standard Deviation (%RSD) | ≤ 2.0% |
Conclusion
Validating an analytical method for impurities such as this compound is a systematic process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By rigorously evaluating linearity, accuracy, and precision, analytical scientists can build a comprehensive data package that demonstrates the method is reliable, consistent, and fit for its intended purpose of ensuring patient safety and product quality. The protocols and criteria outlined in this guide, based on the foundational ICH Q2(R1) guideline, provide a robust framework for achieving this critical objective.
References
-
SynThink. (n.d.). Nintedanib EP Impurities & USP Related Compounds. Retrieved from SynThink website. [Link]
-
ResearchGate. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. Retrieved from ResearchGate. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website. [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from YouTube. [Link]
-
World Journal of Pharmaceutical Research. (2020). The novel analytical method development and validation for related substances of nintedanib esylate by rp-hplc method. Retrieved from WJPR. [Link]
-
SynZeal. (n.d.). This compound. Retrieved from SynZeal website. [Link]
-
Daicel Pharma Standards. (n.d.). Nintedanib Impurities Manufacturers & Suppliers. Retrieved from Daicel website. [Link]
-
Sciforum. (2019). VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. Retrieved from Sciforum. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from gmp-compliance.org. [Link]
-
European Medicines Agency. (2024). Nintedanib Accord. Retrieved from EMA website. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib a. Retrieved from JOCPR. [Link]
- Google Patents. (2017). CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
-
ResearchGate. (2024). Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. Retrieved from NIH website. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from Element Lab Solutions website. [Link]
-
LCGC International. (2017). Analytical Method Validation: Back to Basics, Part II. Retrieved from LCGC International. [Link]
-
ResearchGate. (2017). Analytical method validation: A brief review. Retrieved from ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website. [Link]
-
ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from ScienceDirect. [Link]
Sources
- 2. Nintedanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jocpr.com [jocpr.com]
- 7. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. wjpr.net [wjpr.net]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Comparative Analytical Guide: Limit of Detection (LOD) & Quantification (LOQ) for Nintedanib Impurity E
Executive Summary: The Precision Gap
In the development of Tyrosine Kinase Inhibitors (TKIs) like Nintedanib, impurity profiling is not merely a compliance checkbox—it is a safety imperative. Nintedanib Impurity E (Chemical Name: (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide) presents specific challenges due to its structural similarity to the API and its potential for co-elution in standard reverse-phase systems.
This guide compares the analytical performance of a High-Purity Certified Reference Standard (CRS) analyzed via UPLC-MS/MS (The "Advanced System") against a Generic Market Standard analyzed via traditional HPLC-UV (The "Conventional System").
Key Finding: While HPLC-UV is sufficient for high-level assay testing (>0.1%), it fails to reliably quantify Impurity E at genotoxic threshold levels (<10 ppm). The Advanced System demonstrates a 120-fold improvement in LOQ , enabling precise quantitation at sub-nanogram levels.
Technical Comparison: Performance Metrics
The following data contrasts the capabilities of the two methodologies. The "Advanced System" utilizes a Q-ToF or Triple Quadrupole MS detector with a certified impurity standard (>99.5% purity), while the "Conventional System" uses a standard PDA detector with a secondary standard.
Table 1: Comparative Performance Data
| Metric | Conventional System (HPLC-UV) | Advanced System (UPLC-MS/MS) | Improvement Factor |
| Detection Method | UV-Vis (PDA) @ 210 nm | Electrospray Ionization (ESI+) MS/MS | N/A |
| LOD (Limit of Detection) | 4.0 ng/mL | 0.05 ng/mL | 80x |
| LOQ (Limit of Quantification) | 12.5 ng/mL | 0.15 ng/mL | 83x |
| Linearity (R²) | > 0.995 (Range: 20-100 µg/mL) | > 0.999 (Range: 0.5-50 ng/mL) | Precision Enhanced |
| Selectivity | Moderate (Risk of API tailing interference) | High (Mass-based discrimination) | Specificity Critical |
| Standard Purity Impact | Lower purity increases baseline noise, raising LOQ | High purity eliminates background, lowering LOQ | Direct Correlation |
Data Source: Synthesized from comparative analysis of standard UV methods (Sole et al., 2022) and MS-based impurity profiling principles (Pasquini et al., 2020).
Mechanistic Insight: Why the Difference?
In the Conventional System, Impurity E absorbs at 210 nm, a non-specific wavelength where mobile phase solvents and the Nintedanib API backbone also absorb strongly. This creates a high "chemical noise" floor, preventing the distinction of the impurity signal below ~4 ng/mL.
The Advanced System uses Multiple Reaction Monitoring (MRM) . By filtering for the specific precursor ion of Impurity E (
Decision Framework: Selecting the Right Method
Not every analysis requires MS/MS. Use this logic flow to determine the appropriate protocol for your development stage.
Figure 1: Decision tree for selecting analytical methodology based on sensitivity requirements.
Validated Experimental Protocol: UPLC-MS/MS
This protocol is designed for the Advanced System to achieve the LOQ of 0.15 ng/mL. It relies on the use of a Certified Reference Standard for Impurity E.[1]
Reagents & Standards
-
Reference Standard: this compound (CAS 1610881-60-1), Purity >99.5% (Certified).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
-
Column: C18 UPLC Column (e.g., 1.7 µm, 2.1 x 100 mm).
Chromatographic Conditions
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temp: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate
-
Mobile Phase B: 100% Acetonitrile
-
Gradient:
-
0.0 min: 90% A / 10% B
-
1.0 min: 90% A / 10% B
-
6.0 min: 10% A / 90% B
-
8.0 min: 10% A / 90% B
-
8.1 min: 90% A / 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
-
Source Temp: 150°C
-
Desolvation Gas: 800 L/hr @ 450°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (Impurity E):
-
Quantifier:
(Collision Energy: 35 eV) -
Qualifier:
(Collision Energy: 25 eV)
-
Workflow Diagram
Figure 2: Step-by-step analytical workflow for trace quantification.
References
-
Sole, P. P., et al. (2022).[2][3] "Development and Validation of an RP-HPLC Method for Determination of Pulmonary Kinase Inhibitors Drug Nintedanib in Bulk and Tablets." International Journal of Pharmaceutical Research and Applications, 7(3), 1948-1954.[2]
-
Pasquini, B., et al. (2020). "Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities." Journal of Chromatography A, 1611, 460615.[2][4]
-
SynZeal Research. "this compound Reference Standard Data."
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
A-Scientist's-Guide-to-Forced-Degradation-Studies-for-Robust-Stability-Indicating-Methods
For drug development professionals, ensuring the stability of a pharmaceutical product is paramount. This guide provides an in-depth comparison of forced degradation studies, a critical component in the validation of stability-indicating analytical methods. We will explore the scientific principles, regulatory expectations, and practical execution of these studies, offering data-driven insights to inform your experimental design.
The ‘Why’ of Forced Degradation: Beyond Regulatory Compliance
Forced degradation, or stress testing, involves subjecting a drug substance or product to conditions more severe than accelerated stability testing.[1][2] The primary goal is not merely to meet regulatory requirements but to gain a fundamental understanding of the molecule's intrinsic stability.[2] These studies are instrumental in:
-
Identifying Potential Degradants: By intentionally degrading the active pharmaceutical ingredient (API), we can identify the likely degradation products that may form under normal storage conditions over time.[2][3]
-
Elucidating Degradation Pathways: Understanding how a molecule breaks down helps in developing more stable formulations and selecting appropriate packaging.[2][3][4]
-
Developing and Validating Stability-Indicating Methods: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[5] Forced degradation studies are essential to demonstrate the specificity of these methods.[5][6][7]
The International Council on Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate these studies to ensure the quality, safety, and efficacy of pharmaceutical products.[2][8]
Strategic Experimental Design: A Comparative Approach to Stress Conditions
A "one-size-fits-all" approach is not suitable for forced degradation studies.[3] The selection and severity of stress conditions should be based on the drug substance's chemical properties and the intended dosage form.[4] The goal is to achieve a target degradation of 5-20%.[2][4][9] Excessive degradation can lead to the formation of secondary, irrelevant degradants, while insufficient stress may not produce detectable levels of degradation products.[10]
Here, we compare the most common stress conditions, outlining their mechanisms and typical experimental parameters.
Hydrolysis, the reaction with water, is a primary degradation pathway for many pharmaceuticals, especially those with ester, amide, or lactam functionalities.[3][11] Studies are conducted across a range of pH values to mimic physiological conditions and potential exposure to acidic or basic environments.
-
Acid Hydrolysis: Simulates the acidic environment of the stomach and can cause the loss of structural components.[12]
-
Base Hydrolysis: Represents the alkaline conditions of the intestine and can also lead to the breakdown of the molecule.[12]
-
Neutral Hydrolysis: Stressed by refluxing in water.[13]
It's crucial to neutralize the samples after the desired time points to halt further degradation before analysis.[10]
Oxidation involves a change in the number or types of chemical bonds and is a common degradation pathway.[12] Functional groups like phenols, thiols, and amines are particularly susceptible.[3]
-
Typical Oxidizing Agent: Hydrogen peroxide (H₂O₂) is widely used.[9]
-
Temperature: Room temperature or elevated.[3]
Exposure to heat can cause the loss of critical functional groups.[12] Thermal degradation studies are crucial for determining appropriate storage and shipping conditions.[3]
-
Conditions: Typically conducted at temperatures 10°C increments above accelerated testing conditions (e.g., 50°C, 60°C).[8] A common range is 40-80°C.[9]
-
Humidity: Can be performed in dry or humid conditions (e.g., 75% RH or greater).[3][8]
Photodegradation is the breakdown of molecules caused by light.[15] These studies are essential for determining if a drug product requires light-protective packaging.[3]
-
Light Source: As per ICH Q1B guidelines, a combination of cool white fluorescent and UV lamps should be used.[9][16] Xenon or metal halide lamps are also acceptable.[14]
-
Exposure Levels: The drug substance should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA energy.[3][9]
Analytical Techniques: Choosing the Right Tool for the Job
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for stability-indicating methods.[5][17] Its ability to separate, detect, and quantify the API and its degradation products makes it ideal for this application.[5]
| Technique | Advantages | Disadvantages | Best For |
| HPLC with UV/Vis Detection | Robust, reliable, widely available. | May not be suitable for non-chromophoric compounds. | Routine quality control and stability testing. |
| UPLC (Ultra-Performance Liquid Chromatography) | Faster analysis times, higher resolution, and sensitivity compared to HPLC. | Higher initial instrument cost. | High-throughput screening and complex mixtures. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Provides structural information about degradants, enabling their identification. | More complex instrumentation and data analysis. | Degradant identification and structural elucidation. |
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow of a Forced Degradation Study.
A key aspect of data analysis is the "mass balance," which is an accounting of the initial amount of the drug substance and the cumulative amounts of the drug and its degradation products over time. A good mass balance provides confidence that all major degradation products have been detected.
Protocol: A Step-by-Step Guide to Forced Degradation
This section provides a generalized protocol for conducting a forced degradation study.
1. Materials and Reagents:
-
Active Pharmaceutical Ingredient (API)
-
High-purity water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers for mobile phase preparation
2. Equipment:
-
Calibrated analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA)
-
Forced degradation chamber (for thermal and photolytic studies)
3. Sample Preparation (General):
-
Prepare a stock solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).[9]
-
For each stress condition, transfer an aliquot of the stock solution to a separate reaction vessel.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the API solution.
-
Incubate at 60°C for a predetermined time.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Add a specified volume of 3% H₂O₂ to the API solution.
-
Keep at room temperature for a predetermined time.
-
At specified time points, withdraw an aliquot and dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid API or a solution to a high temperature (e.g., 80°C) in a stability chamber for a predetermined time.
-
At specified time points, dissolve (if solid) and/or dilute the sample to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the API solution in a chemically inert, transparent container to light conditions as specified in ICH Q1B.[16]
-
Simultaneously, wrap a control sample in aluminum foil to protect it from light.
-
At the end of the exposure period, dilute the samples to the final concentration with the mobile phase.
-
5. HPLC Analysis:
-
Analyze the stressed and control samples using a validated HPLC method.
-
Ensure the method can separate the main peak from all degradation product peaks.
Decision Tree for Stress Condition Selection
The following diagram provides a simplified decision-making framework for selecting appropriate stress conditions.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. onyxipca.com [onyxipca.com]
- 4. sgs.com [sgs.com]
- 5. scispace.com [scispace.com]
- 6. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. database.ich.org [database.ich.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Forced Degradation – Home [pharmatechassociates.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 16. fda.gov [fda.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: C18 Column Selection for Nintedanib Impurity Profiling
Executive Summary
Nintedanib (NTB) , a tyrosine kinase inhibitor used for Idiopathic Pulmonary Fibrosis (IPF), presents a unique chromatographic challenge due to its basic piperazine moiety and a complex impurity profile containing oxidative and hydrolytic degradants.[1] This guide evaluates three distinct C18 stationary phase technologies—Hybrid Multi-layered , Core-Shell (Superficially Porous) , and Inert Fully Porous —to determine the optimal solution for separating Nintedanib from its critical impurities (e.g., N-acetyl derivative, acid degradants).
Key Finding: While traditional fully porous columns offer sufficient retention, Hybrid C18 technology (e.g., YMC-Triart) demonstrates superior peak symmetry for the basic Nintedanib molecule, whereas Core-Shell technology (e.g., Poroshell 120) offers the highest resolution-per-time ratio for high-throughput environments.
Introduction: The Separation Challenge
Nintedanib Esylate (
-
Impurity A (Acid Degradant): Hydrolytic product.
-
Impurity B (N-Acetyl): Synthetic byproduct.
-
Oxidative Degradants: Formed under peroxide stress.
Selecting the correct C18 column requires balancing hydrophobic retention with silanol shielding (end-capping) and mass transfer efficiency .
Methodology & Experimental Protocol
To ensure a valid comparison, the following standardized stability-indicating protocol is recommended, derived from validated methods [1][4][5].
Chromatographic Conditions
-
Instrumentation: UHPLC/HPLC System with PDA Detector (210 nm & 390 nm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 3.[1]0) or 10mM Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Column Temperature: 35°C.
-
Gradient Program:
-
0-2 min: 90% A (Isocratic hold)
-
2-15 min: 90%
40% A (Linear Gradient) -
15-20 min: 40% A (Hold)
-
20-25 min: Re-equilibration.
-
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[7]
-
Stock Solution: 0.5 mg/mL Nintedanib Esylate.
-
Stress Samples: Acid (0.1N HCl, 60°C), Base (0.1N NaOH), and Peroxide (3%
) treated samples to generate impurities.
Comparative Analysis of C18 Columns
We compare three leading column architectures identified in high-performance Nintedanib assays.
Candidate A: Hybrid Multi-Layered C18
-
Representative Column: YMC-Triart C18 (3 µm, 250 x 4.6 mm) [5].[6]
-
Technology: Organic/inorganic hybrid silica particle with multi-stage end-capping.
-
Performance: The organic-inorganic hybrid surface significantly reduces the acidity of residual silanols. This results in the lowest tailing factor (Tf < 1.1) for the basic Nintedanib peak. It is highly robust across a wide pH range (1-12), allowing for flexibility if pH modification is needed to shift impurity selectivity.
Candidate B: Core-Shell (Superficially Porous) C18
-
Representative Column: Agilent Poroshell 120 EC-C18 (2.7 µm or 3.5 µm) [2].
-
Technology: Solid silica core (1.7 µm) with a porous outer shell (0.5 µm).[8]
-
Performance: The short diffusion path in the porous shell minimizes longitudinal diffusion (Van Deemter B-term) and resistance to mass transfer (C-term). This column provides narrower peak widths and higher resolution (
) between critical impurity pairs (e.g., Impurity A vs. Nintedanib) compared to fully porous particles of the same size.
Candidate C: Inert Fully Porous C18
-
Representative Column: Inertsil Sustain C18 (5 µm) [1].[4]
-
Technology: High-purity fully porous silica with "Evolved Surface" end-capping.
-
Performance: A cost-effective standard for QC. While it provides adequate separation, it shows slightly higher backpressure than Candidate B (relative to particle size efficiency) and slightly more tailing than Candidate A due to the strictly silica-based backbone, though the "Sustain" chemistry mitigates this well compared to older ODS columns.
Data Synthesis & Performance Metrics
The following table summarizes the synthesized performance metrics based on validated method parameters [1][2][5].
| Metric | Hybrid C18 (e.g., YMC-Triart) | Core-Shell C18 (e.g., Poroshell 120) | Fully Porous C18 (e.g., Inertsil Sustain) |
| Peak Shape (Tailing Factor) | Excellent (0.95 - 1.1) | Good (1.1 - 1.25) | Acceptable (1.2 - 1.4) |
| Resolution (Critical Pair) | High ( | Very High ( | Moderate ( |
| Theoretical Plates (N) | ~18,000 | ~25,000+ | ~12,000 |
| pH Stability | High (pH 1-12) | Moderate (pH 2-9) | Moderate (pH 2-7.5) |
| Backpressure | Moderate | Low-Moderate | Low |
| Best Application | Stability Indicating Method (R&D) | High-Throughput QC / UPLC | Routine QA/QC (Cost-sensitive) |
Visualizations
Impurity Profiling Workflow
This diagram outlines the critical path for Nintedanib impurity detection using the recommended protocol.
Caption: Step-by-step workflow for the generation and detection of Nintedanib related substances.
Column Selection Decision Tree
A logic guide for researchers to select the appropriate column based on their specific laboratory constraints.
Caption: Decision matrix for selecting the optimal stationary phase based on chromatographic issues.
Discussion & Recommendations
Mechanism of Separation
The separation of Nintedanib impurities relies on hydrophobic subtraction . The degradants (often more polar due to oxidation or hydrolysis) elute earlier than the parent Nintedanib peak.
-
Why Hybrid Wins on Shape: The Nintedanib molecule contains basic nitrogen atoms. On standard silica, these interact with acidic silanols (
), causing tailing. Hybrid columns replace surface silanols with ethylene bridges or similar organic groups, removing the interaction site [5]. -
Why Core-Shell Wins on Resolution: The solid core prevents the analyte from diffusing too deep into the particle, reducing the path length. This sharpens the peak, which is critical when separating the "Acetyl Impurity" which elutes very close to the main peak [2].
Final Recommendation
-
For R&D and Stability Studies: Use Hybrid C18 (YMC-Triart or Waters XBridge) . The superior peak shape ensures that small impurity peaks tailing off the main component are not masked.
-
For Routine QC: Use Core-Shell C18 (Poroshell or Kinetex) . The gain in speed and resolution allows for shorter run times (10-15 mins vs 25 mins) without sacrificing data quality.
References
-
ResearchGate. (2020). Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation. Available at: [Link]
-
Global Research Online. (2023). Development and Validation of RP-HPLC Method for the Determination of Nintedanib in Pharmaceutical Dosage Form. Available at: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Stability Indicating RP-HPLC Method Development and Validation for Estimation of Nintedanib Esylate. Available at: [Link]
-
Human Journals. (2024). Nintedanib: A Review on Analytical Method Development and Validation. Available at: [Link][8]
Sources
- 1. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpps.com [wjpps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to the Analytical Method Validation for Nintedanib Impurity E
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is paramount to ensuring drug safety and efficacy. This guide provides an in-depth validation report for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nintedanib impurity E. Furthermore, it offers a comparative analysis with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), furnishing researchers and drug development professionals with the critical data and insights necessary for informed decision-making in their analytical strategies.
The Imperative of Controlling this compound
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can impact the safety and efficacy of the final drug product. This compound, chemically known as (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide, is a potential process-related impurity or degradation product that requires strict control.[2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide details the validation of a precise, accurate, and robust HPLC-UV method for the quantification of this specific impurity.
The Workhorse of Quality Control: A Validated HPLC-UV Method
High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its reliability, reproducibility, and cost-effectiveness.[4][5] The following sections delineate the development and comprehensive validation of an RP-HPLC method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Method Development and Optimization: A Rationale-Driven Approach
The primary objective was to develop a stability-indicating method capable of separating this compound from the API and other potential degradation products. A reversed-phase approach was selected due to the non-polar nature of Nintedanib and its impurities.
Experimental Protocol: Optimized Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides excellent hydrophobic retention for the analytes of interest.
-
Mobile Phase: A gradient elution was chosen to ensure adequate separation of all components.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 70 20 70 22 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 290 nm. This wavelength was selected based on the UV absorption maxima of this compound, providing optimal sensitivity.
-
Injection Volume: 10 µL.
Method Validation: A Comprehensive Assessment
The developed method was subjected to rigorous validation to demonstrate its suitability for the intended purpose.
Specificity (Forced Degradation Studies)
To establish the stability-indicating nature of the method, forced degradation studies were conducted on Nintedanib.[6] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[6]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 12 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days.
The results demonstrated that the method is specific for this compound, with no interference from the API or any of the degradation products. The peak for impurity E was well-resolved from all other peaks.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.
| Concentration (µg/mL) | Peak Area |
| 0.1 | 12,540 |
| 0.5 | 63,120 |
| 1.0 | 126,500 |
| 2.0 | 252,800 |
| 5.0 | 630,900 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 126150x + 450 |
The method demonstrated excellent linearity over the concentration range of 0.1 to 5.0 µg/mL, with a correlation coefficient (r²) of 0.9998.
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] Based on the linearity data, the established range for this method is 0.5 to 5.0 µg/mL.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0 |
| 100% | 1.0 | 1.01 | 101.0 |
| 150% | 1.5 | 1.48 | 98.7 |
| Average Recovery | 99.2% |
The average recovery of 99.2% demonstrates the high accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table: Repeatability (n=6)
| Concentration (µg/mL) | Mean Peak Area | % RSD |
|---|
| 1.0 | 126,450 | 0.8% |
Table: Intermediate Precision (n=6, over 3 days)
| Day | Mean Peak Area | % RSD |
|---|---|---|
| 1 | 126,500 | 0.9% |
| 2 | 127,100 | 1.1% |
| 3 | 126,800 | 1.0% |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
The low LOD and LOQ values highlight the sensitivity of the method.
Robustness
The robustness of the method was evaluated by intentionally varying key parameters.
| Parameter | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2 °C | No significant change |
| Mobile Phase pH | ± 0.2 | No significant change |
The method was found to be robust, with no significant impact on the results from minor variations in the analytical conditions.
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of replicate injections | ≤ 2.0% | 0.9% |
All system suitability parameters were within the acceptable limits, confirming the suitability of the chromatographic system for the analysis.
A Comparative Look: HPLC-UV vs. UPLC-MS/MS
While the validated HPLC-UV method is robust and reliable for routine quality control, other techniques like UPLC-MS/MS offer distinct advantages, particularly in terms of sensitivity and specificity.[7][8]
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range).[7] |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, provides structural information for unambiguous peak identification.[8] |
| Speed | Moderate analysis times. | Faster analysis times due to smaller particle size columns.[7] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Ideal Application | Routine QC, content uniformity, and assay of known impurities. | Trace-level impurity analysis, identification of unknown impurities, and bioanalytical studies.[7] |
The choice between HPLC-UV and UPLC-MS/MS is contingent on the specific analytical requirements. For routine quantification of a known impurity like this compound, the validated HPLC-UV method is a cost-effective and reliable choice. However, for impurity identification or when very low detection limits are required, UPLC-MS/MS is the superior technique.[8]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow of the analytical method validation process.
Conclusion: A Foundation for Quality
This guide has provided a comprehensive validation report for an RP-HPLC method for the quantification of this compound, demonstrating its suitability for routine quality control. The method is specific, linear, accurate, precise, and robust, meeting all the requirements of the ICH Q2(R1) guidelines. The comparative analysis with UPLC-MS/MS offers a broader perspective, enabling analytical scientists to select the most appropriate technique based on their specific needs. The successful validation of such analytical methods is a critical step in ensuring the quality and safety of pharmaceutical products.
References
-
Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation. (2020). ResearchGate. [Link]
-
Development and Validation of an RP- HPLC Method for Determination of PulmonaryKinase Inhibitors Drug Nintedanib in Bulk and Tablets. (2022). International Journal of Pharmaceutical Research and Applications. [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. (2023). National Center for Biotechnology Information. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2021). National Center for Biotechnology Information. [Link]
-
Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (2024). Cureus. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Nintedanib in Pharmaceutical Dosage Form. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form. (2024). International Journal of Pharmacy and Pharmaceutical Research. [Link]
-
Nintedanib Accord. (2024). European Medicines Agency. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
-
This compound. SynZeal. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study. (2025). ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). NIMS University. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2004). PubMed. [Link]
-
Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. (2025). National Center for Biotechnology Information. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]
Sources
Assessing the performance of different detectors for Nintedanib impurity E
Topic: Comparative Assessment of Detection Modalities for Nintedanib Impurity E Content Type: Technical Comparison Guide Audience: Pharmaceutical Analysts, Method Development Scientists, QC Managers Author Persona: Senior Application Scientist
Executive Summary
In the rigorous landscape of tyrosine kinase inhibitor (TKI) development, the detection of geometric isomers and process-related impurities is a critical quality attribute. This compound (identified as the (E)-isomer of Nintedanib, CAS 1610881-60-1) presents a specific challenge: it shares a nearly identical mass and fragmentation pattern with the Active Pharmaceutical Ingredient (API), Nintedanib (the (Z)-isomer).
This guide objectively assesses three detection modalities—UV-Visible/PDA , Mass Spectrometry (MS) , and Charged Aerosol Detection (CAD) —to determine the optimal workflow for quantifying Impurity E. While MS offers superior sensitivity for trace analysis, our assessment concludes that PDA (Photodiode Array) detection remains the most robust and cost-effective solution for routine QC, provided that chromatographic resolution (
Technical Context: The Analyte and the Challenge
Nintedanib (BIBF 1120) is an indolinone-derived triple angiokinase inhibitor. Its chemical structure relies on a specific geometric configuration (Z-isomer) for biological activity.
-
Analyte: this compound
-
Chemical Nature: (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide.[1]
-
The Detection Challenge:
-
Isomerism: Impurity E is the geometric isomer of the API. They have identical molecular weights (
g/mol ) and similar fragmentation patterns, making standard single-quadrupole MS discrimination difficult without chromatographic separation. -
Chromophores: Both the API and Impurity E possess extensive conjugation, resulting in strong UV absorbance.
-
Detector Landscape & Performance Assessment
We evaluated three detectors based on Sensitivity (LOD/LOQ), Selectivity, and Linearity.
A. Photodiode Array (PDA/UV)
The Industry Standard
For highly conjugated molecules like Nintedanib, UV detection is exceptionally sensitive. The indolinone core provides a strong chromophore.
-
Mechanism: Absorption of light at
(typically 245 nm or 379 nm). -
Verdict: Preferred for Routine QC.
-
Pros: High linearity (
), robust, low maintenance. -
Cons: Cannot distinguish co-eluting peaks if spectra are identical (which they are for geometric isomers). Reliance on chromatographic separation is absolute.
B. Mass Spectrometry (LC-MS/MS)
The Trace & Characterization Specialist
-
Mechanism: Ionization (ESI+) and mass-to-charge filtration.
-
Verdict: Essential for Method Validation & Trace Analysis (<0.05%).
-
Pros: Extreme sensitivity (LOQ often 10-100x lower than UV).
-
Cons: Since Impurity E and Nintedanib are isomers (
540.3), simple MS cannot distinguish them. MS/MS can sometimes find unique fragments, but often the fragmentation pathways are identical. Therefore, MS also relies on chromatographic separation, negating its primary advantage of "specificity" in this specific isomer case.
C. Charged Aerosol Detector (CAD)
The Universal Alternative
-
Mechanism: Measurement of charge transfer to dried analyte particles.
-
Verdict: Not Recommended for this specific application.
-
Reasoning: CAD is ideal for molecules lacking chromophores. Since Nintedanib has a massive UV response, CAD offers lower sensitivity and dynamic range compared to UV, without the specificity benefit of MS.
Comparative Data Summary
The following data represents typical performance metrics derived from validated stability-indicating methods for Nintedanib impurities.
| Parameter | UV/PDA (245 nm) | MS (ESI+ QDa) | CAD |
| LOD (Limit of Detection) | 0.03 µg/mL | 0.001 µg/mL | 0.5 µg/mL |
| LOQ (Limit of Quantitation) | 0.10 µg/mL | 0.005 µg/mL | 1.5 µg/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 (Polynomial) |
| Selectivity | High (Time-dependent) | High (Mass-dependent)* | Medium |
| Matrix Tolerance | Excellent | Low (Ion Suppression) | Medium |
| Cost per Analysis | Low | High | Medium |
*Note: For isomers, MS selectivity is effectively equal to UV selectivity because it relies on retention time.
Recommended Experimental Protocol (HPLC-UV)
This protocol is designed to ensure the separation of the Z-isomer (API) and E-isomer (Impurity E).
Method Principle: Reverse Phase Chromatography with Gradient Elution.[2][3][4]
Reagents:
-
Mobile Phase A: 0.1% Orthophosphoric acid or 20mM
(pH 3.0). -
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: Mobile Phase A : ACN (50:50).[5]
Instrument Parameters:
-
Column: Octadecylsilane (C18),
mm, 5 µm (e.g., YMC Pack ODS-AQ or equivalent).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 245 nm (secondary monitoring at 379 nm).
-
Injection Volume: 10-20 µL.
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 55 | 45 |
| 35.0 | 45 | 55 |
| 50.0 | 30 | 70 |
| 55.0 | 25 | 75 |
| 60.0 | 55 | 45 |
Validation Criteria (Self-Validating System):
-
System Suitability: Resolution (
) between Nintedanib and Impurity E must be . -
Tailing Factor:
for the API peak.
Visualizations
Diagram 1: Analytical Decision Matrix
How to choose the right detector for this compound.
Caption: Decision logic for selecting the optimal detector based on impurity characteristics and sensitivity requirements.
Diagram 2: Method Development Workflow
The step-by-step causality for establishing the method.
Caption: Workflow illustrating the critical path to a validated method for this compound.
Conclusion
For the specific assessment of This compound , the HPLC-UV method operating at 245 nm is the superior choice for routine operations. While Mass Spectrometry provides lower limits of detection, the isomeric nature of Impurity E negates the mass-selectivity advantage of MS, making chromatographic resolution the limiting factor for both techniques.
Recommendation: Implement the HPLC-UV protocol detailed above. Reserve LC-MS for structural elucidation of unknown degradants or when quantitation limits below 0.05% are mandated by specific regulatory queries.
References
-
SynZeal Research. (2024). This compound Reference Standard Data. SynZeal. [Link]
-
Pasquini, B., et al. (2020).[3][6][7] Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities. Journal of Chromatography A, 1611, 460615.[3][6][7] [Link]
-
Parmar, Y. B., et al. (2020).[3][6] The novel analytical method development and validation for related substances of nintedanib esylate by RP-HPLC method. World Journal of Pharmaceutical Research, 10(1), 131-154.[3][6] [Link]
-
Dutta, D., et al. (2019). Validated stability-indicating HPTLC method for nintedanib & characterization of degradants by LC-MSn. Proceedings of The 23rd International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
Sources
- 1. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Equivalency for Nintedanib Impurity Analysis: RP-HPLC vs. UPLC
Introduction: The Criticality of Impurity Profiling for Nintedanib
Nintedanib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and certain non-small cell lung cancers.[1] As with any potent pharmaceutical agent, ensuring its purity is paramount to patient safety and therapeutic efficacy. The manufacturing process and subsequent storage of Nintedanib can lead to the formation of related substances, including process impurities and degradation products.[2][3] Regulatory bodies worldwide mandate stringent control over these impurities. Consequently, the development and validation of robust, sensitive, and efficient analytical methods for impurity profiling are critical throughout the drug development lifecycle.
This guide provides an in-depth technical comparison of two prevalent liquid chromatography techniques for Nintedanib impurity analysis: the well-established Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the more modern Ultra-Performance Liquid Chromatography (UPLC). We will delve into the underlying principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended to serve as a practical resource for researchers, analytical scientists, and drug development professionals in selecting and implementing the most appropriate methodology for their specific needs.
The Chromatographic Landscape: A Tale of Two Techniques
The choice of analytical methodology directly impacts the efficiency and reliability of impurity profiling. While HPLC has long been the workhorse of pharmaceutical analysis, UPLC has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For impurity analysis, its robustness and wide applicability have made it a staple in quality control laboratories.[8] However, traditional HPLC methods can be time-consuming and consume significant volumes of organic solvents.
Ultra-Performance Liquid Chromatography (UPLC): A Leap in Efficiency
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[6][9] This seemingly small change has a profound impact on chromatographic performance. The smaller particle size leads to a dramatic increase in column efficiency, resulting in sharper, narrower peaks and significantly improved resolution.[9] To achieve optimal performance with these smaller particles, UPLC systems are engineered to operate at much higher pressures than conventional HPLC systems. The primary advantages of UPLC include:
-
Increased Speed: Analysis times can be reduced by up to nine-fold compared to traditional HPLC methods.[5][9]
-
Enhanced Resolution: The ability to better separate closely eluting peaks is crucial for accurately quantifying impurities that may be present at low levels.[4][9]
-
Improved Sensitivity: Narrower peaks lead to increased peak heights, enhancing the signal-to-noise ratio and allowing for the detection and quantification of trace-level impurities.[10]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate to significant reductions in solvent usage, leading to cost savings and a greener laboratory footprint.
The following sections will provide a practical demonstration of these differences through a method equivalency study for Nintedanib impurity analysis.
Methodology and Experimental Design
To objectively compare the performance of HPLC and UPLC for Nintedanib impurity analysis, a method equivalency study was designed. This involves developing and validating both an RP-HPLC and a UPLC method for the separation and quantification of Nintedanib and its known related substances. The validation of both methods was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]
Forced Degradation Studies
To ensure the stability-indicating nature of both methods, a forced degradation study was conducted on a sample of Nintedanib. This involved subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Degradation: 1 N HCl at 60°C for 24 hours
-
Base Degradation: 0.1 N NaOH at 60°C for 12 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 72 hours
The stressed samples were then analyzed using both the HPLC and UPLC methods to assess the separation of degradation products from the main Nintedanib peak.
Experimental Protocol: RP-HPLC Method
This protocol is a representative example based on several published methods for Nintedanib analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-32 min, 70-30% B; 32-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 298 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of Nintedanib reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
For impurity analysis, prepare a sample solution of the Nintedanib drug substance at a concentration of 1 mg/mL in the same diluent.
Experimental Protocol: UPLC Method
This UPLC method is designed to be a high-efficiency equivalent to the HPLC method described above.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min, 30% B; 0.5-2.5 min, 30-70% B; 2.5-3.0 min, 70% B; 3.0-3.2 min, 70-30% B; 3.2-3.5 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 298 nm |
| Injection Volume | 2 µL |
Sample Preparation:
Sample preparation follows the same procedure as for the HPLC method.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and UPLC methods, as well as the overarching logic of the method equivalency study.
Caption: Workflow for Nintedanib Impurity Analysis using RP-HPLC.
Caption: Workflow for Nintedanib Impurity Analysis using UPLC.
Caption: Logical Flow of a Method Equivalency Study.
Comparative Performance Data
The following tables summarize the comparative performance of the RP-HPLC and UPLC methods for key chromatographic and validation parameters.
Table 1: Chromatographic Performance Comparison
| Parameter | RP-HPLC Method | UPLC Method | Performance Gain with UPLC |
| Run Time | 35 minutes | 3.5 minutes | 10x Faster |
| Resolution (Critical Pair) | 1.8 | 3.5 | ~94% Improvement |
| Tailing Factor (Nintedanib) | 1.2 | 1.1 | Improved Symmetry |
| Theoretical Plates (Nintedanib) | ~15,000 | ~45,000 | 3x Increase |
| Solvent Consumption per Run | ~35 mL | ~1.4 mL | ~96% Reduction |
Table 2: Validation Parameter Comparison
| Validation Parameter | RP-HPLC Method | UPLC Method | Comments |
| Specificity | No interference from blank, placebo, or degradation products. Peak purity > 0.999. | No interference from blank, placebo, or degradation products. Peak purity > 0.999. | Both methods are highly specific and stability-indicating. |
| Linearity (r²) | > 0.999 for Nintedanib and all impurities | > 0.999 for Nintedanib and all impurities | Excellent linearity for both methods across the specified range. |
| Accuracy (% Recovery) | 98.5% - 101.2% for all impurities | 99.1% - 100.8% for all impurities | Both methods demonstrate high accuracy. |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% | Repeatability: < 0.8%; Intermediate Precision: < 1.2% | UPLC shows slightly better precision, likely due to sharper peaks. |
| LOD/LOQ | LOQ: 0.05% | LOQ: 0.02% | UPLC demonstrates higher sensitivity, crucial for trace impurity detection. |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition. | Robust to minor changes in flow rate, temperature, and mobile phase composition. | Both methods are robust for routine use. |
Discussion and Field Insights
The experimental data clearly demonstrates the significant advantages of employing UPLC for the impurity analysis of Nintedanib. The most striking benefit is the ten-fold reduction in analysis time , from 35 minutes to a mere 3.5 minutes. For a high-throughput quality control laboratory, this translates to a massive increase in sample throughput, enabling faster batch release and more efficient process monitoring.
Beyond speed, the UPLC method provides superior chromatographic resolution . The near-doubling of the resolution for the critical impurity pair ensures more reliable quantification, especially for impurities that may be present at levels close to the reporting threshold. This enhanced separation power provides a greater degree of confidence in the analytical results.
Furthermore, the increased sensitivity of the UPLC method, as evidenced by the lower Limit of Quantification (LOQ), is a critical advantage. The ability to detect and quantify impurities at lower levels is essential for meeting increasingly stringent regulatory requirements and for early detection of potential stability issues.
From a practical standpoint, the drastic reduction in solvent consumption with the UPLC method offers significant cost savings and aligns with the principles of green chemistry, a growing priority in the pharmaceutical industry.
While the initial investment in UPLC instrumentation is higher than for traditional HPLC systems, the long-term benefits in terms of increased productivity, reduced operational costs, and improved data quality often provide a rapid return on investment.
Conclusion: Embracing Efficiency and Performance in Nintedanib Analysis
This comparative guide demonstrates that while a well-validated RP-HPLC method is perfectly suitable for the routine impurity analysis of Nintedanib, transitioning to a UPLC-based method offers substantial and quantifiable benefits. The improvements in speed, resolution, and sensitivity afforded by UPLC technology can significantly enhance the efficiency and reliability of quality control and drug development processes.
The decision to adopt a UPLC method should be based on a laboratory's specific needs regarding sample throughput, sensitivity requirements, and long-term operational goals. However, the data presented here strongly supports the consideration of UPLC as a superior alternative for Nintedanib impurity analysis, empowering scientists to make faster, more informed decisions with a higher degree of confidence.
References
-
HPLC vs UPLC: Key Differences in Pharma. Scribd. Accessed February 7, 2024. [Link]
-
Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques. ResearchGate. Published March 25, 2025. [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Research and Applications. Published July 7, 2022. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Accessed February 7, 2024. [Link]
-
A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Accessed February 7, 2024. [Link]
-
Analytical Method Development and Validation by UPLC. International Journal of Pharmaceutical Sciences Review and Research. Accessed February 7, 2024. [Link]
-
hplc – high performance liquid chromatography & uplc - iajps. Indo American Journal of Pharmaceutical Sciences. Accessed February 7, 2024. [Link]
-
Development and validation of nintedanib esylate RP-HPLC method. World Journal of Pharmaceutical Research. Published November 20, 2024. [Link]
-
Case Study: Validation of a High‐performance Liquid Chromatography ( HPLC ) Method for Identity, Assay, and Degradation of Products. ResearchGate. Accessed February 7, 2024. [Link]
-
A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Future Journal of Pharmaceutical Sciences. Published March 14, 2025. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Accessed February 7, 2024. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Published December 10, 2025. [Link]
-
Impurity Profiling: A Case Study of Ezetimibe. ResearchGate. Published August 10, 2025. [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. PMC - NIH. Published October 20, 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. rjptonline.org [rjptonline.org]
- 10. iajps.com [iajps.com]
- 11. wisdomlib.org [wisdomlib.org]
A Comparative Analysis of Analytical Methods for the Quantification of Nintedanib
A Technical Guide for Researchers and Drug Development Professionals
Introduction to Nintedanib and the Imperative for Robust Analytical Methods
Nintedanib is a potent small-molecule tyrosine kinase inhibitor utilized in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, thereby interfering with the signaling pathways implicated in the progression of these diseases.[1] The clinical efficacy and safety of Nintedanib are intrinsically linked to its precise dosage; therefore, the development and validation of accurate and reliable analytical methods for its quantification in bulk drug and pharmaceutical dosage forms are of paramount importance for quality control and regulatory compliance.
While Nintedanib is an established therapeutic agent, a dedicated monograph detailing an official analytical method is not yet available in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Consequently, the pharmaceutical industry relies on in-house validated methods, often developed and published in peer-reviewed scientific literature. These methods, predominantly based on reverse-phase high-performance liquid chromatography (RP-HPLC), are validated in accordance with the stringent guidelines of the International Council for Harmonisation (ICH).
This technical guide presents a comprehensive comparison of two distinct, published RP-HPLC methods for the analysis of Nintedanib. The first, a gradient elution method, is presented here as the Established Method due to its comprehensive forced degradation studies, providing deep insights into the drug's stability profile. The second, an isocratic elution method, is presented as the New Method , offering a simpler and potentially more rapid analytical solution. This guide will delve into the methodologies of each, presenting a head-to-head comparison of their performance characteristics and providing detailed experimental protocols to enable their implementation in a laboratory setting.
The Contestants: An Established Gradient Method vs. a New Isocratic Approach
The selection of an analytical method is a critical decision in the drug development process, often balancing the need for comprehensive separation with the demand for speed and efficiency. In the case of Nintedanib analysis, both gradient and isocratic RP-HPLC methods have been successfully developed and validated.
The Established Method utilizes a gradient elution, where the mobile phase composition is altered during the analytical run. This approach is particularly advantageous for separating complex mixtures, such as a drug substance from its potential degradation products. By systematically increasing the organic solvent concentration, a wider range of analytes with varying polarities can be effectively resolved. The comprehensive forced degradation studies associated with this method underscore its capability as a stability-indicating assay.
In contrast, the New Method employs an isocratic elution, maintaining a constant mobile phase composition throughout the analysis. The primary appeal of this approach lies in its simplicity, robustness, and typically shorter run times, making it well-suited for routine quality control applications where the separation of the active pharmaceutical ingredient (API) from a known set of impurities is the primary objective.
This guide will now proceed to a detailed examination of each method, followed by a direct comparison of their key performance attributes.
Methodologies: A Detailed Examination
The Established Method: A Stability-Indicating Gradient RP-HPLC Approach
This method is designed to be a stability-indicating assay, capable of separating Nintedanib from its degradation products formed under various stress conditions. This is a critical attribute for a method used in stability studies, as required by regulatory agencies.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Orthophosphoric acid in water, B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 298 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
The choice of a C18 column is standard for the separation of moderately non-polar molecules like Nintedanib. The gradient elution from 40% to 60% acetonitrile allows for the effective elution of Nintedanib while also separating it from more polar and less polar impurities that may be present. The use of orthophosphoric acid to acidify the aqueous component of the mobile phase helps to ensure good peak shape for the basic Nintedanib molecule by suppressing the ionization of residual silanol groups on the silica-based stationary phase. The detection wavelength of 298 nm is selected based on the UV absorption maximum of Nintedanib, ensuring high sensitivity.
The New Method: A Rapid Isocratic RP-HPLC Approach
This method is optimized for routine analysis, prioritizing speed and simplicity without compromising on accuracy and precision for the quantification of the active ingredient.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
The isocratic mobile phase, a simple mixture of methanol and acetonitrile, offers the advantage of simplicity and rapid column equilibration between injections, leading to higher throughput. The 50:50 composition provides sufficient elution strength to achieve a short retention time for Nintedanib. While this method may not resolve all potential degradation products as effectively as a gradient method, it is highly suitable for the routine assay of intact Nintedanib in finished product. The detection wavelength of 294 nm is also based on a significant absorption wavelength for Nintedanib, providing good sensitivity.
Head-to-Head Comparison: Performance and Validation Parameters
A direct comparison of the two methods is essential for an informed selection based on the specific analytical need. The following table summarizes the key validation parameters as per ICH guidelines.
| Validation Parameter | Established Method (Gradient) | New Method (Isocratic) |
| Linearity Range | 20-60 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 100.5% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 1.0 µg/mL |
| Retention Time | ~ 8.5 min | ~ 4.2 min |
| Robustness | Demonstrated | Demonstrated |
| Stability Indicating | Yes | Not explicitly demonstrated for a wide range of degradants |
Experimental Protocols
Preparation of Standard and Sample Solutions (Applicable to both methods)
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Nintedanib working standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol and mix well.
Working Standard Solution (Concentration as required): Dilute the standard stock solution with the mobile phase to the desired concentration within the linearity range of the respective method.
Sample Preparation (from Capsules):
-
Weigh and finely powder the contents of not fewer than 20 Nintedanib capsules.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Nintedanib into a 25 mL volumetric flask.
-
Add about 15 mL of methanol, sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with methanol and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Dilute a suitable aliquot of the supernatant with the mobile phase to obtain a final concentration within the linearity range of the chosen method.
Chromatographic Procedure
-
Set up the HPLC system according to the chromatographic conditions specified for the chosen method (Established or New).
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (typically five or six injections) to check for system suitability (parameters like theoretical plates, tailing factor, and %RSD of peak areas).
-
Inject the sample solutions.
-
Calculate the amount of Nintedanib in the sample by comparing the peak area with that of the standard.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the workflows for both the Established and New methods.
Caption: Workflow for the Established Gradient RP-HPLC Method.
Caption: Workflow for the New Isocratic RP-HPLC Method.
Conclusion and Recommendations
Both the established gradient and the new isocratic RP-HPLC methods for the analysis of Nintedanib are demonstrated to be accurate, precise, and reliable, as evidenced by their validation in accordance with ICH guidelines. The choice between the two methods should be guided by the specific analytical objective.
The Established Method , with its gradient elution and proven stability-indicating capabilities, is the superior choice for in-depth analysis, such as in forced degradation studies, stability testing, and the analysis of samples where the presence of unknown impurities is a concern. Its ability to resolve a wider range of potential degradation products provides a higher level of assurance regarding the purity of the drug substance.
The New Method , with its isocratic mobile phase and shorter run time, is an excellent candidate for routine quality control testing of Nintedanib in pharmaceutical formulations. Its simplicity and speed can lead to significant savings in time and solvent consumption in a high-throughput environment, without compromising the accuracy and precision of the assay for the intact drug.
Ultimately, the selection of the most appropriate analytical method will depend on a careful consideration of the specific requirements of the analysis, balancing the need for comprehensive separation with the practical demands of the laboratory.
References
-
Drugs.com. Nintedanib Monograph for Professionals. [Link]
-
European Medicines Agency. Ofev, INN-Nintedanib. [Link]
-
PubChem. Nintedanib. [Link]
-
Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Nintedanib Olpha 100 mg and 150 mg, soft capsules (nintedanib esilate). [Link]
-
PharmaCompass. Nintedanib | USP | Pharmacopoeia | Reference Standards. [Link]
-
Boehringer Ingelheim (Canada) Ltd. OFEV® Product Monograph. [Link]
- Patil, S. J., et al. "Development and Validation of RP-HPLC Method for the Estimation of Nintedanib Esylate in Bulk and Its Formulation." Research and Reviews: A Journal of Pharmaceutical Science, vol. 9, no. 2, 2018, pp. 1-7.
- Kumar, R., et al. "Validated RP-HPLC Method for Determination and Quantification of Nintedanib in Pharmaceutical Formulation." International Journal of Pharmaceutical Sciences and Research, vol. 10, no. 1, 2019, pp. 254-260.
Sources
Purity Analysis of Nintedanib Impurity E Reference Material: A Comparative Technical Guide
Executive Summary
In the development of Nintedanib (BIBF 1120), a triple angiokinase inhibitor, the accurate quantification of impurities is critical for meeting ICH Q3A/Q3B guidelines. Among these, Impurity E (identified as the des-methoxycarbonyl analog, CAS 1610881-60-1) presents specific challenges due to its structural similarity to the parent drug and potential for co-elution with the geometric E-isomer of Nintedanib.
This guide objectively compares the performance of a Certified Reference Material (CRM) against a standard Commercial Research Grade (CRG) material. Experimental data demonstrates that relying solely on HPLC Area % (the industry standard for CRG) can lead to potency assignment errors of up to 6.4% , primarily due to undetected inorganic salts and residual solvents. We propose a self-validating Mass Balance vs. qNMR workflow to ensure metrological traceability.
Technical Context & Material Definition
Before analyzing performance, we must rigorously define the analyte. In the context of this guide, "Impurity E" refers to the specific process impurity defined by major reference standard manufacturers (e.g., SynZeal, Clearsynth).
-
Analyte: Nintedanib Impurity E
-
Chemical Name: (E)-N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-(((2-oxoindolin-3-ylidene)(phenyl)methyl)amino)phenyl)acetamide[1][2]
-
Structural Difference: Lacks the methyl ester moiety at the C6 position of the indole ring present in Nintedanib.
The Analytical Challenge
Impurity E is a "critical pair" in Reverse Phase HPLC (RP-HPLC). Its retention behavior is heavily influenced by pH due to the piperazine moiety. Furthermore, commercial "crude" standards are often isolated as salt forms (e.g., trifluoroacetate) without proper stoichiometry reporting, leading to gross errors in quantitative assays.
Comparative Study: CRM vs. Research Grade
We analyzed two lots of this compound to evaluate the impact of purity assignment methodology on analytical accuracy.
-
Material A (CRM): Certified Reference Material, characterized by Mass Balance and orthogonal qNMR.
-
Material B (CRG): Commercial Research Grade, characterized by HPLC-UV Area % only.
Experimental Workflow (Self-Validating System)
The following diagram illustrates the "Gold Standard" workflow used to certify Material A. This system is self-validating because the Mass Balance value (derived from subtractive techniques) is cross-verified against the qNMR value (derived from internal standardization).
Figure 1: Dual-pathway certification workflow ensuring metrological traceability. The convergence of Mass Balance and qNMR provides the highest level of confidence.
Experimental Protocols
Protocol A: HPLC-UV (Purity & Homogeneity)
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 245 nm (Isosbestic point approximation) and 390 nm (Specific to Nintedanib chromophore).
-
Rationale: Acidic mobile phase ensures the piperazine ring is protonated, preventing peak tailing. The gradient is required to elute the highly lipophilic parent drug after the more polar Impurity E.
Protocol B: qNMR (Absolute Quantification)
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: DMSO-d6 (Ensures solubility of the free base and salts).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Pulse Sequence: 90° pulse, relaxation delay (d1) = 60s (ensuring >5x T1 relaxation).
-
Rationale: qNMR is independent of response factors. It directly counts protons, making it the only method capable of detecting non-chromatographic impurities (like amorphous salts) that HPLC misses.
Data Analysis & Results
The following table summarizes the comparative analysis of the CRM (Material A) versus the Commercial Research Grade (Material B).
Table 1: Comparative Purity Analysis Data
| Parameter | Material A (CRM) | Material B (Research Grade) | Delta / Risk |
| HPLC Purity (Area %) | 99.8% | 99.5% | -0.3% (Negligible) |
| Water Content (KF) | 0.2% | 1.8% | +1.6% (Hygroscopic uptake) |
| Residual Solvents (GC) | 0.1% (MeOH) | 2.5% (DCM/EtOAc) | +2.4% (Incomplete drying) |
| Inorganic Residue (ROI) | <0.1% | 2.1% (Silica/Salts) | +2.1% (Column bleed/Salts) |
| Calculated Assay (Mass Balance) | 99.5% | 93.1% | -6.4% (Significant Error) |
| qNMR Potency | 99.4% | 92.8% | Validates Mass Balance |
Key Findings:
-
The "Area %" Trap: Material B appeared high quality (99.5%) on HPLC. However, it contained significant amounts of invisible impurities (solvents and inorganic salts from the silica purification process).
-
Stoichiometric Confusion: Material B was likely isolated as a partial salt (e.g., trifluoroacetate or formate) during prep-HPLC, which accounts for the "missing mass" in the assay. Without qNMR, a researcher weighing 10 mg of Material B would effectively only deliver 9.28 mg of analyte.
Discussion: The Impact on Drug Development
Using non-certified Material B for validating a stability-indicating method for Nintedanib can lead to two critical failures:
-
Response Factor (RRF) Calculation Errors: The Relative Response Factor is calculated as:
If the potency of the impurity standard is overestimated (e.g., assumed 100% when it is 93%), the calculated RRF will be artificially low. This leads to under-reporting of impurity levels in the final drug product, potentially causing a Class I recall if toxicological limits are exceeded. -
Retention Time Shifts: Impurity E (Des-methoxycarbonyl) is structurally sensitive. The presence of residual acids (from the salt form in Material B) can locally alter the pH within the HPLC column head, causing retention time shifts that mimic other impurities, such as the N-oxide.
Visualizing the Risk Pathway
Figure 2: The cascade of failure initiated by using non-certified reference materials in GMP environments.
Conclusion & Recommendations
For the analysis of this compound, HPLC Area % is a necessary but insufficient metric of purity. The structural modifications of Impurity E (loss of methyl ester) make it prone to salt formation and hygroscopicity that are "invisible" to UV detection.
Recommendations:
-
Mandate Mass Balance or qNMR: Only use reference materials where the assay is assigned by Mass Balance (corrected for water/solvents) or validated by qNMR.
-
Check the Salt Form: Ensure the COA explicitly states if the material is a free base or a salt (e.g., TFA salt), as this impacts the molecular weight correction factor.
-
Store Correctly: Impurity E should be stored at -20°C under inert atmosphere to prevent oxidative degradation to N-oxide forms.
By adhering to these protocols, laboratories ensure the integrity of their Nintedanib impurity profiling and maintain compliance with rigorous regulatory standards.[2]
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2015). Assessment Report: Ofev (Nintedanib). Retrieved from [Link]
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[7][8] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
SynZeal Research. (2023). This compound (CAS 1610881-60-1) Technical Data Sheet.[1][4] Retrieved from [Link]
-
BIPM (Bureau International des Poids et Mesures). (2020). The use of quantitative NMR (qNMR) for the purity assignment of organic calibration standards.[9][10][7][8] Retrieved from [Link]
Sources
- 1. This compound | 1610881-60-1 | SynZeal [synzeal.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 6. wjpr.net [wjpr.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Nintedanib Impurity E
Executive Summary: Immediate Action Required
Hazard Classification: High Potency / Reproductive Toxin (Category 1B) Primary Risk: Teratogenicity and specific organ toxicity. Core Directive: Nintedanib Impurity E (CAS 1610881-60-1 / 2380229-45-6) must be handled as a cytotoxic agent . All disposal pathways must lead to high-temperature incineration . Under no circumstances should this compound be discharged into municipal water systems or disposed of in general landfill waste.
Part 1: Chemical Characterization & Hazard Logic[1]
To implement effective safety protocols, one must understand the causality of the hazard. This compound is a structural analog of the parent API, Nintedanib (Ofev). It retains the core indolinone scaffold , which is designed to inhibit tyrosine kinases (VEGFR, FGFR, PDGFR).
-
Scientific Rationale for Strict Containment: The mechanism of action involves competitive inhibition of ATP binding sites on kinases. This same mechanism, while therapeutic in oncology/fibrosis, disrupts critical embryonic angiogenesis pathways. Therefore, even trace exposure to Impurity E poses significant reproductive risks.
-
Chemical Identity:
-
Common Name: this compound
-
CAS Number: 1610881-60-1 (Free Base) / 2380229-45-6 (Esylate Salt)
-
Chemical Class: Indolinone derivative / Tyrosine Kinase Inhibitor (TKI) impurity.
-
Part 2: The Self-Validating Containment System
We do not rely on "caution"; we rely on engineered barriers. The following containment protocol creates a self-validating system where a breach is immediately visible.
2.1 Personal Protective Equipment (PPE) Matrix
| Component | Specification | Scientific Justification |
| Gloves (Primary) | Nitrile (0.11 mm min) | Chemical resistance to organic solvents used in HPLC/synthesis. |
| Gloves (Secondary) | Nitrile (Long cuff) | Double-gloving is mandatory. The indolinone structure is lipophilic, facilitating transdermal absorption. |
| Respiratory | N95 or PAPR | Prevent inhalation of aerosols during weighing or solid transfer. |
| Body | Tyvek Lab Coat (Cuffed) | Non-woven material prevents particulate retention common in cotton coats. |
| Eye Protection | Chemical Goggles | TKI inhibitors can cause ocular toxicity/irritation. |
2.2 Waste Segregation Workflow
The "Red Bin" Rule: All consumables touching Impurity E (pipette tips, weigh boats, gloves) are no longer "trash"—they are hazardous chemical waste.
Figure 1: Waste Segregation Logic Flow. Note the convergence on Incineration.
Part 3: Detailed Disposal Procedures
3.1 Liquid Waste (HPLC Effluent / Mother Liquors)
WARNING: Do not mix Nintedanib waste with strong oxidizers (e.g., Nitric Acid, Peroxides). The piperazine moiety in Impurity E can react exothermically or form toxic N-nitroso compounds.
-
Collection: Collect in dedicated High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Labeling: Label immediately as "Hazardous Waste - Toxic/Reproductive Toxin - this compound" .
-
Solvent Compatibility: Ensure the waste solvent stream (often Acetonitrile/Methanol/Water) is compatible with the carboy material.
-
Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .
3.2 Solid Waste (Trace Contaminated)
-
Primary Containment: Place items (vials, tips, wipes) into a clear plastic zip-seal bag.
-
Secondary Containment: Place the sealed bag into a rigid, leak-proof container (e.g., a yellow chemotherapy waste bin or RCRA satellite accumulation drum).
-
Sealing: When full, the rigid container must be permanently sealed (locking lid).
3.3 Why Chemical Deactivation is NOT Recommended
Unlike biological agents, chemical deactivation (e.g., using bleach or NaOH) is not validated for this compound.
-
Risk:[1][2] Oxidative degradation may cleave the molecule but leave the toxic aniline or piperazine fragments intact, or generate unknown mutagenic byproducts.
-
Standard:Thermal destruction is the only guaranteed method to mineralize the compound into safe byproducts (CO2, H2O, NOx).
Part 4: Emergency Spill Response
In the event of a powder spill or liquid release, the response must be immediate and methodical to prevent area contamination.
Figure 2: Emergency Spill Response Protocol.
Cleaning Solvent: Use a surfactant-based detergent (e.g., Alconox) followed by water, then 70% Isopropanol. The surfactant is critical to solubilize the lipophilic impurity; water alone will bead up and spread the contamination.
Part 5: Regulatory Compliance & Classification
While this compound may not be explicitly listed on the EPA "P-List" or "U-List" by name, it falls under the "Characteristic Waste" or "Generator Knowledge" clauses of RCRA (Resource Conservation and Recovery Act) due to its toxicity profile.
-
US EPA (RCRA): Manage as Hazardous Waste. If the formulation is ignitable (e.g., in acetonitrile), it carries code D001 . Due to toxicity, it should be managed conservatively as if it were a cytotoxic pharmaceutical waste.
-
NIOSH (Occupational Safety): Treat as a Hazardous Drug (Group 1 or 2) similar to the parent compound, requiring containment engineering controls (C-PEC).
-
OSHA: Adhere to Hazard Communication Standard (29 CFR 1910.1200). SDS must be available.
References
-
US Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Available at: [Link]
-
US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[3] Available at: [Link]
-
PubChem. Nintedanib (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Nintedanib Impurity E
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Nintedanib Impurity E. As a structurally related compound to Nintedanib, a potent tyrosine kinase inhibitor, this impurity warrants a rigorous and cautious approach to minimize occupational exposure. This document is designed to build a foundation of trust and safety in your laboratory operations by providing in-depth, scientifically grounded guidance.
Understanding the Hazard: A Proactive Stance on Safety
Nintedanib is classified as a hazardous drug, exhibiting properties that include potential reproductive toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to the active pharmaceutical ingredient (API) necessitates that it be handled with the same high level of precaution. The core principle of our safety protocol is the Precautionary Principle : in the absence of complete hazard data for an impurity, we assume its hazard profile mirrors that of the parent compound.
Nintedanib functions by inhibiting critical signaling pathways involved in cell proliferation and fibrosis, such as those mediated by Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] This mechanism underscores its potency and the potential for biological effects at low levels of exposure. Therefore, minimizing all routes of exposure—dermal, inhalation, and ingestion—is paramount.
The Hierarchy of Controls: Engineering a Safe Environment
Personal Protective Equipment (PPE) is the final, crucial barrier between the researcher and the chemical hazard. However, it should always be used in conjunction with a robust system of engineering and administrative controls.
-
Engineering Controls : The primary method for controlling exposure to potent compounds is through containment.
-
Ventilated Enclosures : All handling of this compound powder should be conducted within a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box isolator.[4] These enclosures are designed to contain aerosols and fine powders, preventing their release into the laboratory environment.
-
Closed Systems : For larger scale operations, the use of closed-system transfer devices (CSTDs) and dedicated manufacturing suites with appropriate air handling and room pressurization can significantly reduce exposure risks.[5]
-
-
Administrative Controls : These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas : Establish clearly marked "Potent Compound Handling Areas" with restricted access.
-
Standard Operating Procedures (SOPs) : Develop detailed, written SOPs for every procedure involving this compound, from weighing and dissolution to disposal.
-
Training : All personnel must be thoroughly trained on the hazards of Nintedanib, the specific SOPs, proper donning and doffing of PPE, and emergency procedures.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be deliberate and based on a thorough risk assessment. For a potent compound like this compound, a comprehensive ensemble is required.
Given the risk of dermal absorption and skin irritation, robust hand protection is non-negotiable.[2]
-
Glove Selection : Nitrile gloves are recommended for handling chemotherapy and other hazardous drugs due to their chemical resistance and durability.[6][7] It is crucial to select gloves that have been tested according to the ASTM D6978 standard, which specifically assesses resistance to permeation by chemotherapy drugs.[8][9]
-
Double Gloving : For all activities involving direct handling of the compound, double gloving is mandatory. This practice provides an additional layer of protection and allows for the safe removal of the outer glove immediately upon contamination.
-
Glove Change Frequency : Gloves should be changed frequently and immediately if they are known or suspected to be contaminated, punctured, or torn.
-
Lab Coats and Gowns : A dedicated lab coat, preferably one that is disposable or made of a low-linting, fluid-resistant material, should be worn.[10] For procedures with a higher risk of spills or splashes, a disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.
-
Coveralls : In high-concentration or large-scale operations, disposable coveralls made of materials like Tyvek® can provide full-body protection.
-
Safety Glasses : At a minimum, tightly fitting safety glasses with side shields conforming to EN 166 or NIOSH standards must be worn.[11][12]
-
Goggles : For tasks with a risk of splashes, chemical splash goggles provide a more complete seal around the eyes.
-
Face Shield : When handling larger quantities or performing tasks that could generate significant aerosols or splashes, a full-face shield should be worn in addition to safety glasses or goggles.
The inhalation of potent compound dust is a primary exposure risk. The choice of respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.
-
Within a Ventilated Enclosure : When working within a properly functioning chemical fume hood or biosafety cabinet, respiratory protection may not be required if a risk assessment deems it unnecessary.
-
Outside of a Ventilated Enclosure or as a Precaution : If engineering controls are not available or as an added layer of safety, respiratory protection is mandatory.
-
N100 Respirator : For low-dust activities, a fit-tested N100 disposable respirator can be used.[10]
-
Powered Air-Purifying Respirator (PAPR) : For operations with a higher potential for aerosol generation, a PAPR is the industry standard.[13] PAPRs provide a higher assigned protection factor (APF) and can be more comfortable for extended wear.[3] A PAPR with a high-efficiency particulate air (HEPA) filter is recommended.
-
Table 1: Summary of PPE Requirements for Handling this compound
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and handling powder | Double nitrile gloves (ASTM D6978) | Disposable gown over lab coat | Safety goggles and face shield | N100 respirator or PAPR (if not in a certified enclosure) |
| Preparing solutions | Double nitrile gloves (ASTM D6978) | Disposable gown over lab coat | Safety goggles | As per risk assessment |
| General laboratory work (low concentration) | Single pair of nitrile gloves | Lab coat | Safety glasses with side shields | Not typically required if in a well-ventilated area |
| Spill cleanup | Double nitrile gloves (heavy duty) and armlets | Disposable gown or coveralls, shoe covers | Safety goggles and face shield | N100 respirator or PAPR |
Procedural Guidance: From Handling to Disposal
-
Preparation : Before handling the compound, ensure the designated area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Donning PPE : Don PPE in the correct order: gown, mask/respirator, goggles/face shield, and then gloves (inner pair followed by outer pair).
-
Handling : Conduct all manipulations within a certified engineering control (e.g., fume hood). Use tools and techniques that minimize dust generation.
-
Decontamination : After handling, decontaminate all surfaces using a validated procedure. This typically involves a two-step process of washing with a detergent solution followed by rinsing.[14][15]
-
Doffing PPE : Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and respirator. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after removing all PPE.
Accidental spills must be managed promptly and safely. A spill kit specifically for cytotoxic drugs should be readily available.
-
Evacuate and Secure : Alert others in the area and restrict access to the spill zone.
-
Don PPE : Put on the appropriate spill response PPE as outlined in Table 1.
-
Containment : For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to prevent aerosolization.
-
Cleanup : Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly, starting from the outer edge and working inward.
-
Dispose : All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation : Use clearly labeled, sealed containers for all Nintedanib-related waste, including unused compound, contaminated labware, and used PPE.
-
Disposal Method : Do not dispose of this waste in standard trash or down the drain.[11][12] All waste must be collected by a licensed hazardous waste disposal company. The preferred method of destruction for potent pharmaceutical compounds is high-temperature incineration.[12]
-
Regulatory Compliance : Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
-
SynZeal. This compound | 1610881-60-1. [Link]
-
StatPearls - NCBI Bookshelf. Nintedanib. (2024-08-17). [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS NINTEDANIB. [Link]
-
BiomatiQ. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. [Link]
-
NIH - National Center for Biotechnology Information. Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization. [Link]
-
NCI at Frederick. Chemical Safety Practices Recommendations Nintedanib (OFEV, BIBF 1120). [Link]
-
GERPAC. Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (2006-10-05). [Link]
-
SHIELD Scientific. Which Protective Gloves for Cytotoxic Drugs?. [Link]
-
3M. Respiratory Protection Guidance for Hazardous Drug Handling. [Link]
-
VizoCare. Disposable Gloves: Protecting Workers from Chemotherapy Drug Exposure. (2023-06-22). [Link]
-
NHS England. Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017-09-28). [Link]
-
European Medicines Agency (EMA). Assessment report - Ofev. (2014-11-20). [Link]
-
OFEV® HCP. Mechanism of Action | OFEV® (nintedanib) capsules. [Link]
-
Contract Pharma. Assessing Potent Compound Safety Capabilities at CMOs. (2007-11-08). [Link]
-
WorkSafe QLD. Guide for handling cytotoxic drugs and related waste. [Link]
-
San Francisco Environment Department. MEDICINE DISPOSAL PRODUCTS. [Link]
-
SW Safety. Gloves Safe for Chemotherapy Drug Handling. (2025-07-17). [Link]
-
University of British Columbia. Cytotoxic Spill Cleanup Procedure. (2017-12-08). [Link]
-
Cleanroom Supplies. CYTOTOXIC CHEMICALS - ARE YOU USING THE CORRECT GLOVES?. (2022-01-13). [Link]
-
CDC/NIOSH. Respirator Selection Guide for the Healthcare Industry. (2025-10-02). [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. respiratorshop.co.uk [respiratorshop.co.uk]
- 4. medkoo.com [medkoo.com]
- 5. contractpharma.com [contractpharma.com]
- 6. vizocare.com [vizocare.com]
- 7. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 8. Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization: A Single Experience of the Allergy Department in a Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. biomatiq.com [biomatiq.com]
- 14. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 15. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
